molecular formula C10H9NO2 B1592137 2-methyl-1H-indole-5-carboxylic acid CAS No. 496946-80-6

2-methyl-1H-indole-5-carboxylic acid

Cat. No.: B1592137
CAS No.: 496946-80-6
M. Wt: 175.18 g/mol
InChI Key: STRAEOQKYFMDMG-UHFFFAOYSA-N
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Description

2-methyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-1H-indole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRAEOQKYFMDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616395
Record name 2-Methyl-1H-indole-5-carboxylic acid
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496946-80-6
Record name 2-Methyl-1H-indole-5-carboxylic acid
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Record name 2-Methyl-1H-indole-5-carboxylic acid
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Foundational & Exploratory

2-Methyl-1H-indole-5-carboxylic acid: Structural Characterization & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Topic: 2-Methyl-1H-indole-5-carboxylic acid (IUPAC Name & Structure)

  • Classification: Technical Whitepaper / Medicinal Chemistry Guide

Executive Summary

2-Methyl-1H-indole-5-carboxylic acid (CAS: 496946-80-6) is a critical heterocyclic scaffold in modern drug discovery. Unlike its more common isomer, indole-2-carboxylic acid, the 5-carboxylic acid variant offers a unique vector for extending molecular interactions into solvent-exposed regions of protein binding pockets while the 2-methyl group provides metabolic stability and steric control. This guide details its structural identity, validated synthetic protocols, and its pivotal role as an intermediate in the development of FAAH inhibitors , P2X7 antagonists , and antiviral agents .

Structural Identity & Physicochemical Profile

IUPAC Nomenclature & Numbering

The systematic name 2-methyl-1H-indole-5-carboxylic acid is derived from the fusion of a benzene ring and a pyrrole ring (indole core). The numbering priority is assigned to the nitrogen atom (


), followed by the carbon atoms of the pyrrole ring (

), and then the benzene ring (

).
  • Principal Group: Carboxylic acid (-COOH) at position 5.[1][2]

  • Substituent: Methyl group (-CH

    
    ) at position 2.
    
  • Tautomerism: The "1H" designation indicates the hydrogen is attached to the nitrogen, the most stable tautomer for non-substituted indoles.

Chemical Structure Diagram

ChemicalStructure Figure 1: Connectivity of 2-methyl-1H-indole-5-carboxylic acid showing C2-Methyl and C5-Carboxyl substitution. N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 double Me Me C2->Me 2-Methyl C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a double C5 C5 C4->C5 double C6 C6 C5->C6 COOH COOH C5->COOH 5-Carboxy C7 C7 C6->C7 double C7->C7a C7a->N1

Physicochemical Properties Table
PropertyValueContext/Relevance
Molecular Formula C

H

NO

Base scaffold for fragment-based design.
Molecular Weight 175.18 g/mol Low MW allows for significant decoration (Rule of 3 compliant).
CAS Number 496946-80-6Critical: Distinguish from isomer 5-methylindole-2-carboxylic acid (CAS 10241-97-1).
Appearance Tan to Off-White SolidColor varies with oxidation state; store under inert gas.
Melting Point >200°C (dec.)High lattice energy typical of zwitterionic-like indole acids.
pKa (Predicted) ~4.2 (COOH), ~16 (NH)Acidic moiety allows salt formation; NH is weakly acidic.
Solubility DMSO, MeOH, EtOHPoor water solubility; requires cosolvents for biological assays.

Validated Synthetic Protocol

The most robust route for synthesizing 2-methyl-1H-indole-5-carboxylic acid is the Fischer Indole Synthesis . This method is preferred over the Reissert or Nenitzescu syntheses due to the availability of starting materials and scalability.

Reaction Mechanism (Fischer Indole)

The synthesis involves the acid-catalyzed condensation of 4-hydrazinobenzoic acid with acetone (or an acetone equivalent), followed by a [3,3]-sigmatropic rearrangement.

SynthesisWorkflow Figure 2: Fischer Indole Synthesis Pathway for 2-methyl-1H-indole-5-carboxylic acid. Start1 4-Hydrazinobenzoic Acid (Starting Material) Step1 Step 1: Hydrazone Formation (Condensation) Start1->Step1 Start2 Acetone (Ketone Source) Start2->Step1 Inter1 Aryl Hydrazone Intermediate Step1->Inter1 Step2 Step 2: Acid Catalysis (PPA or H2SO4/AcOH) Inter1->Step2 Protonation Step3 Step 3: [3,3]-Sigmatropic Rearrangement & Cyclization Step2->Step3 Heat (Reflux) Step4 Step 4: Elimination of NH3 (Aromatization) Step3->Step4 Product 2-methyl-1H-indole-5-carboxylic acid (Final Product) Step4->Product

Experimental Procedure (Bench Scale)

Reagents:

  • 4-Hydrazinobenzoic acid (1.0 eq)

  • Acetone (3.0 eq)

  • Polyphosphoric Acid (PPA) or Glacial Acetic Acid/H

    
    SO
    
    
    

Protocol:

  • Hydrazone Formation: Dissolve 4-hydrazinobenzoic acid in ethanol. Add acetone dropwise at 0°C. Stir at room temperature for 2 hours. Isolate the hydrazone precipitate by filtration.

  • Cyclization: Suspend the hydrazone in Polyphosphoric Acid (PPA). Heat the mixture to 100-110°C for 3-4 hours. Note: The color will darken significantly.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The crude indole will precipitate.

  • Purification: Filter the solid. Recrystallize from ethanol/water or purify via column chromatography (MeOH/DCM gradient) to yield the title compound.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic singlet at

    
     ~2.4 ppm (C2-Methyl) and the singlet at 
    
    
    
    ~6.2-6.4 ppm (C3-H). The absence of the hydrazone NH peak confirms cyclization.

Therapeutic Applications & SAR Logic

This scaffold is a "privileged structure" in medicinal chemistry, serving as a template for multiple drug classes.

Key Drug Classes
  • FAAH Inhibitors: The C5-COOH is often converted to an amide to target Fatty Acid Amide Hydrolase (FAAH), treating pain and inflammation. The C2-methyl group restricts rotation, improving binding affinity [1].

  • P2X7 Antagonists: Amide derivatives at the C5 position have shown potency as antagonists for the P2X7 receptor, a target for neuroinflammation [2].

  • Antivirals: The scaffold is structurally related to Arbidol (Umifenovir) derivatives, where the indole core intercalates with viral proteins.

  • SGLT2 Inhibitors: While Bexagliflozin uses a 4-halo-benzyl indole, the 2-methyl-5-carboxy core is a common intermediate in the synthesis of bioisosteres for this class [3].

Structure-Activity Relationship (SAR) Map

SAR_Logic Figure 3: SAR Logic Tree for 2-methyl-1H-indole-5-carboxylic acid derivatives. Core 2-Methyl-1H-indole-5-COOH (Scaffold) C5_Mod C5-COOH Derivatization Core->C5_Mod C2_Mod C2-Methyl Role Core->C2_Mod N1_Mod N1-H Functionalization Core->N1_Mod Amide Amide Coupling (FAAH/P2X7 Targets) C5_Mod->Amide Ester Ester Prodrugs (Improved Permeability) C5_Mod->Ester Steric Steric Clash (Prevents metabolic oxidation at C2) C2_Mod->Steric Lipophilicity Increases LogP (CNS Penetration) C2_Mod->Lipophilicity Alkylation N-Alkylation (SGLT2 Specificity) N1_Mod->Alkylation

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84013872, 2-Methylindoline-5-carboxylic acid (and related indole derivatives). Retrieved from [Link]

  • Organic Chemistry Portal (2024). Fischer Indole Synthesis: Mechanisms and Recent Advances. Retrieved from [Link]

  • Google Patents (2020).Haloallylamine indole and azaindole derivative inhibitors of lysyl oxidases (US20200317666A1).

Sources

Physicochemical Profiling of 2-Methyl-1H-indole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-1H-indole-5-carboxylic acid (CAS 496946-80-6) represents a critical scaffold in modern medicinal chemistry, particularly in the development of sirtuin inhibitors, antiviral agents (HCV), and receptor antagonists. As a rigid, bicyclic heteroaromatic system, it offers a distinct vector for structure-activity relationship (SAR) exploration, balancing lipophilicity with polar handle functionality.

This guide provides an exhaustive technical profile of the compound, moving beyond basic identifiers to explore its thermodynamic behavior, solubility limits, and synthetic provenance. It is designed to serve as a self-validating reference for laboratory integration.

Chemical Identity & Structural Analysis[1][2]

The compound features an indole core substituted at the C2 position with a methyl group and at the C5 position with a carboxylic acid.[1][2] This substitution pattern is chemically significant: the C2-methyl group blocks metabolic oxidation at the alpha-position often seen in unsubstituted indoles, while the C5-carboxyl provides a versatile handle for amide coupling or esterification.

Table 1: Core Chemical Identifiers
PropertyDetail
Chemical Name 2-Methyl-1H-indole-5-carboxylic acid
CAS Registry Number 496946-80-6
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
SMILES CC1=CC2=C(N1)C=CC(=C2)C(=O)O
InChI Key DAITVOCMWPNFTL-UHFFFAOYSA-N
Appearance White to light yellow crystalline solid
MDL Number MFCD07440342

Physicochemical Profile

Understanding the physicochemical behavior of this scaffold is essential for formulation and assay development. The data below synthesizes experimental observations with high-confidence predictive models where specific empirical values are proprietary.

Thermodynamic Properties
  • Melting Point (MP): >200°C (Decomposition).

    • Analysis: While the ethyl ester precursor (Ethyl 2-methylindole-5-carboxylate) melts at 140–142°C, the free acid exhibits a significantly higher lattice energy due to intermolecular hydrogen bonding (dimerization of COOH and NH donor interactions). Isomeric analogs (e.g., 5-methylindole-2-carboxylic acid) melt at 236–238°C, suggesting a similar range for this compound.

  • Boiling Point: Predicted ~420°C at 760 mmHg (Not distillable without decomposition).

Solution State Properties
  • pKa (Acidic): 4.40 ± 0.10 (Carboxylic Acid).

    • Implication: At physiological pH (7.4), the compound exists primarily as the carboxylate anion (COO⁻), significantly improving aqueous solubility compared to the neutral form.

  • pKa (Basic): < -2 (Indole Nitrogen).

    • Implication: The indole nitrogen is non-basic in aqueous media; protonation occurs only under superacidic conditions.

  • Lipophilicity (LogP): ~2.5 (Predicted).

    • Drug Design Context: This value falls well within Lipinski's Rule of 5 (LogP < 5), indicating good membrane permeability potential.

  • Solubility Profile:

    • DMSO: High (>50 mg/mL). Preferred solvent for stock solutions.

    • Ethanol: Moderate to High.

    • Water: Low (<0.5 mg/mL at pH 2); Moderate at pH > 7 due to ionization.

Synthesis & Impurity Logic

The synthesis of 2-methyl-1H-indole-5-carboxylic acid typically proceeds via the Fischer Indole Synthesis, a robust method that defines the impurity profile. Understanding this pathway allows researchers to anticipate potential contaminants like unreacted hydrazines or isomeric byproducts.

Synthesis Workflow Diagram

SynthesisPathway Start Start: Ethyl 2-methyl-3-methylthioindole-5-carboxylate Desulfurization Raney Ni Reduction (Desulfurization) Start->Desulfurization Ethanol, RT Intermediate Ethyl 2-methylindole-5-carboxylate (MP: 140-142°C) Desulfurization->Intermediate Yield ~95% Hydrolysis Alkaline Hydrolysis (NaOH/EtOH, Reflux) Intermediate->Hydrolysis Saponification Product 2-Methyl-1H-indole-5-carboxylic acid (Target) Hydrolysis->Product Acidification (HCl) Impurity1 Impurity: Unreacted Ester Hydrolysis->Impurity1 Incomplete Rxn

Figure 1: Synthetic pathway from the thio-ester precursor. The hydrolysis step is critical; incomplete saponification results in ester contamination, detectable via NMR (ethyl quartet).

Analytical Characterization

To validate the identity of the compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Recommended due to solubility).

  • δ 12.0–13.0 ppm (1H, br s): Carboxylic acid proton (-COOH).[3] Disappears with D₂O shake.

  • δ 11.0–11.5 ppm (1H, br s): Indole N-H proton.

  • δ 8.15 ppm (1H, d, J=1.5 Hz): H-4 proton (Ortho to COOH, Meta to NH).

  • δ 7.70 ppm (1H, dd): H-6 proton.

  • δ 7.35 ppm (1H, d): H-7 proton.

  • δ 6.20 ppm (1H, s): H-3 proton (Characteristic of 2-substituted indoles).

  • δ 2.40 ppm (3H, s): Methyl group at C2.

Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: N-H stretch (Sharp/Medium).

  • 2500–3000 cm⁻¹: O-H stretch (Broad, carboxylic acid dimer).[4][3][5]

  • 1670–1700 cm⁻¹: C=O stretch (Strong, conjugated acid).

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

This protocol ensures accurate solubility data, distinguishing between kinetic (precipitation) and thermodynamic (equilibrium) solubility.

Reagents: PBS (pH 7.4), DMSO, 0.1N HCl.

  • Preparation: Weigh 5 mg of solid compound into three separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of the target solvent (Water, PBS, or Ethanol) to each tube.

  • Equilibration: Shake at 25°C for 24 hours at 500 rpm.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove 100 µL of supernatant.

    • Dilute 1:100 with Mobile Phase (Acetonitrile/Water).

    • Inject into HPLC (UV detection at 280 nm).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the C5-carboxyl group.

  • Stock Solution: Dissolve 2 mg of compound in 10 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: 0.1 M KOH (Standardized).

  • Procedure:

    • Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.00.

    • Titrate the sample solution with 0.1 M KOH in 5 µL increments.

    • Record pH after stabilization (drift < 0.01 pH/sec).

  • Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative maximum) corresponds to the pKa. Correct for the methanol co-solvent effect using the Yasuda-Shedlovsky extrapolation if necessary.

Workflow Visualization: Solubility Testing

SolubilityWorkflow Step1 Weigh Excess Solid (>5 mg) Step2 Add Solvent (Buffer/Water) Step1->Step2 Step3 Equilibrate (24h, 25°C, Shaking) Step2->Step3 Check Solid Remaining? Step3->Check Step4 Centrifuge (Remove Undissolved) Step5 Analyze Supernatant (HPLC-UV) Step4->Step5 Check->Step1 No (Add more solid) Check->Step4 Yes

Figure 2: Workflow for thermodynamic solubility determination. Presence of solid after equilibration is mandatory to ensure saturation.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the indole ring.

References

  • Chemical Identifiers & CAS Verification

    • BLD Pharm. (2023). 2-Methyl-1H-indole-5-carboxylic acid Product Sheet. Retrieved from

  • Synthesis & Precursor Data

    • Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate Synthesis. Org. Synth. 1974, 54, 58. Retrieved from

  • General Indole Properties: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Contextual grounding for pKa and reactivity).
  • Safety Data

    • CymitQuimica. (2023).[4] Safety Data Sheet: 2-Methyl-1H-indole-5-carboxylic acid. Retrieved from

Sources

Structural Elucidation and Analytical Profiling of 2-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and analytical profile of 2-methyl-1H-indole-5-carboxylic acid , a critical scaffold in medicinal chemistry used for the synthesis of antiviral agents, sPLA2 inhibitors, and receptor antagonists.

The data presented below synthesizes experimental values from its ethyl ester derivative (a standard synthetic precursor) with calculated shifts for the free acid in DMSO-d6, ensuring high relevance for researchers performing structural elucidation.

Introduction & Compound Profile

2-Methyl-1H-indole-5-carboxylic acid is a disubstituted indole derivative characterized by a methyl group at the C2 position and a carboxylic acid moiety at the C5 position.[1][2] The C5-COOH acts as a strong electron-withdrawing group (EWG), significantly influencing the chemical shifts of the aromatic protons, particularly H4 and H6.

  • IUPAC Name: 2-methyl-1H-indole-5-carboxylic acid

  • CAS Number: 496946-80-6 (Acid), 16382-15-3 (Ethyl Ester)[3]

  • Molecular Formula: C₁₀H₉NO₂[4]

  • Molecular Weight: 175.18 g/mol [3][4]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[3]

Synthetic Pathway (Fischer Indole Synthesis)

The most robust synthesis involves the Fischer Indole reaction between 4-hydrazinobenzoic acid and acetone (or its equivalents like ethyl acetoacetate followed by hydrolysis).[3] This pathway ensures regioselectivity for the 2-methyl / 5-substituted pattern.

FischerIndole SM1 4-Hydrazinobenzoic Acid Hydrazone Arylhydrazone Intermediate SM1->Hydrazone Condensation SM2 Acetone / Acetone Equivalent SM2->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting Step) Hydrazone->Sigmatropic Acid Cat. (e.g., PPA) Indole 2-Methyl-1H-indole-5-carboxylic acid Sigmatropic->Indole - NH3

Figure 1: Synthetic workflow via Fischer Indole Cyclization.[3] The [3,3]-sigmatropic rearrangement establishes the C2-C3 bond.

1H NMR Spectroscopy Data

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) Frequency: 400 MHz / 500 MHz Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)[3]

The 1H NMR spectrum is distinct due to the singlet at C3 (characteristic of 2-substituted indoles) and the deshielding of H4 due to the ortho-carbonyl effect.

PositionShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
COOH 12.40 - 12.60Broad Singlet1H-Carboxylic acid proton; highly exchangeable and broad.
NH 11.30 - 11.50Broad Singlet1H-Indole N-H; chemical shift varies with concentration/temperature.
H-4 8.15 - 8.25Doublet (d)1HJ ≈ 1.5Most deshielded aromatic. Ortho to the electron-withdrawing COOH group.
H-6 7.70 - 7.78Doublet of Doublets (dd)1HJ ≈ 8.5, 1.5Meta to COOH; Para to Nitrogen. Shows ortho-coupling to H7 and meta-coupling to H4.
H-7 7.35 - 7.45Doublet (d)1HJ ≈ 8.5Ortho to Indole NH. Shielded relative to H4/H6.
H-3 6.20 - 6.35Singlet (s)1HJ ≈ 0.8 (Allylic)Diagnostic Signal. Characteristic of 2-substituted indoles.[3] Often shows fine allylic coupling to 2-Me.
2-Me 2.38 - 2.45Singlet (s)3H-Methyl group attached to C2.
Key Diagnostic Correlations (NOESY/HMBC)

To confirm regiochemistry (distinguishing between 2-Me and 3-Me isomers), look for the following correlations:

  • NOE: Strong correlation between 2-Me (2.4 ppm) and H-3 (6.3 ppm).[3]

  • HMBC: Long-range coupling from 2-Me protons to C2 (quaternary) and C3 (methine).[3]

NMR_Correlations cluster_structure Diagnostic NMR Correlations Me 2-Me (2.4 ppm) H3 H-3 (6.3 ppm) Me->H3 NOE (Spatial) Me->H3 Allylic Coupling (~0.8 Hz) H4 H-4 (8.2 ppm) COOH 5-COOH (EWG) COOH->H4 Deshielding Effect (Inductive/Mesomeric)

Figure 2: Diagnostic NMR relationships. The NOE between the methyl group and H3 confirms the 2-position substitution.

13C NMR Spectroscopy Data

Solvent: DMSO-d6 Frequency: 100 MHz / 125 MHz

The 13C spectrum displays 10 distinct carbon environments. The carbonyl carbon (COOH) is the most downfield signal.[3]

PositionShift (δ, ppm)TypeAssignment Logic
C=O 168.0 - 169.0Quaternary (C)Carboxylic acid carbonyl.
C-2 138.5 - 140.0Quaternary (C)Attached to Nitrogen and Methyl; deshielded by heteroatom.
C-7a 138.0 - 139.5Quaternary (C)Bridgehead carbon adjacent to Nitrogen.
C-3a 127.5 - 128.5Quaternary (C)Bridgehead carbon.
C-5 121.5 - 122.5Quaternary (C)Ipso to COOH.
C-6 120.0 - 121.5Methine (CH)Aromatic CH.
C-4 120.0 - 121.0Methine (CH)Aromatic CH.
C-7 110.5 - 111.5Methine (CH)Aromatic CH; typically the most shielded aromatic signal in indoles.
C-3 100.0 - 102.0Methine (CH)Diagnostic Signal. High field shift characteristic of C3 in indoles.
2-Me 13.0 - 14.0Methyl (CH₃)Methyl carbon.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra free of aggregation artifacts (common with carboxylic acids):

  • Drying: Ensure the solid sample is dried under high vacuum (P < 0.1 mbar) for 4 hours to remove trace water/solvents.

  • Solvent: Use DMSO-d6 (99.9% D) containing 0.03% TMS v/v.[3]

    • Note: CDCl₃ is generally poor for this compound due to the low solubility of the zwitterionic/polar acid form.[3]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition:

    • 1H: 16 scans, D1 (relaxation delay) = 1.0 sec (increase to 5.0 sec for accurate integration of COOH).

    • 13C: 1024 scans minimum due to quaternary carbons.

References

  • Synthesis of Ethyl Ester Derivative: Gassman, P. G.; van Bergen, T. J.[3] "Indoles from anilines: Ethyl 2-methylindole-5-carboxylate." Organic Syntheses, 1981 , 60,[3] 49.

  • Fischer Indole Mechanism: Robinson, B.[3] "The Fischer Indole Synthesis."[3] Chemical Reviews, 1963 , 63, 373-401.

  • General Indole NMR Data: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[3]

  • Physical Properties: "2-Methyl-1H-indole-5-carboxylic acid."[1][5][6] ChemicalBook / CAS Data.

Sources

A Spectroscopic Guide to 2-methyl-1H-indole-5-carboxylic acid: Unveiling Molecular Structure through IR and UV-Vis Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of 2-methyl-1H-indole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical principles, experimental methodologies, and spectral interpretation of this compound. By elucidating the correlation between molecular structure and spectroscopic signatures, this guide aims to facilitate the identification, characterization, and quality control of 2-methyl-1H-indole-5-carboxylic acid and related indole derivatives.

Introduction: The Significance of Spectroscopic Characterization

2-methyl-1H-indole-5-carboxylic acid belongs to the indole family, a class of heterocyclic compounds that form the core structure of many biologically active molecules, including the amino acid tryptophan and numerous pharmaceuticals. The presence of both a carboxylic acid and a substituted indole moiety imparts unique chemical and photophysical properties to this molecule. Accurate and comprehensive characterization of its structure and purity is paramount for its application in research and development.

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques that provide valuable insights into the molecular structure and electronic properties of organic compounds. IR spectroscopy probes the vibrational modes of functional groups, offering a molecular "fingerprint," while UV-Vis spectroscopy investigates electronic transitions, providing information about conjugated systems and chromophores. This guide will delve into the theoretical underpinnings of these techniques and their practical application to the analysis of 2-methyl-1H-indole-5-carboxylic acid.

Theoretical Framework

Infrared Spectroscopy: The Vibrational Language of Molecules

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes. These vibrations, which include stretching and bending of chemical bonds, are quantized. The absorption of IR radiation excites a molecule from a lower to a higher vibrational state. The energy of this transition is dependent on the bond strength, the masses of the bonded atoms, and the overall molecular structure.

For 2-methyl-1H-indole-5-carboxylic acid, the key functional groups that give rise to characteristic IR absorptions are:

  • Carboxylic Acid (-COOH): This group is distinguished by a very broad O-H stretching band, typically in the 2500-3300 cm⁻¹ region, due to strong intermolecular hydrogen bonding.[1][2] The carbonyl (C=O) stretch is also a prominent and sharp peak, usually found between 1700 and 1725 cm⁻¹.[2]

  • Indole N-H: The N-H bond of the indole ring exhibits a stretching vibration that can be observed in the region of 3300-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

  • Aromatic C-H and C=C: The aromatic rings of the indole system give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Methyl C-H: The methyl group (-CH₃) will show characteristic C-H stretching and bending vibrations.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. The wavelengths of light a molecule can absorb are determined by the energy difference between these electronic states. In organic molecules, the most common electronic transitions are:

  • π → π* (pi to pi star) transitions: These occur in molecules with conjugated π systems, such as aromatic rings. They are typically high-intensity absorptions.

  • n → π* (n to pi star) transitions: These involve the excitation of an electron from a non-bonding orbital (e.g., on an oxygen or nitrogen atom) to an anti-bonding π* orbital. These transitions are generally of lower intensity than π → π* transitions.

The indole ring system is an aromatic chromophore that exhibits characteristic UV absorption bands. The presence of the carboxylic acid group and the methyl group as substituents on the indole ring will influence the position and intensity of these absorption maxima (λmax).

Experimental Protocols

Infrared Spectroscopy of a Solid Sample

The following protocol describes the acquisition of an IR spectrum of 2-methyl-1H-indole-5-carboxylic acid using the thin solid film method, a common and effective technique for solid organic compounds.[3]

Materials:

  • 2-methyl-1H-indole-5-carboxylic acid

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of 2-methyl-1H-indole-5-carboxylic acid in a minimal amount (a few drops) of a volatile solvent in a small vial.

  • Film Deposition: Using a pipette, carefully deposit a drop of the solution onto the surface of a clean, dry salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate. If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and the solvent allowed to evaporate.

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Background Scan: First, run a background spectrum with an empty salt plate to subtract any atmospheric or instrumental interferences.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: Process the spectrum to label the peaks and determine their frequencies (in cm⁻¹).

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and store them in a desiccator to prevent damage from moisture.

Alternative Solid Sampling Methods:

  • Nujol Mull: The solid is ground with a mulling agent (Nujol, a mineral oil) to form a paste, which is then pressed between two salt plates.[4]

  • KBr Pellet: The solid sample is mixed with dry potassium bromide (KBr) powder and pressed under high pressure to form a transparent pellet.[5]

UV-Vis Spectroscopy of a Solution

This protocol outlines the procedure for obtaining a UV-Vis spectrum of 2-methyl-1H-indole-5-carboxylic acid in a suitable solvent.

Materials:

  • 2-methyl-1H-indole-5-carboxylic acid

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV-Vis region of interest. Ethanol and methanol are common choices for indole derivatives.

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions of varying concentrations. This is important for determining the molar absorptivity.

  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.[6]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Spectral Analysis and Interpretation

Expected Infrared Spectrum of 2-methyl-1H-indole-5-carboxylic acid
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
3300 - 2500O-H stretchCarboxylic AcidVery broad and strong
~3400N-H stretchIndoleMedium to sharp
~3100 - 3000C-H stretchAromaticMedium to weak
~2950 - 2850C-H stretchMethylMedium to weak
~1710C=O stretchCarboxylic AcidStrong and sharp
~1600 - 1450C=C stretchAromaticMedium to strong, multiple bands
~1440C-H bendMethylMedium
~1300C-O stretchCarboxylic AcidMedium

Diagram of Molecular Structure and Key Functional Groups:

Caption: Molecular structure of 2-methyl-1H-indole-5-carboxylic acid highlighting the indole core and key functional groups.

Expected UV-Vis Spectrum of 2-methyl-1H-indole-5-carboxylic acid

The UV-Vis spectrum of 2-methyl-1H-indole-5-carboxylic acid is expected to be dominated by the π → π* transitions of the indole chromophore. The natural indole molecule typically shows absorption maxima around 270-290 nm.[7] The presence of the methyl and carboxylic acid groups will cause shifts in these absorption bands.

Solvent Expected λmax (nm) Electronic Transition Notes
Non-polar (e.g., Hexane)~270-290π → πFine structure may be observable.
Polar (e.g., Ethanol)~275-295π → πBroadening of absorption bands due to solvent-solute interactions.

Diagram of Electronic Transitions:

G cluster_ground Ground State cluster_excited Excited State pi π (HOMO) pi_star π* (LUMO) pi->pi_star π → π n n (non-bonding) n->pi_star n → π

Caption: Simplified energy level diagram illustrating the primary electronic transitions in 2-methyl-1H-indole-5-carboxylic acid.

Influence of Environmental Factors on UV-Vis Spectra

Solvent Polarity

The polarity of the solvent can significantly influence the UV-Vis spectrum. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.[8] In contrast, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity due to the stabilization of the non-bonding electrons in the ground state by the polar solvent.[8][9]

pH

The pH of the solution will have a pronounced effect on the UV-Vis spectrum of 2-methyl-1H-indole-5-carboxylic acid due to the presence of the acidic carboxylic acid group and the weakly basic indole nitrogen.

  • In acidic solution (low pH): The carboxylic acid group will be protonated (-COOH).

  • In basic solution (high pH): The carboxylic acid group will be deprotonated to form the carboxylate anion (-COO⁻). This deprotonation increases the electron-donating ability of the substituent, which can lead to a bathochromic shift in the UV spectrum. The indole N-H can also be deprotonated under strongly basic conditions.

The changes in the UV-Vis spectrum with varying pH can be used to determine the pKa of the carboxylic acid group.

Conclusion

The spectroscopic analysis of 2-methyl-1H-indole-5-carboxylic acid using IR and UV-Vis techniques provides a wealth of information about its molecular structure and electronic properties. The characteristic IR absorptions of the carboxylic acid and indole functional groups serve as a reliable fingerprint for identification and quality assessment. The UV-Vis spectrum, with its sensitivity to the conjugated indole system and the influence of substituents and environmental factors, offers further insights into the molecule's electronic nature. The protocols and interpretative guidelines presented in this technical guide are intended to equip researchers with the necessary knowledge to effectively utilize these spectroscopic methods in their work with this important class of compounds.

References

  • Buvana, C., Mahalaksmi, A., Mathew, B., & Sukumar, M. (2011). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 3(6), 436-443.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 27(19), 6296. [Link]

  • Liu, Y., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11634–11642. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Baranska, M., & Kaczor, A. (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 704(1-3), 243-251.
  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
  • International Journal of Advanced Biotechnology and Research. (n.d.). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. RSC Advances, 14(32), 22965-22979. [Link]

  • National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

  • Slideshare. (2014, October 26). Uv vis spectroscopy practical. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM).... Retrieved from [Link]

  • ACS Publications. (1954). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Analytical Chemistry, 26(11), 1849-1850. [Link]

  • ResearchGate. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Absorption Spectra of Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra of.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link]

  • Science Department - Community College of Baltimore County. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • PubMed. (2015). Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments. Retrieved from [Link]

  • Slideshare. (2016, May 29). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Retrieved from [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Analytical Architectures: High-Resolution Mass Spectrometry Profiling of 2-Methyl-1H-Indole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

In the landscape of pharmaceutical intermediates and metabolite profiling, 2-methyl-1H-indole-5-carboxylic acid (CAS: 116828-43-8) represents a critical pharmacophore. Often found as a degradation product of serotonin-modulating drugs or as a synthetic building block for kinase inhibitors, its accurate quantification requires a rigorous understanding of its amphoteric nature.

This guide moves beyond generic protocols to establish a self-validating mass spectrometry workflow. We focus on the Electrospray Ionization (ESI) behavior of the indole-carboxylic acid motif, specifically addressing the competition between the basic indole nitrogen and the acidic carboxyl group.

Physicochemical Profile[1][3][4][5][6][7]
PropertyValueAnalytical Implication
Molecular Formula

Monoisotopic Mass: 175.0633 Da
pKa (Acidic) ~4.44 (COOH)Readily deprotonates at pH > 5.5; Ideal for ESI(-) .
pKa (Basic) ~ -2 to 0 (Indole NH)Very weak base; requires acidic mobile phase for ESI(+) .
LogP ~2.5Moderate lipophilicity; retains well on C18 stationary phases.

Ionization Strategy: The Polarity Decision

The choice between positive and negative polarity is not arbitrary; it dictates the sensitivity and selectivity of the assay.

The Case for Negative Mode (ESI-)

While indoles are traditionally analyzed in positive mode, the presence of the C5-carboxylic acid moiety shifts the preference.

  • Mechanism: Deprotonation of the carboxylic acid (

    
    ).[1]
    
  • Advantage: High selectivity. Few matrix interferences ionize efficiently in negative mode compared to the "chemical noise" of positive mode.

  • Target Ion:

    
    174.05 .
    
The Case for Positive Mode (ESI+)
  • Mechanism: Protonation of the indole C3 or the carbonyl oxygen (

    
    ).
    
  • Advantage: Useful if the molecule is derivatized or if simultaneous detection with basic co-analytes is required.

  • Target Ion:

    
    176.07 .
    

Recommendation: For trace-level quantification (PK/PD studies), ESI(-) is the Gold Standard due to the stability of the carboxylate anion.

Experimental Workflow & Method Development

The following protocol is designed for compliance with FDA Bioanalytical Method Validation guidelines.

Sample Preparation

Solubility is the first hurdle. The planar indole ring invites stacking and aggregation in pure aqueous solvents.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO or Methanol . Do not use water for the master stock.

  • Working Standard: Dilute stock into 50:50 Methanol:Water.

  • Matrix Extraction (Plasma/Tissue):

    • Add 3 volumes of ice-cold Acetonitrile to 1 volume of sample.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Evaporate supernatant and reconstitute in Mobile Phase A/B (80:20).

Liquid Chromatography (LC) Architecture
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.

Mobile Phase Optimization:

  • For ESI(-):Mobile Phase A: 5 mM Ammonium Acetate (pH ~6.8). Mobile Phase B: Acetonitrile.

    • Why? Formic acid suppresses negative ionization. Ammonium acetate provides the buffer capacity to keep the COOH deprotonated while facilitating desolvation.

  • For ESI(+):Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4] Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Parameters (Triple Quadrupole)
ParameterSettingRationale
Source Temp 350°CEnsures complete desolvation of the polar acid.
Capillary Voltage 3.5 kV (Neg) / 4.0 kV (Pos)Standard ESI operating range.
Desolvation Gas Nitrogen (600 L/hr)Prevents droplet re-coalescence.
Collision Gas ArgonEfficient fragmentation for MRM.

Fragmentation & Structural Elucidation

Understanding the fragmentation pathway is essential for defining Multiple Reaction Monitoring (MRM) transitions.

Primary Transition (Quantifier): Decarboxylation

In Negative Mode (


 174) , the most energetically favorable pathway is the loss of the carboxylic acid group as neutral 

(44 Da).
  • Precursor:

    
     174.05 (
    
    
    
    )
  • Product:

    
     130.06 (2-methylindole anion)
    
  • Mechanism: Homolytic cleavage or alpha-cleavage adjacent to the carbonyl.

Secondary Transition (Qualifier): Methyl Cleavage

High collision energies may induce the loss of the methyl group or ring opening, though these are less abundant.

  • Transition:

    
     (Loss of 
    
    
    
    , rare in neg mode) or
    
    
    (Ring fragmentation).
Visualization: Fragmentation Logic

The following diagram illustrates the specific mass spectral breakdown of the molecule.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 174.05 (Deprotonated Acid) TransitionState Transition State (Inductive Destabilization) Precursor->TransitionState Collision Energy (CE) Product1 Primary Product Ion m/z 130.06 (Loss of CO₂ - 44 Da) TransitionState->Product1 Major Pathway (Decarboxylation) Product2 Secondary Product m/z 156.04 (Loss of H₂O - 18 Da) TransitionState->Product2 Minor Pathway (Dehydration)

Figure 1: ESI(-) Fragmentation pathway highlighting the dominant decarboxylation event used for MRM quantification.

Analytical Workflow Diagram

The following flowchart details the decision matrix for analyzing this specific indole derivative, ensuring self-validation at every step.

Workflow Sample Sample (Plasma/API) Prep Prep: Protein Ppt (Acetonitrile) Sample->Prep LC LC Separation C18 Column Prep->LC Ionization Ionization Decision LC->Ionization ESINeg ESI Negative (0.1% NH4OAc) Ionization->ESINeg Primary (High Sensitivity) ESIPos ESI Positive (0.1% Formic Acid) Ionization->ESIPos Secondary (Structural Check) DetectNeg Detect m/z 174 Quantification ESINeg->DetectNeg MRM 174->130 DetectPos Detect m/z 176 Confirmation ESIPos->DetectPos MRM 176->158

Figure 2: Operational workflow for LC-MS/MS analysis, differentiating between quantification and confirmation tracks.

Validation & Quality Assurance

To ensure Trustworthiness and Integrity , the method must satisfy the following criteria based on the FDA Guidance for Industry (2018).

  • Linearity: The calibration curve (typically 1–1000 ng/mL) must have an

    
    . Use a weighted regression (
    
    
    
    ) to account for heteroscedasticity in ESI.
  • Matrix Effect: Compare the response of post-extraction spiked samples to neat standards.

    • Calculation:

      
      .
      
    • Acceptance: 85-115%. If suppression occurs in ESI(-), dilute the sample or improve chromatographic resolution.

  • Carryover: Inject a blank after the highest standard (ULOQ). Response must be <20% of the LLOQ.

Troubleshooting Common Issues
  • Issue: Low Sensitivity in ESI(-).

    • Root Cause:[5][6][7] pH of mobile phase is too low (acidic), suppressing ionization.

    • Fix: Switch from Formic Acid to Ammonium Acetate or Ammonium Bicarbonate.

  • Issue: Peak Tailing.

    • Root Cause:[5][6][7] Interaction between the basic indole nitrogen and free silanols on the column.

    • Fix: Ensure the column is "end-capped" and increase buffer strength (e.g., 10 mM Ammonium Acetate).

References

  • FDA. (2018).[3][8] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7][8][9] Link

  • NIST. (2023). Mass Spectrometry Data Center: Indole-3-carboxylic acid derivatives. National Institute of Standards and Technology. Link

  • Williams, R. (2022).[2][6] pKa Data Compiled and Values. Organic Chemistry Data. Link

  • Agilent Technologies. (2019).[10] Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note. Link

  • ChemicalBook. (2025).[5][3] 1-Methyl-1H-indole-5-carboxylic acid Properties and Safety. Link

Sources

"2-methyl-1H-indole-5-carboxylic acid" stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation of 2-methyl-1H-indole-5-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation profile of 2-methyl-1H-indole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the intrinsic stability of the indole nucleus, the influence of its specific substituents, and the predictable degradation pathways under various stress conditions. We present detailed, field-proven protocols for conducting forced degradation studies in line with regulatory expectations, alongside a discussion of the requisite stability-indicating analytical methodologies. The causality behind experimental design is emphasized, ensuring a deep, mechanistic understanding of the molecule's behavior. This guide aims to serve as an essential resource for anticipating stability challenges, developing robust formulations, and ensuring the integrity of 2-methyl-1H-indole-5-carboxylic acid in research and pharmaceutical applications.

Introduction: Understanding the Molecule

2-methyl-1H-indole-5-carboxylic acid is a substituted indole derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring an electron-rich indole core, a methyl group at the C2 position, and a carboxylic acid at the C5 position, bestows upon it a unique combination of chemical properties that are critical to its function but also dictate its stability profile. A thorough understanding of its potential liabilities is paramount for its effective use.

Core Chemical and Physical Properties

A molecule's physical characteristics provide the first clues to its behavior in different environments.

PropertyValueSignificance for Stability
Molecular Formula C₁₀H₉NO₂Provides the basis for mass spectrometry analysis.
Molecular Weight 175.18 g/mol Foundational data for quantitative analysis.
Appearance White to off-white crystalline powderVisual changes can be an initial indicator of degradation.
Melting Point ~221-223.5 °CHigh melting point suggests thermal stability in the solid state.[1]
pKa ~4.44 (Predicted)The carboxylic acid group will be deprotonated at physiological pH, affecting solubility and reactivity.[1]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.Affects choices for solvent systems in stability studies and formulations.

The indole ring is an aromatic heterocyclic system, but the pyrrole moiety imparts significant nucleophilicity, making it susceptible to oxidation. The carboxylic acid group, an electron-withdrawing group, can modulate the reactivity of the benzene portion of the indole nucleus. The methyl group at the C2 position can influence the susceptibility of the C3 position to electrophilic attack.

Intrinsic Stability and Predicted Degradation Pathways

The stability of 2-methyl-1H-indole-5-carboxylic acid is not uniform across all conditions; it is a function of pH, exposure to oxygen, light, and temperature.[2] Forced degradation studies, which intentionally stress the molecule, are essential to unmask these liabilities.[3][4] Such studies are a regulatory requirement and provide critical insights that aid in the development of formulations and packaging.[4][5]

Oxidative Degradation

The indole nucleus is notoriously sensitive to oxidation. The C2-C3 double bond is electron-rich and is the primary site of oxidative attack. For 2-methyl-1H-indole-5-carboxylic acid, the presence of the methyl group at the C2 position directs oxidation towards the C3 position.

Causality : The reaction is often initiated by radical species (like those from H₂O₂) or other oxidizing agents. The initial attack can lead to the formation of an intermediate, which can then rearrange or undergo further oxidation to yield a variety of products. Common degradation pathways for indoles include the formation of oxindoles and isatins.[6][7] Atmospheric oxidation initiated by hydroxyl radicals can also lead to ring-opening, forming products like N-(2-formylphenyl)formamide from the parent indole structure.[8]

G cluster_oxidation Oxidative Degradation Pathway A 2-methyl-1H-indole- 5-carboxylic acid B [O] A->B H₂O₂ C Intermediate Hydroxylated Species (e.g., at C3) B->C D Ring-Opened Products (e.g., Anthranilic Acid Derivatives) C->D Further Oxidation E Oxindole/Isatin Derivatives C->E Rearrangement

Caption: Predicted oxidative degradation pathway for the indole core.

Hydrolytic Degradation (Influence of pH)

The stability of 2-methyl-1H-indole-5-carboxylic acid is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 2): While the carboxylic acid is protonated, the indole ring itself can be susceptible to acid-catalyzed reactions. Protons can attack the C3 position, potentially leading to dimerization or polymerization, especially at elevated temperatures.

  • Neutral Conditions (pH 6-8): The molecule is expected to be relatively stable. The carboxylic acid will be deprotonated, increasing aqueous solubility.

  • Alkaline Conditions (pH > 9): In strongly basic solutions, particularly at high temperatures, the stability may decrease. While esters of indole carboxylic acids are known to hydrolyze under basic conditions, the parent acid is generally more stable.[9] However, the anionic carboxylate may influence the electron distribution of the ring, and extreme pH can catalyze oxidative degradation if oxygen is present.

Photodegradation

Indole derivatives are known to be photoreactive. The indole ring can absorb UV radiation, leading to the formation of excited states. These excited-state molecules can then undergo various reactions, including oxidation or rearrangement.

Causality : The energy absorbed from photons can be sufficient to break chemical bonds or generate reactive radical species, initiating degradation. The International Council for Harmonisation (ICH) Q1B guideline mandates photostability testing to assess the impact of light exposure.[10] The required exposure is a minimum of 1.2 million lux hours for visible light and 200 watt-hours per square meter for near-UV light.[10]

Thermal Degradation

In the solid state, 2-methyl-1H-indole-5-carboxylic acid is expected to be quite stable, as suggested by its high melting point. In solution, prolonged exposure to high temperatures (e.g., >60-70°C) can accelerate other degradation modes, such as hydrolysis and oxidation.[3] A potential thermal degradation pathway for carboxylic acids is decarboxylation, although this often requires very high temperatures or the presence of a catalyst.[11][12]

Experimental Design: A Forced Degradation Protocol

A well-designed forced degradation study is a self-validating system. It should be sufficiently stressful to induce degradation (typically aiming for 5-20% degradation) but not so harsh that it leads to unrealistic secondary degradation pathways.[4] This allows for the confident identification of primary degradants.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Aliquot for each Stress Condition A->B C Stress Conditions - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal - Photolytic (ICH Q1B) B->C D Neutralize Acid/Base Samples C->D E Dilute to Working Concentration D->E F Analyze via Stability- Indicating Method (e.g., HPLC) E->F

Caption: General workflow for a forced degradation study.

Step-by-Step Methodologies

Objective : To generate potential degradation products and demonstrate the specificity of the analytical method.

Materials :

  • 2-methyl-1H-indole-5-carboxylic acid reference standard

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system, photostability chamber

Protocol :

  • Stock Solution Preparation : Prepare a 1.0 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis :

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, then neutralize with 1 M NaOH.

    • Dilute with mobile phase for analysis.

  • Base Hydrolysis :

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, then neutralize with 1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation :

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation (Solution) :

    • Dilute 1 mL of stock solution with 1 mL of water.

    • Incubate at 70°C for 48 hours.

    • Cool and dilute for analysis.

  • Photostability :

    • Expose both the solid powder and a 100 µg/mL solution (in quartz cuvettes) to light conditions as per ICH Q1B.

    • Include dark controls wrapped in aluminum foil for comparison.

    • Analyze the samples after exposure.

Stability-Indicating Analytical Methodologies

The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM).[13] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose due to its high sensitivity and resolving power.[13][14]

Recommended HPLC Method

A robust reverse-phase HPLC method is required to separate the parent compound from its more polar degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesEnsures elution of both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~275 nmIndoles typically have strong absorbance in this region. A photodiode array (PDA) detector is ideal to assess peak purity.
Column Temp. 35°CProvides reproducible retention times.[13]
Structure Elucidation with LC-MS

To identify the generated degradants, the HPLC system should be coupled to a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the parent compound, the chemical transformations (e.g., addition of oxygen, loss of CO₂) can be deduced. Tandem mass spectrometry (MS/MS) provides fragmentation data to confirm the proposed structures.

Summary of Expected Degradation

The following table summarizes the anticipated outcomes from the forced degradation studies.

Stress ConditionExpected DegradationLikely Major Degradants
1 M HCl, 60°C Minor to moderatePotential dimers or acid-catalyzed rearrangement products.
1 M NaOH, 60°C MinorMinimal degradation expected unless oxidative stress is also present.
6% H₂O₂, RT SignificantOxidized products (e.g., hydroxylated species, oxindoles, ring-opened products).
Heat, 70°C MinorAcceleration of oxidation if oxygen is present.
Light (ICH Q1B) ModeratePhoto-oxidized products, potential for colored degradants.

Conclusion: Best Practices for Handling and Storage

Based on the predicted chemical liabilities of 2-methyl-1H-indole-5-carboxylic acid, the following handling and storage procedures are recommended to ensure its long-term integrity:

  • Storage : Store in well-sealed containers at controlled room temperature or refrigerated (2-8°C), protected from light.[1] An inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to prevent oxidation.

  • Formulation Considerations : For solution-based formulations, the use of antioxidants (e.g., ascorbic acid, sodium metabisulfite) should be considered. The pH should be controlled within a stable range, likely between 4 and 7. Amber vials or other light-blocking packaging are essential.

  • Experimental Use : Prepare solutions fresh whenever possible. Avoid prolonged exposure of solutions to ambient light and air.

By understanding the intrinsic stability of 2-methyl-1H-indole-5-carboxylic acid and employing rigorous experimental evaluation, researchers and developers can mitigate risks of degradation, ensuring the quality, safety, and efficacy of their work.

References

  • Bhaskar R, Ola M, Vinit A, Chavan A, Girase H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s):149-155. Available from: [Link]

  • Alsante, K. M., Hata, T., & Kober, M. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

  • Ma, J., Wang, S., Wang, T., Wang, Q., & Wang, P. (2018). The performance and pathway of indole degradation by ionizing radiation. PubMed. Available from: [Link]

  • Lin, H., & Wu, J. (2014). Degradation pathway of indole by electroFenton. ResearchGate. Available from: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Hawe, A., & Frie, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. Available from: [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available from: [Link]

  • Wikipedia contributors. (n.d.). Protecting group. Wikipedia. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. Available from: [Link]

  • Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available from: [Link]

  • Zhang, Q., et al. (2023). Discovery of indole derivatives as STING degraders. PubMed. Available from: [Link]

  • Lager, I., et al. (2008). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant Physiology. Available from: [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available from: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Stasyuk, A. J., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Chemistry – A European Journal. Available from: [Link]

  • Kowalska-Baron, A., et al. (2013). Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect. PubMed. Available from: [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available from: [Link]

  • Melligan, S. (2013). Pyrolysis of Carboxylic Acids. ResearchGate. Available from: [Link]

  • Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers Media S.A.. Available from: [Link]

  • Gellman, A. J. (2010). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available from: [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-methyl indole. Available from: [Link]

  • Witkop, B., & Patrick, J. B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • El-Gindy, A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. Available from: [Link]

  • Lu, S., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available from: [Link]

  • Wang, X., et al. (2023). Sustainable Development Path of Traditional High-Pollution Bleaching Process for Animal Fibers: Key Mechanisms, Critical Influencing Factors and Bottlenecks—A Review. Taylor & Francis Online. Available from: [Link]

  • El-Gindy, A., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Available from: [Link]

  • Baldi, B. G., et al. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology. Available from: [Link]

  • Jaglin, M., et al. (2018). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. MDPI. Available from: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available from: [Link]

  • Leveau, J. H. J., & Lindow, S. E. (2020). Bacterial catabolism of indole-3-acetic acid. Antonie van Leeuwenhoek. Available from: [Link]

  • Yoncheva, K., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Available from: [Link]

Sources

electrophilic substitution on "2-methyl-1H-indole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Regiocontrolled Electrophilic Functionalization of 2-Methyl-1H-indole-5-carboxylic Acid

Executive Summary

This technical guide details the regioselective electrophilic aromatic substitution (EAS) of 2-methyl-1H-indole-5-carboxylic acid , a critical scaffold in the synthesis of bioactive molecules, including NS5B polymerase inhibitors and kinase antagonists. Unlike simple indoles, this substrate presents a competitive electronic landscape: the electron-rich pyrrole ring (activated by the nitrogen lone pair) versus the electron-deficient benzene ring (deactivated by the C5-carboxyl group). This guide provides validated protocols for C3-selective halogenation, formylation, and acylation, emphasizing the mechanistic rationale required to suppress side reactions and maximize yield.

Structural & Electronic Profiling

To design effective synthetic routes, one must first map the electronic density of the substrate.

  • The Indole Core: The N1 lone pair donates density into the

    
    -system, making C3 the most nucleophilic site (highest HOMO coefficient).
    
  • The C2-Methyl Effect: The methyl group at C2 provides mild inductive donation (+I) but, more importantly, sterically blocks the C2 position, forcing electrophilic attack almost exclusively to C3.

  • The C5-Carboxyl Effect: The -COOH group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This significantly deactivates the benzene ring (positions 4, 6, and 7), thereby reinforcing the regioselectivity toward the pyrrole ring (C3).

Implication: Under standard EAS conditions, substitution occurs at C3 with high fidelity. Attack on the benzene ring requires forcing conditions or prior blocking of the C3 position.

Visualization: Reactivity Vector Map

The following diagram illustrates the competing electronic vectors and the resultant primary site of reactivity.

ReactivityMap Substrate 2-Methyl-1H-indole-5-carboxylic acid N1 N1 Lone Pair (Activation) Substrate->N1 C5 C5-COOH (Deactivation of Benzene Ring) Substrate->C5 C2 C2-Methyl (Steric Block + Mild Activation) Substrate->C2 Target C3 Position (Primary Nucleophilic Site) N1->Target Strong +M Effect C5->Target Directs away from Benzene C2->Target Blocks C2

Figure 1: Electronic vectors determining C3-regioselectivity. The convergence of N1 activation and C5 deactivation isolates C3 as the sole reactive center.

C3-Selective Halogenation (Bromination)

Direct bromination using elemental bromine (


) often leads to over-bromination or oxidation of the indole double bond. The use of N-Bromosuccinimide (NBS)  is the industry standard for this substrate, providing a controlled source of electrophilic bromine (

).
Mechanism & Rationale

The reaction proceeds via the formation of a bromonium ion or direct electrophilic attack at C3. The polar aprotic solvent DMF is critical here; it stabilizes the transition state and prevents the precipitation of the starting material (the carboxylic acid has poor solubility in non-polar solvents like


).
Experimental Protocol
  • Preparation: Dissolve 2-methyl-1H-indole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) dropwise as a solution in DMF over 15 minutes.

    • Note: Protect from light to inhibit radical side reactions at the benzylic methyl group.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Pour the mixture into crushed ice/water. The product, 3-bromo-2-methyl-1H-indole-5-carboxylic acid , typically precipitates as a solid. Filter, wash copiously with water to remove succinimide, and dry.

Self-Validating Check:

  • TLC: Starting material (lower R_f due to COOH) disappears; a less polar spot appears.

  • 1H NMR: Loss of the C3-H signal (typically a doublet or singlet around 6.2-6.5 ppm depending on solvent) confirms substitution.

C3-Formylation: The Vilsmeier-Haack Reaction[1]

Introducing a formyl group (-CHO) at C3 is a pivotal step for extending the carbon skeleton. The Vilsmeier-Haack reaction is highly reliable for this scaffold.

Critical Consideration: The Carboxylic Acid

The free carboxylic acid can interfere with


, potentially forming an acid chloride.
  • Best Practice: Convert the acid to the methyl ester (Methyl 2-methyl-1H-indole-5-carboxylate) prior to formylation. This protects the acid and improves solubility in DCM or DCE.

  • Direct Route: If reacting the free acid, use excess reagents (3.5 equiv

    
    ) to account for consumption by the -COOH group, though yields are generally lower (40-60% vs 85%+ for the ester).
    
Pathway Visualization

Vilsmeier Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent 0°C, formation Intermediate C3-Iminium Salt VilsmeierReagent->Intermediate + Indole, Electrophilic Attack Indole 2-Methyl-indole-5-COOH Indole->Intermediate Hydrolysis H2O / NaOAc Workup Intermediate->Hydrolysis Hydrolysis Product 3-Formyl-2-methyl-indole-5-COOH Hydrolysis->Product Final Aldehyde

Figure 2: Vilsmeier-Haack pathway. The chloroiminium ion attacks C3; subsequent hydrolysis yields the aldehyde.

Protocol (Optimized for Methyl Ester)
  • Reagent Formation: In a flame-dried flask, add anhydrous DMF (3.0 equiv) and cool to 0°C. Add

    
     (1.2 equiv) dropwise. Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).
    
  • Substrate Addition: Dissolve the indole substrate in DMF and add to the Vilsmeier reagent at 0°C.

  • Heating: Heat to 60°C for 3 hours. (Monitoring: The reaction mixture usually turns yellow/orange).

  • Hydrolysis: Cool to RT. Pour into ice water containing NaOAc (buffer to pH 5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Extract with EtOAc or filter the precipitate.

Friedel-Crafts Acylation

Acylation allows for the introduction of ketone motifs.[1][2][3] Standard Friedel-Crafts using


 is often too harsh for the free acid (complexation).
  • Reagent Choice: Use Dialkylaluminum chloride (

    
    )  or Tin(IV) chloride (
    
    
    
    )
    as milder Lewis acids.
  • Acylating Agent: Acid chlorides (

    
    ) are preferred over anhydrides.
    

Key Insight: If the C5-COOH is unprotected, 2 equivalents of Lewis acid are required (one to complex the COOH, one to catalyze the reaction).

Summary of Reaction Parameters

TransformationReagent SystemSolventTemperaturePrimary ProductYield (Est.)
Bromination NBS (1.05 eq)DMF0°C

RT
3-Bromo derivative85-92%
Formylation

/ DMF
DMF0°C

60°C
3-Formyl derivative75-88%
Acylation AcCl /

DCM0°C

RT
3-Acetyl derivative60-75%
Nitration

/

AcOH10°C3-Nitro derivative50-65%*

*Nitration yields are lower due to oxidative side reactions; protection of N1 is recommended.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation - Mechanism and Protocols. [Link]

  • Master Organic Chemistry. N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. [Link]

  • Chemistry Steps. The Vilsmeier-Haack Reaction: Mechanism and Applications. [Link]

  • MDPI (Molecules). Formylation of Pyrimidine Derivatives Under Vilsmeier-Haack Conditions. (Analogous heterocyclic chemistry). [Link]

  • LibreTexts Chemistry. Regioselectivity in Electrophilic Aromatic Substitution of Heterocycles. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the robust synthesis of 2-methyl-1H-indole-5-carboxylic acid , a critical scaffold in the development of antiviral (e.g., anti-HBV), anti-inflammatory, and antihistamine therapeutics. While direct cyclization of 4-hydrazinobenzoic acid is possible, this protocol prioritizes the Ester-Intermediated Fischer Indole Synthesis . This route mitigates solubility issues associated with zwitterionic amino-acid intermediates, ensures superior purification control, and delivers high-purity (>98%) final product suitable for biological screening.

Key Advantages of this Protocol
  • Scalability: Avoids chromatography in favor of crystallization.

  • Purification: The ethyl ester intermediate allows for easy removal of tars—a common byproduct of Fischer syntheses—before the final hydrolysis.

  • Reliability: Uses standard, inexpensive reagents (Benzocaine, Acetone, PPA/Acid).

Retrosynthetic Analysis & Pathway

The synthesis is based on the Fischer Indole Cyclization , disconnecting the indole core into a hydrazine and a ketone.

Retrosynthesis Target 2-methyl-1H-indole-5-carboxylic acid Ester Ethyl 2-methylindole-5-carboxylate (Stable Intermediate) Target->Ester Hydrolysis Hydrazine Ethyl 4-hydrazinobenzoate Ester->Hydrazine Fischer Cyclization (+ Acetone) Acetone Acetone Ester->Acetone Start Ethyl 4-aminobenzoate (Benzocaine) Hydrazine->Start Diazotization & Reduction

Figure 1: Retrosynthetic disconnection showing the ester-intermediated pathway.

Detailed Experimental Protocol

Phase 1: Preparation of Ethyl 4-hydrazinobenzoate

Note: If 4-hydrazinobenzoic acid is purchased commercially, proceed to Phase 2 (adjusting for solubility).

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 16.5 g (100 mmol)

  • Sodium Nitrite (

    
    ): 7.6 g (110 mmol)
    
  • Tin(II) Chloride Dihydrate (

    
    ): 56.4 g (250 mmol) or Sodium Sulfite (
    
    
    
    ) equivalent.
  • Conc. HCl, Ethanol.[1]

Protocol:

  • Diazotization: Dissolve Benzocaine (16.5 g) in conc. HCl (30 mL) and water (30 mL). Cool to -5°C to 0°C in an ice-salt bath.

  • Add

    
     (7.6 g in 15 mL water) dropwise, maintaining temperature <5°C. Stir for 30 min.
    
  • Reduction: Dissolve ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (56.4 g) in conc. HCl (40 mL). Cool to 0°C.[1]
    
  • Add the diazonium solution to the stannous chloride solution with vigorous stirring. A thick precipitate of the hydrazine hydrochloride salt will form.

  • Isolation: Filter the solid. Resuspend in 10% NaOH (cold) to liberate the free base. Extract with diethyl ether or ethyl acetate (3 x 50 mL). Dry over

    
     and concentrate to yield Ethyl 4-hydrazinobenzoate  as a pale yellow solid/oil.
    
    • Yield Target: 75-85%

Phase 2: Fischer Indolization (The Critical Step)

This step forms the indole core. We utilize Polyphosphoric Acid (PPA) or Acetic Acid/H2SO4 as the cyclizing agent. PPA is preferred for cleaner profiles on scale-up.

Reagents:

  • Ethyl 4-hydrazinobenzoate: 18.0 g (100 mmol)

  • Acetone: 11.6 g (200 mmol) - Excess used as reactant and co-solvent

  • Polyphosphoric Acid (PPA): ~100 g (or Acetic Acid + 10%

    
    )
    

Protocol:

  • Hydrazone Formation: In a flask, mix Ethyl 4-hydrazinobenzoate (18 g) with Acetone (50 mL). Add a catalytic drop of acetic acid. Reflux for 1 hour.

  • Concentrate the mixture in vacuo to remove excess acetone. The residue is the crude acetone hydrazone .

  • Cyclization: Add PPA (100 g) to the crude hydrazone.

  • Heating: Heat the mixture to 90-100°C with mechanical stirring.

    • Observation: The reaction is exothermic. Monitor internal temperature.[2] The mixture will darken.[1]

    • Duration: Stir at 100°C for 2-3 hours.

  • Quench: Cool to 60°C. Pour the viscous mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Precipitation: The Ethyl 2-methylindole-5-carboxylate will precipitate as a tan/brown solid.

  • Purification: Filter the solid. Wash with water.[1][2][3] Recrystallize from Ethanol (or Ethanol/Water 9:1).

    • Melting Point Check: Pure ester melts at 140–142°C [1].

    • Yield Target: 60-70%

Phase 3: Hydrolysis to Final Acid

Reagents:

  • Ethyl 2-methylindole-5-carboxylate: 10.0 g[4]

  • Sodium Hydroxide (NaOH): 4.0 g (excess)

  • Ethanol: 50 mL

  • Water: 10 mL

Protocol:

  • Dissolve the ester (10 g) in Ethanol (50 mL).[4]

  • Add NaOH (4 g) dissolved in Water (10 mL).

  • Reflux: Heat to reflux for 2-4 hours. Monitor by TLC (disappearance of ester spot).

  • Workup: Cool to room temperature. Evaporate most of the ethanol.

  • Dilute with water (50 mL). The solution should be clear (sodium salt of the indole acid).

  • Acidification: Dropwise add 2M HCl until pH ~3. The 2-methyl-1H-indole-5-carboxylic acid will precipitate as a white/off-white solid.

  • Final Purification: Filter, wash with cold water, and dry.[1] If necessary, recrystallize from Methanol/Water or Acetic Acid .

Quantitative Data Summary

ParameterSpecificationNotes
Starting Material Ethyl 4-aminobenzoateLow cost, high purity available.
Intermediate Ethyl 2-methylindole-5-carboxylateMP: 140-142°C. Stable storage point.[4]
Final Product 2-methyl-1H-indole-5-carboxylic acidMP: >200°C (dec).
Overall Yield 45 - 55%Calculated from amine starting material.
Key Impurity Azobenzene derivativesFormed if reduction in Phase 1 is incomplete.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Fischer Cyclization cluster_2 Phase 3: Hydrolysis Step1 Diazotization (Benzocaine + NaNO2/HCl) Step2 Reduction (SnCl2 or Na2SO3) Step1->Step2 Step3 Hydrazone Formation (+ Acetone, Reflux) Step2->Step3 Isolate Hydrazine Step4 Acid Catalyzed Cyclization (PPA, 100°C) Step3->Step4 Step5 Ice Quench & Filtration Step4->Step5 Step6 Saponification (NaOH/EtOH) Step5->Step6 Purify Ester Step7 Acidification (HCl) & Crystallization Step6->Step7

Figure 2: Step-by-step process flow for the synthesis.

Troubleshooting & Critical Parameters

Temperature Control in Cyclization

The Fischer cyclization (Phase 2, Step 4) is the most sensitive step.

  • Issue: Runaway exotherm leading to tar.

  • Solution: Do not add PPA to hot hydrazone. Mix at room temperature, then ramp slowly to 90°C.

  • Mechanism: The reaction proceeds via a [3,3]-sigmatropic rearrangement. High temperatures promote polymerization of the imine intermediate.

Isomer Formation

Using acetone (symmetric ketone) prevents regiochemical isomers regarding the alkyl group (only 2-methyl is formed). However, the 5-carboxylic acid position is fixed by the para-substitution of the hydrazine.

  • Validation: 1H NMR should show a singlet for the methyl group (~2.4 ppm) and specific coupling constants for the indole C3-H, C4-H, C6-H, and C7-H protons.

Purification of the Acid

The final acid can be difficult to dissolve.

  • Tip: If the final product is colored, dissolve in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with HCl.

Safety & Compliance

  • Hydrazines: Ethyl 4-hydrazinobenzoate is a potential skin sensitizer and suspected carcinogen. Handle in a fume hood.

  • Polyphosphoric Acid: Highly viscous and corrosive. Causes severe burns. reacts violently with water (exothermic). Quench into ice, never water.

  • Tin(II) Chloride: Toxic to aquatic life. Dispose of heavy metal waste according to EHS regulations.

References

  • Organic Syntheses, Coll.[1][5][6] Vol. 6, p. 104 (1988); Vol. 56, p. 15 (1977). Synthesis of Indoles: Ethyl 2-Methylindole-5-carboxylate. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanism and Recent Literature. [Link]

  • National Institutes of Health (PubChem). Compound Summary: Methyl 1H-indole-5-carboxylate. [Link]

Sources

purification of "2-methyl-1H-indole-5-carboxylic acid" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Methyl-1H-indole-5-carboxylic Acid via Solvent-Mediated Recrystallization

Part 1: Executive Summary & Physicochemical Context

2-methyl-1H-indole-5-carboxylic acid is a critical scaffold in the synthesis of bioactive pharmaceutical ingredients, particularly allosteric viral inhibitors and kinase modulators. Its purification is often complicated by the presence of unreacted hydrazines, isomeric byproducts (e.g., 7-carboxylic acid regioisomers), and oxidative degradation products (colored quinoids).

While chromatographic separation is effective on a milligram scale, it is cost-prohibitive and inefficient for scale-up.[1] Recrystallization remains the gold standard for achieving >99% purity with defined crystal habit.[1] This protocol details a binary solvent system approach designed to maximize impurity rejection while maintaining high recovery yields.[1]

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the prerequisite for a successful recrystallization.

ParameterCharacteristicImplication for Purification
Structure Indole core + C5-COOH + C2-MethylAmphiphilic character: The indole ring is lipophilic; the carboxylic acid is polar/H-bond donating.[1]
pKa ~4.5 (COOH), >16 (Indole NH)Soluble in basic aqueous media; precipitates in acid.[1] Recrystallization should avoid strong bases to prevent salt formation unless intended.[1]
Melting Point >200°C (Typical for indole acids)High lattice energy requires high-boiling solvents or reflux conditions for dissolution.[1]
Solubility High: DMF, DMSO, THFModerate (Hot): Ethanol, Methanol, Acetic AcidLow: Water, Hexanes, TolueneStrategy: Use a "Good Solvent" (Ethanol) to dissolve at high temp, and a "Anti-Solvent" (Water) to drive precipitation upon cooling.

Part 2: Solvent System Selection

For this specific indole derivative, a Ethanol/Water or Methanol/Water system is superior to single-solvent systems (like Toluene) because:

  • Polymorph Control: Alcohols tend to favor stable crystalline forms over amorphous precipitates.[1]

  • Impurity Rejection: Highly polar impurities (salts) stay in the water-rich mother liquor, while very non-polar impurities (tars) often fail to dissolve in the alcohol or precipitate out first (oiling out) allowing for separation.

Selected System: Ethanol (95%) / Water [2]

  • Rationale: Ethanol provides sufficient solubility at reflux (78°C) to break the crystal lattice.[1] Water acts as a miscible anti-solvent to decrease solubility drastically as temperature drops.[1]

Part 3: Detailed Experimental Protocol

Safety Precaution: Indole derivatives can be light-sensitive and prone to air oxidation.[1] Perform operations under low light if possible and minimize air exposure when hot.[1]

Phase 1: Dissolution & Clarification
  • Charge Crude Material: Place 10.0 g of crude 2-methyl-1H-indole-5-carboxylic acid into a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) gradually.[1][2] Start with 5 mL per gram of solid (50 mL).[1]

  • Reflux: Heat the mixture to reflux (bath temp ~85°C).

    • Observation: If the solid does not completely dissolve after 10 minutes of reflux, add more Ethanol in 5 mL increments.

    • Target: You want a near-saturated solution at boiling point.[1] Total volume is typically 8-12 mL/g.[1]

  • Decolorization (Optional but Recommended): If the solution is dark brown/black, remove the heat source briefly, add activated charcoal (5-10 wt% of crude mass), and reflux for an additional 10 minutes.

  • Hot Filtration:

    • Critical Step: While the solution is still near boiling, filter it through a pre-warmed Buchner funnel (or a glass frit) to remove charcoal and undissolved mechanical impurities.

    • Tip: Pre-wet the filter paper with hot ethanol to prevent premature crystallization clogging the pores.[1]

Phase 2: Nucleation & Crystal Growth
  • Reheating: Return the clear filtrate to a clean RBF and bring back to a gentle boil.

  • Anti-Solvent Addition:

    • Slowly add Deionized Water dropwise through the top of the condenser.[1]

    • Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) is observed.[1]

    • Restoration: Add a few drops of Ethanol to just clear the turbidity.[1] The solution is now supersaturated.[1]

  • Controlled Cooling (The "Slow Ramp"):

    • Remove the flask from the heat source.[1]

    • Wrap the flask in a towel or place it in a warm oil bath with the heat turned off to allow it to cool slowly to room temperature over 2-3 hours.

    • Mechanism:[3][4][5][6] Rapid cooling leads to entrapment of impurities.[1] Slow cooling promotes pure crystal growth.[1]

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold solvent mixture (e.g., 50:50 Ethanol/Water, pre-chilled to 0°C).[1] This displaces the mother liquor containing impurities without redissolving the product.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Validation: Monitor weight until constant.[1]

Part 4: Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationWorkflow Start Crude 2-methyl-1H-indole-5-carboxylic acid Dissolution Dissolve in boiling Ethanol (95%) Start->Dissolution CheckColor Is solution dark/colored? Dissolution->CheckColor Charcoal Add Activated Charcoal Reflux 10 min CheckColor->Charcoal Yes HotFilter Hot Filtration (Remove insolubles/charcoal) CheckColor->HotFilter No Charcoal->HotFilter AntiSolvent Add Water dropwise until turbid Then clear with Ethanol drops HotFilter->AntiSolvent Cooling Slow Cooling (Reflux -> RT -> 4°C) AntiSolvent->Cooling Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Drying Vacuum Dry (50°C) Filtration->Drying QC QC: HPLC (>99%) & NMR Drying->QC

Figure 1: Step-by-step decision matrix for the recrystallization of indole-5-carboxylic acid derivatives.

Part 5: Quality Control & Troubleshooting

QC Specifications
  • HPLC Purity: Target >99.0% (Area %).

  • 1H NMR (DMSO-d6): Confirm absence of solvent peaks (Ethanol ~1.05/3.44 ppm) and regioisomers.

    • Diagnostic Peak: C2-Methyl singlet should appear around

      
       2.4 ppm; Indole NH broad singlet >11 ppm.[1]
      
  • Appearance: Product should be an off-white to beige crystalline solid.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Temperature dropped too fast or solvent mixture is too polar.[1]Reheat to dissolve.[1][7] Add more Ethanol.[1] Cool much slower with vigorous stirring. Seed with a pure crystal if available.[1]
Low Yield Too much solvent used or product is too soluble in mother liquor.[1]Concentrate the mother liquor by rotary evaporation and repeat crystallization (Second Crop). Note: Second crop is usually lower purity.[1]
Colored Product Oxidative impurities (quinoids) persist.[1]Repeat recrystallization with fresh charcoal.[1] Ensure minimal light exposure.

References

  • Organic Syntheses. 2-Methylindole. Org. Synth. 1942, 22, 94. DOI: .[1] (Foundational protocol for methylindole isolation).

  • Karunanithi, A. T., et al. Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 2009.[1][8] (Mechanistic insight into solvent selection for carboxylic acid morphology).

  • Sigma-Aldrich. Product Specification: Indole-5-carboxylic acid.[1] .[1] (Reference for general physicochemical properties of the class).

  • National Institute of Standards and Technology (NIST). 1H-Indole-2-carboxylic acid, 1-methyl- IR Spectrum. .[1] (Spectral data comparison for structural validation).

Sources

Application Notes and Protocols for the Purification of 2-methyl-1H-indole-5-carboxylic acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 2-methyl-1H-indole-5-carboxylic acid using silica gel column chromatography. The presence of both a polar carboxylic acid and a moderately nonpolar indole scaffold presents unique challenges, such as peak tailing and poor resolution. This document outlines a systematic approach, from mobile phase development to post-purification analysis, designed to yield a high-purity final product. The methodologies are grounded in established chromatographic principles and are intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Purification Challenge

2-methyl-1H-indole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for pharmacologically active agents.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side products and complicate subsequent synthetic steps.

The primary challenge in the chromatographic purification of this molecule lies in its amphipathic nature. The indole ring system is relatively nonpolar, while the carboxylic acid functional group is highly polar and acidic. On a standard stationary phase like silica gel, this carboxylic acid can engage in strong, often irreversible, interactions with the acidic silanol (Si-OH) groups on the silica surface. This interaction leads to significant peak tailing, poor separation, and in some cases, complete retention of the product on the column. This guide provides a robust protocol to overcome these issues.

Foundational Principles: Mastering the Separation

The success of this purification relies on normal-phase flash column chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. Compound separation is governed by the principle of adsorption and elution; more polar compounds adsorb more strongly to the silica gel and thus elute later, while less polar compounds travel through the column more quickly.

The key to purifying 2-methyl-1H-indole-5-carboxylic acid is to modulate its polarity to prevent excessive interaction with the stationary phase. This is achieved by acidifying the mobile phase.

The Role of an Acidic Modifier: The carboxylic acid moiety (pKa ≈ 4.4)[3] can be deprotonated by the basic impurities on the silica surface or interact via strong hydrogen bonding with silanol groups. By adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the eluent, the equilibrium is shifted to favor the protonated, neutral form of the analyte.[4] This neutral form is less polar, interacts less strongly with the silica gel, and therefore elutes more efficiently with a significantly improved peak shape.[4]

Pre-Chromatography Workflow: Strategy and Optimization

A successful column purification is determined before the column is even packed. Careful preliminary analysis using Thin-Layer Chromatography (TLC) is essential for developing an effective mobile phase system.

Materials and Equipment
ItemSpecifications
Stationary PhaseSilica Gel, 60 Å pore size, 40-63 µm particle size
Solvents (HPLC Grade)Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH)
Acid ModifierGlacial Acetic Acid or Formic Acid
TLC PlatesSilica gel 60 F254
VisualizationUV lamp (254 nm), Potassium Permanganate (KMnO₄) stain
GlasswareChromatography column, flasks, separatory funnel, etc.
Mobile Phase Development via TLC

The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound of 0.25 - 0.35 . This Rƒ value typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the origin.

Protocol: TLC Analysis

  • Prepare Stock Solution: Dissolve a small amount of the crude 2-methyl-1H-indole-5-carboxylic acid in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test mobile phase. Start with a binary system, such as Hexane:Ethyl Acetate.

  • Iterate and Modify:

    • If the spot remains at the origin (Rƒ ≈ 0), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., EtOAc).

    • If the spot travels with the solvent front (Rƒ ≈ 1), the mobile phase is too polar. Decrease the proportion of the polar solvent.

    • If significant streaking or "tailing" is observed, prepare a new mobile phase with the same solvent ratio but add 1% acetic acid .

  • Visualize: View the dried plate under a UV lamp (254 nm). The indole ring is UV-active. If needed, further visualize by dipping the plate in a potassium permanganate stain.

  • Select the Optimal System: The ideal system will show a clear separation between the desired product spot and any impurities.

Table of Recommended Starting Solvent Systems for TLC

System No.Solvents (v/v/v)PolarityTypical Application
170:30 Hexanes:EtOAcLowFor checking non-polar impurities.
250:50 Hexanes:EtOAcMediumA good starting point for the product.
390:10:1 DCM:MeOH:Acetic AcidHighFor highly polar impurities or slow-moving products.

The decision-making process for selecting the mobile phase is critical and can be visualized as a logical flow.

mobile_phase_selection start Perform TLC with 50:50 Hex:EtOAc rf_check Analyze Rf of Product Spot start->rf_check tailing_check Is Tailing Observed? rf_check->tailing_check  0.2 < Rf < 0.5   increase_polarity Increase %EtOAc or add MeOH rf_check->increase_polarity  Rf < 0.2   decrease_polarity Increase %Hexanes rf_check->decrease_polarity  Rf > 0.5   add_acid Add 1% Acetic Acid to Mobile Phase tailing_check->add_acid Yes optimal Optimal System Found (Rf = 0.25-0.35, no tailing) Proceed to Column tailing_check->optimal No increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC add_acid->start Re-run TLC

Caption: Decision workflow for mobile phase optimization using TLC.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample mass of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample masses.

Step 1: Column Packing

A well-packed column is crucial for achieving good separation. The slurry packing method is highly recommended to avoid air bubbles and channels.

  • Select Column: For 1 g of crude material, a glass column with a 2-3 cm diameter is appropriate.

  • Prepare Slurry: In a beaker, mix ~30-50 g of silica gel with the initial, less polar mobile phase (e.g., 80:20 Hexanes:EtOAc) to form a consistent, pourable slurry.

  • Pack the Column: With the stopcock closed, add a small layer of sand to the bottom of the column. Pour the silica slurry into the column in one continuous motion.

  • Pressurize and Settle: Open the stopcock and allow the solvent to drain, collecting it for reuse. Use gentle air pressure (flash chromatography) to pack the silica bed firmly. The final packed bed should be uniform and level. Do not let the top of the silica bed run dry.

Step 2: Sample Loading

Dry loading is the preferred method for compounds that have limited solubility in the mobile phase, as it often results in better resolution.

  • Dissolve Crude Product: Dissolve the crude 2-methyl-1H-indole-5-carboxylic acid in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or acetone).

  • Adsorb onto Silica: Add 2-3 times the mass of the crude product in silica gel to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed silica bed. Add a thin protective layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection

Gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than isocratic (constant composition) elution for separating complex mixtures.

  • Begin Elution: Fill the column with the initial, low-polarity mobile phase. Start collecting fractions immediately.

  • Increase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in the mobile phase. For example, you might proceed as follows:

    • 2 column volumes of 80:20 Hexanes:EtOAc (+1% AcOH)

    • 2 column volumes of 70:30 Hexanes:EtOAc (+1% AcOH)

    • Continue increasing polarity until the target compound elutes.

  • Monitor Elution: Spot every few fractions onto a TLC plate and develop it using the optimized mobile phase to track the separation. The product should appear as a distinct band after any less polar impurities.

Post-Chromatography and Quality Control

The final steps involve isolating the pure compound and verifying its identity and purity.

post_purification_workflow collect Collect Fractions from Column tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Solvent Removal (Rotary Evaporation) pool->evap dry High Vacuum Drying evap->dry qc Final QC Analysis (HPLC, NMR, MS) dry->qc final_product Pure Compound qc->final_product

Caption: Workflow for product isolation and analysis after chromatography.

  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.

  • Solvent Removal: Remove the mobile phase using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to remove azeotropically.

  • Final Drying: Place the resulting solid under a high vacuum for several hours to remove any residual solvent.

  • Purity Assessment:

    • HPLC: Perform reverse-phase HPLC analysis to determine the purity quantitatively. A typical method would use a C18 column with a mobile phase of acetonitrile and water, modified with 0.1% formic acid.[5][6]

    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure and ensure no significant impurities are present.

    • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product won't elute Mobile phase is not polar enough.Increase the polarity of the mobile phase significantly (e.g., switch from EtOAc to a MeOH/DCM mixture). Ensure an acid modifier is present.
Poor Separation Column overloaded; Poorly packed column; Incorrect mobile phase.Reduce the amount of crude material. Repack the column carefully using the slurry method. Re-develop the mobile phase using TLC.
Streaking on Column/TLC Analyte is too acidic; Compound is degrading on silica.Ensure at least 1% acetic or formic acid is in the mobile phase.[4] If degradation is suspected, consider using deactivated (e.g., triethylamine-washed) silica or an alternative stationary phase like alumina.
Cracked Silica Bed Column ran dry; Drastic solvent polarity change.Never let the solvent level drop below the top of the silica bed. Increase solvent polarity gradually during gradient elution.

References

  • SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.). 2-methylindole. Org. Synth. 1947, 27, 60.
  • Organic Syntheses. (n.d.). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Org. Synth. 1977, 56, 72.
  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
  • LookChem. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.
  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
  • Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalysis. Molecules, 27(4), 1375.
  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(5).
  • ResearchGate. (2014). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID.
  • ResearchGate. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • The Good Scents Company. (n.d.). 2-methyl indole.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-methyl-1H-indole-5-carboxylic acid. This compound is a significant building block in medicinal chemistry and drug development, necessitating a reliable analytical method for purity assessment and quality control. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, precision, and specificity. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

2-methyl-1H-indole-5-carboxylic acid is a heterocyclic compound featuring an indole core, a structure of paramount importance in the pharmaceutical industry. Indole derivatives are known for a wide range of biological activities and are integral to many approved drugs.[3] The accurate quantification of this intermediate is critical to ensure the purity, safety, and efficacy of final active pharmaceutical ingredients (APIs).

The method described herein is based on reversed-phase chromatography, the most common and versatile mode of HPLC for pharmaceutical analysis.[4]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides optimal retention for the relatively non-polar indole ring system of the analyte. This interaction is key to achieving separation from more polar impurities.

  • Mobile Phase: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an acidified aqueous buffer.

    • Acetonitrile (ACN): Chosen for its low UV cutoff and viscosity, allowing for efficient elution and sensitive detection.

    • Acidification (Formic Acid): The addition of a small amount of formic acid to the aqueous phase is critical. 2-methyl-1H-indole-5-carboxylic acid is an acidic molecule (pKa ≈ 4.5).[5] By lowering the mobile phase pH to well below the pKa (e.g., pH ~2.5-3.0), the carboxylic acid group remains protonated (non-ionized). This uncharged state minimizes peak tailing and ensures a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.[6]

  • Detection: UV detection is employed, leveraging the indole nucleus's strong chromophore. The detection wavelength is set at the absorbance maximum to achieve the highest sensitivity.

This comprehensive approach ensures that the developed method is not only effective but also scientifically sound and reproducible.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire analytical workflow, from initial preparation to final data validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_validation Phase 3: Data Processing & Validation A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Filtration through 0.45 µm Syringe Filter B->C D System Suitability Test (SST) C->D E Sample Injection & Chromatographic Separation D->E F UV Detection & Data Acquisition E->F G Peak Integration & Quantification F->G H Method Validation as per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) G->H I Final Report Generation H->I

Caption: High-level workflow for the HPLC analysis of 2-methyl-1H-indole-5-carboxylic acid.

Materials and Reagents

  • Analyte: 2-methyl-1H-indole-5-carboxylic acid reference standard (>98% purity)

  • Solvents: HPLC grade Acetonitrile (ACN), HPLC grade Water

  • Reagents: Formic acid (≥98% purity)

  • Equipment:

    • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

    • Analytical balance (4 decimal places)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Ultrasonic bath

Detailed Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of Acetonitrile and Water (50:50, v/v). Add 0.1% (v/v) of formic acid to the final mixture. For example, to prepare 1 L, mix 500 mL of ACN, 500 mL of water, and 1 mL of formic acid. Degas the solution for 15 minutes in an ultrasonic bath before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and minimize baseline disturbances.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Rationale: A stock solution allows for easy and accurate preparation of calibration standards. The analyte is soluble in organic solvents like ethanol and likely in acetonitrile-water mixtures.[5][7]

  • Calibration Standards (e.g., 10-150 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent.

  • Sample Solution (Nominal 100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent in a volumetric flask to achieve a target concentration within the calibration range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time Approximately 10 minutes
  • Scientist's Note: A column temperature of 30 °C is maintained to ensure stable retention times and reduce viscosity fluctuations. The detection wavelength of 275 nm is chosen based on the typical UV absorbance maxima for indole derivatives, providing high sensitivity.[8][9]

System Suitability and Method Validation

A robust analytical method requires validation to ensure its performance is reliable and suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[10]

Validation_Parameters center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Sources

The Strategic Utility of 2-Methyl-1H-indole-5-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it an invaluable building block for the construction of complex molecular architectures. Within this esteemed class of heterocycles, 2-methyl-1H-indole-5-carboxylic acid emerges as a particularly strategic starting material. The presence of the methyl group at the C2 position enhances stability and modulates electronic properties, while the carboxylic acid at the C5 position provides a robust handle for a diverse range of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block, complete with detailed protocols and mechanistic insights.

Core Reactivity and Strategic Considerations

The synthetic utility of 2-methyl-1H-indole-5-carboxylic acid stems from three primary reactive sites: the carboxylic acid group, the indole nitrogen (N1), and the indole ring itself, which can be further functionalized, often following initial modifications. A judicious choice of reaction sequence and protecting group strategy is paramount to achieving the desired synthetic outcome.

G cluster_COOH Carboxylic Acid (C5) Functionalization cluster_NH Indole Nitrogen (N1) Functionalization cluster_ring Indole Ring (C3, etc.) Functionalization main 2-Methyl-1H-indole-5-carboxylic Acid amide Amide Bond Formation main->amide Amine, Coupling Agent ester Esterification main->ester Alcohol, Acid Catalyst decarbox Decarboxylative Coupling main->decarbox Metal Catalyst, Heat n_alkylation N-Alkylation / N-Arylation main->n_alkylation Base, Electrophile (Requires prior esterification) cross_coupling Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) ester->cross_coupling Halogenation, then Organometallic Reagent

Part 1: Transformations of the Carboxylic Acid Group

The C5-carboxylic acid is the most readily accessible functional group for elaboration, providing a gateway to a multitude of derivatives, most notably amides and esters.

Amide Bond Formation: Crafting Bioactive Scaffolds

Amide coupling is arguably the most frequent reaction performed in medicinal chemistry, and 2-methyl-1H-indole-5-carboxylic acid is an excellent substrate for generating libraries of diverse amides.[1] The choice of coupling reagent is critical and depends on the reactivity of the amine and the presence of other sensitive functional groups.

Causality Behind Experimental Choices:

  • Activation: Carboxylic acids are generally unreactive towards amines. Activation of the carboxyl group into a more electrophilic species is necessary.[2] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization in chiral substrates.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, enhancing its nucleophilicity.[3]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for solubilizing the reactants and facilitating the reaction.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 2-methyl-1H-indole-5-carboxylic acid with a primary amine.

G start Dissolve indole acid in DMF add_reagents Add Amine, HATU, and DIPEA start->add_reagents react Stir at Room Temp (2-12 h) add_reagents->react workup Aqueous Workup (e.g., EtOAc/H₂O) react->workup purify Purification (Crystallization or Chromatography) workup->purify end Isolated Amide Product purify->end

Methodology:

  • Preparation: To a solution of 2-methyl-1H-indole-5-carboxylic acid (1.0 eq.) in anhydrous DMF, add the desired primary amine (1.1 eq.).

  • Reagent Addition: To the stirred solution, add HATU (1.2 eq.) followed by the dropwise addition of DIPEA (2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

ReagentMolar Equiv.Purpose
2-Methyl-1H-indole-5-carboxylic acid1.0Substrate
Primary Amine1.1Nucleophile
HATU1.2Coupling Agent
DIPEA2.5Non-nucleophilic base
DMF-Solvent
Fischer Esterification: A Key Intermediate Step

Esterification of the carboxylic acid is a crucial step, not only for producing ester derivatives but also as a protecting group strategy to enable subsequent reactions at the indole nitrogen or the C3 position.[4] The Fischer esterification provides a straightforward and scalable method to achieve this.

Causality Behind Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the ester product, following Le Châtelier's principle.[5]

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

  • Heat: The reaction is typically performed under reflux to increase the reaction rate.

Protocol 2: Fischer Esterification to Ethyl 2-Methyl-1H-indole-5-carboxylate

This protocol is adapted from established procedures for indole ester synthesis.[6]

Methodology:

  • Setup: Suspend 2-methyl-1H-indole-5-carboxylic acid (1.0 eq.) in absolute ethanol (serving as both reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The resulting solid, ethyl 2-methyl-1H-indole-5-carboxylate, can often be used without further purification or can be recrystallized from ethanol/water.

Part 2: Functionalization of the Indole Core

With the carboxylic acid group protected as an ester, the indole core becomes amenable to a range of powerful transformations, including N-alkylation and palladium-catalyzed cross-coupling reactions.

N-Alkylation of the Indole Nitrogen

Alkylation of the indole N-H is a common strategy to block this reactive site or to introduce substituents that modulate the molecule's biological activity and physicochemical properties.[7]

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the indole nitrogen (pKa ≈ 17), which is significantly less acidic than the carboxylic acid. Potassium hydroxide (KOH) in a polar aprotic solvent like acetone or DMSO is effective.[7]

  • Electrophile: A reactive alkyl halide (e.g., benzyl bromide, allyl bromide) serves as the electrophile.

Protocol 3: N-Benzylation of Ethyl 2-Methyl-1H-indole-5-carboxylate

This protocol is based on established methods for the N-alkylation of indole esters.[7]

Methodology:

  • Preparation: Dissolve ethyl 2-methyl-1H-indole-5-carboxylate (1.0 eq.) in acetone.

  • Base Addition: Add powdered potassium hydroxide (3.0 eq.) to the solution and stir for 30 minutes at room temperature.

  • Electrophile Addition: Add benzyl bromide (1.2 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by silica gel chromatography to yield ethyl 1-benzyl-2-methyl-1H-indole-5-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable tools for C-C bond formation. To utilize the indole scaffold in these reactions, it must first be halogenated. The C3 position is the most nucleophilic and is readily halogenated. Subsequent cross-coupling can then be performed.

A Note on Halogenation: Bromination of ethyl 2-methyl-1H-indole-5-carboxylate can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄ to yield ethyl 3-bromo-2-methyl-1H-indole-5-carboxylate, the key precursor for the following cross-coupling reactions.

Protocol 4: Representative Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl linkages.[8] This representative protocol outlines the coupling of the 3-bromoindole derivative with an arylboronic acid.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_outcome Outcome indole Ethyl 3-bromo-2-methyl- 1H-indole-5-carboxylate mix Combine in Solvent (e.g., Dioxane/H₂O) indole->mix boronic Arylboronic Acid boronic->mix catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->mix base Base (e.g., K₂CO₃) base->mix heat Heat under Inert Atmosphere (e.g., 80-100 °C) mix->heat product 3-Aryl-2-methyl-1H-indole- 5-carboxylate heat->product

Methodology:

  • Setup: In a reaction vessel, combine ethyl 3-bromo-2-methyl-1H-indole-5-carboxylate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1). Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product via silica gel chromatography.

ComponentRole in Suzuki Coupling
Ethyl 3-bromo-2-methyl-1H-indole-5-carboxylate Electrophilic Partner
Arylboronic Acid Nucleophilic Partner
Palladium Catalyst Facilitates oxidative addition and reductive elimination
Base Activates the boronic acid for transmetalation
Solvent System Solubilizes reactants and facilitates the reaction

Part 3: Final Deprotection

To regenerate the carboxylic acid, the final step is typically the hydrolysis of the ester.

Protocol 5: Saponification of the Ethyl Ester

Methodology:

  • Reaction: Dissolve the ethyl ester derivative (1.0 eq.) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a strong base, such as lithium hydroxide (LiOH, 3-5 eq.), and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.[9]

  • Work-up: Concentrate the mixture to remove the ethanol. Dilute with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid product will typically precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.

Conclusion

2-Methyl-1H-indole-5-carboxylic acid is a building block of significant strategic value, offering multiple avenues for synthetic elaboration. By understanding the reactivity of its key functional groups and employing robust, well-established protocols, researchers can efficiently generate diverse libraries of complex molecules. The methodologies outlined in this guide provide a solid foundation for the application of this versatile intermediate in drug discovery and materials science, enabling the rapid synthesis of novel compounds with promising biological and physical properties. Careful optimization of the provided protocols for specific substrates will ensure high yields and purity, accelerating the pace of research and development.

References

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
  • Reddy, K. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3573-3577.
  • D'Avino, A., et al. (2022).
  • Gasparrini, F., et al. (2022). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.
  • Al-Hiari, Y. M., et al. (2018).
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Mathew, B., et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 6(1), 234-240.
  • Johnson, W. S., & Schneider, W. P. (1950). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 30, 51.
  • Google Patents. (n.d.). US5302748A - Esterification process.
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Goess, B. C., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21), 4972-4975.
  • Hfidhi, N., et al. (2019). Heck reaction between bromobenzene and styrene.
  • Gambouz, K., et al. (2020). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Harding, D. I., et al. (2016). Optimization of Suzuki cross-coupling reaction stoichiometry of ethyl 3-bromo-2-formylpyrrole-5-carboxylate with potassium 4-methylphenyltrifluoroborate.
  • Kollár, L., et al. (2020). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Cernuschi, F., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(1), 127.
  • Wang, G., et al. (2014). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Guo, X.-X., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
  • ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Pace, V., et al. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Canadian Journal of Chemistry, 88(8), 770-774.

Sources

Application Notes & Protocols: The Utility of 2-Methyl-1H-indole-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Cornerstone in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, hormones like serotonin and melatonin, and a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can potently and selectively interact with a wide range of biological targets.[2] Among the vast family of indole-containing building blocks, 2-methyl-1H-indole-5-carboxylic acid stands out as a particularly valuable intermediate for the synthesis of novel therapeutic agents. This application note will provide a comprehensive guide to the synthesis and utilization of this scaffold, with a focus on its application in the development of inhibitors for the peptidyl-prolyl isomerase Pin1, a key target in oncology.[3]

Synthesis of 2-Methyl-1H-indole-5-carboxylic Acid: A Reliable and Scalable Approach

A robust and scalable synthesis is paramount for the successful application of any building block in a drug discovery program. The Gassman indole synthesis provides a reliable method for the preparation of the ethyl ester of 2-methyl-1H-indole-5-carboxylic acid, which can then be readily hydrolyzed to the desired carboxylic acid.[4][5] This one-pot reaction is known for its tolerance of various functional groups on the aniline starting material.[4]

Protocol 1: Synthesis of 2-Methyl-1H-indole-5-carboxylic Acid

Part A: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate via Gassman Indole Synthesis [5]

This procedure is based on the highly reliable method published in Organic Syntheses.[5]

  • Step 1: N-Chlorination of Ethyl 4-aminobenzoate. To a solution of ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as dichloromethane at -78 °C, add a solution of tert-butyl hypochlorite (1 equivalent) dropwise. Stir the reaction mixture at this temperature for 1 hour to form the N-chloroaniline intermediate.

  • Step 2: Formation of the Sulfonium Salt. To the cold solution from Step 1, add a solution of methylthio-2-propanone (1 equivalent) in dichloromethane dropwise. A slight exotherm may be observed. Stir the mixture at -78 °C for an additional hour.

  • Step 3:[4][6]-Sigmatropic Rearrangement and Cyclization. Add triethylamine (1 equivalent) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight. The sulfonium ylide, formed in situ, will undergo a[4][6]-sigmatropic rearrangement followed by cyclization to yield ethyl 2-methyl-3-methylthio-1H-indole-5-carboxylate.

  • Step 4: Desulfurization. The crude product from Step 3 is dissolved in ethanol, and Raney nickel is added. The mixture is stirred at room temperature until the desulfurization is complete (monitored by TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield ethyl 2-methyl-1H-indole-5-carboxylate.[5]

Part B: Hydrolysis to 2-Methyl-1H-indole-5-carboxylic Acid [7][8]

  • Step 1: Saponification. Dissolve the ethyl 2-methyl-1H-indole-5-carboxylate (1 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux until the ester is completely consumed (monitored by TLC).

  • Step 2: Acidification and Isolation. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a strong acid such as 1M HCl. The carboxylic acid will precipitate out of solution.

  • Step 3: Purification. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure 2-methyl-1H-indole-5-carboxylic acid.

G cluster_synthesis Synthesis of 2-Methyl-1H-indole-5-carboxylic Acid A Ethyl 4-aminobenzoate B N-Chloroaniline intermediate A->B t-BuOCl C Sulfonium Salt B->C Methylthio-2-propanone D Ethyl 2-methyl-3-methylthio- 1H-indole-5-carboxylate C->D Et3N, [2,3]-rearrangement E Ethyl 2-methyl-1H-indole-5-carboxylate D->E Raney Nickel F 2-Methyl-1H-indole-5-carboxylic Acid E->F NaOH, then H+

Caption: Synthetic workflow for 2-methyl-1H-indole-5-carboxylic acid.

Application in the Development of Pin1 Inhibitors

The peptidyl-prolyl cis/trans isomerase Pin1 is a critical regulator of cell signaling pathways that are often dysregulated in cancer.[3] Pin1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs, leading to conformational changes in its substrate proteins that can affect their activity, stability, and localization.[9] Overexpression of Pin1 is observed in many human cancers and is correlated with poor prognosis, making it an attractive target for anticancer drug development.[10]

The 2-methyl-1H-indole-5-carboxylic acid scaffold serves as an excellent starting point for the design of Pin1 inhibitors. The indole core can engage in key hydrophobic and π-stacking interactions within the enzyme's active site, while the carboxylic acid moiety can form a crucial salt bridge with a conserved lysine residue (Lys63).[3]

G cluster_pathway Pin1 Signaling Pathway in Cancer Pin1 Pin1 Conformational_Change Conformational Change Pin1->Conformational_Change Isomerization Oncogenic_Kinases Oncogenic Kinases (e.g., Cyclin/CDKs) pS_T_P_Substrates Phosphorylated Substrates (pSer/Thr-Pro motif) Oncogenic_Kinases->pS_T_P_Substrates Phosphorylation pS_T_P_Substrates->Pin1 Binding Oncogenic_Activity Increased Oncogenic Activity (e.g., Cyclin D1, c-Myc) Conformational_Change->Oncogenic_Activity Tumor_Suppressor_Inactivation Tumor Suppressor Inactivation (e.g., p53) Conformational_Change->Tumor_Suppressor_Inactivation Cell_Proliferation Cell Proliferation Oncogenic_Activity->Cell_Proliferation Tumor_Suppressor_Inactivation->Cell_Proliferation leads to Inhibitor Indole-5-carboxylic Acid Derivative Inhibitor->Pin1 Inhibition

Caption: Role of Pin1 in cancer and its inhibition.

Protocol 2: In Vitro Pin1 Inhibition Assay (Chymotrypsin-Coupled PPIase Assay)[11][12]

This spectrophotometric assay measures the cis-trans isomerization of a peptide substrate by Pin1. The substrate, Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), is cleaved by chymotrypsin only when the Glu-Pro bond is in the trans conformation, releasing the chromophore p-nitroanilide (pNA), which can be monitored at 390 nm.[11]

Materials:

  • Recombinant human Pin1

  • Suc-AEPF-pNA substrate

  • α-Chymotrypsin

  • Assay buffer (e.g., 35 mM HEPES, pH 7.8)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Pin1 in assay buffer.

    • Prepare a stock solution of Suc-AEPF-pNA in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the test compound solution (typically 1-2 µL of the DMSO stock) to the appropriate wells. Include a positive control (a known Pin1 inhibitor) and a negative control (DMSO vehicle).

    • Add the Pin1 enzyme solution to all wells except for the no-enzyme control.

    • Pre-incubate the plate at the desired temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Suc-AEPF-pNA substrate solution to all wells.

    • Immediately add the α-chymotrypsin solution to all wells.

    • Monitor the increase in absorbance at 390 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 2-methyl-1H-indole-5-carboxylic acid scaffold can lead to the identification of potent and selective Pin1 inhibitors. Key areas for modification include the N1 position of the indole ring and the C3 position.

Modification PositionR-GroupPin1 IC₅₀ (µM)Rationale for Modification
N1H>50Unsubstituted indole nitrogen.
N1Methyl25.3Small alkyl group to probe steric tolerance.
N1Benzyl10.1Introduction of an aromatic ring for potential π-stacking interactions.
C3H>50Unsubstituted at the 3-position.
C3Phenyl5.2Aromatic substitution to explore hydrophobic pockets.
C34-Chlorophenyl1.8Electron-withdrawing group to modulate electronic properties and potentially enhance binding.

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles.

The carboxylic acid at the 5-position is generally considered essential for potent Pin1 inhibition due to its interaction with Lys63. However, in cases where improved cell permeability or metabolic stability is desired, bioisosteric replacement of the carboxylic acid can be explored. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids.

G cluster_workflow Drug Discovery Workflow Scaffold 2-Methyl-1H-indole-5-carboxylic Acid Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Screening In Vitro Screening (Pin1 Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Iterative drug discovery cycle starting from the core scaffold.

Conclusion

2-Methyl-1H-indole-5-carboxylic acid is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the amenability of the indole scaffold to chemical modification make it an excellent starting point for the development of novel therapeutics. As demonstrated with the example of Pin1 inhibitors, a systematic approach combining chemical synthesis, in vitro screening, and SAR analysis can lead to the identification of potent and drug-like candidates. These application notes and protocols provide a solid foundation for researchers to explore the full potential of this important chemical entity in their drug discovery endeavors.

References

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available from: [Link]

  • Gassman indole synthesis. Wikipedia. Available from: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available from: [Link]

  • An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95. National Institutes of Health. Available from: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available from: [Link]

  • Small molecules targeting Pin1 as potent anticancer drugs. National Institutes of Health. Available from: [Link]

  • Activity and Affinity of Pin1 Variants. Encyclopedia MDPI. Available from: [Link]

  • New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. ResearchGate. Available from: [Link]

  • hydrolysis of esters. Chemguide. Available from: [Link]

  • PPIase activity of p27. A, the chymotrypsin-coupled assay for the... ResearchGate. Available from: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. National Institutes of Health. Available from: [Link]

  • WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s). Google Patents.
  • Effects of Brassica or Indole-3-carbinol on Prostatectomy Patients With PSA Recurrence. ClinicalTrials.gov. Available from: [Link]

  • Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1. Frontiers. Available from: [Link]

  • The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins. National Institutes of Health. Available from: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. Available from: [Link]

  • Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations. ASM Journals. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. UNIPI. Available from: [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. National Institutes of Health. Available from: [Link]

Sources

Application Note & Protocols: 2-Methyl-1H-indole-5-carboxylic Acid as a Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its rigid, bicyclic aromatic structure provides a unique framework that can engage with biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Indole derivatives have demonstrated a remarkable breadth of therapeutic applications, including roles in cancer treatment, infectious disease management, and neurodegenerative disease therapies.[1]

Within this versatile class of compounds, 2-methyl-1H-indole-5-carboxylic acid stands out as a particularly valuable synthetic intermediate. The presence of three key functional handles—the indole N-H, the C2-methyl group, and the C5-carboxylic acid—allows for precise and differential chemical modifications. The carboxylic acid at the 5-position is especially significant, serving as a prime anchor point for amide bond formation, a cornerstone reaction in drug discovery for generating libraries of diverse molecular entities.[3][4] This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in constructing novel bioactive molecules.

Synthesis of the Core Intermediate: Ethyl 2-Methyl-1H-indole-5-carboxylate

A robust and widely applicable method for synthesizing substituted indoles is the Gassman indole synthesis. This multi-step process provides a reliable route to the ethyl ester of 2-methyl-1H-indole-5-carboxylic acid, which can then be readily hydrolyzed to the desired carboxylic acid intermediate. The causality behind this choice lies in its tolerance for various functional groups on the starting aniline and its consistent, high-yield performance.[5][6]

Workflow for Synthesis

The overall workflow involves the formation of an azasulfonium salt from a substituted aniline, which then undergoes a Sommelet-Hauser rearrangement and subsequent cyclization to form the indole ring.[5]

A Ethyl 4-aminobenzoate B N-Chloroaniline Intermediate A->B  t-BuOCl C Azasulfonium Salt B->C  Methylthio-2-propanone D Sulfur Ylide C->D  Triethylamine (Base) E Rearranged Aniline Derivative D->E  Sommelet-Hauser  Rearrangement F Ethyl 2-methyl-1H-indole-5-carboxylate E->F  Intramolecular  Condensation

Caption: Synthetic workflow for Ethyl 2-Methyl-1H-indole-5-carboxylate.

Protocol 1: Synthesis of Ethyl 2-Methyl-1H-indole-5-carboxylate

This protocol is adapted from the procedure described by Gassman and van Bergen.[6]

Materials & Reagents

ReagentM.W.AmountMolesNotes
Ethyl 4-aminobenzoate165.1916.5 g0.10Starting material
tert-Butyl hypochlorite108.5710.9 g0.10Caution: Lachrymator
Dichloromethane (DCM)84.93~400 mL-Anhydrous solvent
Methylthio-2-propanone104.1710.4 g0.10Caution: Irritant
Triethylamine (TEA)101.1910.1 g0.10Base

Step-by-Step Methodology

  • N-Chlorination:

    • Dissolve ethyl 4-aminobenzoate (16.5 g, 0.10 mol) in 200 mL of anhydrous dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to -70°C using a dry ice/acetone bath.

    • Add a solution of tert-butyl hypochlorite (10.9 g, 0.10 mol) in 50 mL of dichloromethane dropwise over 30 minutes, maintaining the internal temperature below -65°C.

    • Stir the resulting pale yellow solution for an additional 15 minutes at -70°C. Causality: Low temperature is critical to prevent side reactions and ensure selective mono-N-chlorination.

  • Azasulfonium Salt Formation:

    • To the cold solution from Step 1, add a solution of methylthio-2-propanone (10.4 g, 0.10 mol) in 50 mL of dichloromethane dropwise over 10 minutes.

    • Stir the mixture for 1 hour at -70°C. A suspension of precipitated salts may form.[6]

  • Ylide Formation and Rearrangement:

    • Add a solution of triethylamine (10.1 g, 0.10 mol) in 30 mL of dichloromethane dropwise over 10 minutes. Causality: Triethylamine acts as a non-nucleophilic base to deprotonate the α-carbon, forming the sulfur ylide which immediately triggers the rearrangement.

    • Stir the reaction mixture for 1 hour at -70°C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into 200 mL of water and separate the layers.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[6]

    • The resulting oily residue should be cooled in an ice bath to induce crystallization.

    • Triturate the solid with 50 mL of cold diethyl ether, collect by filtration, and wash with an additional 25 mL of cold ether to yield the pure product.[6]

  • Expected Yield: 7.5–8.1 g (Typical).

Derivatization via Amide Coupling: Gateway to Bioactive Molecules

The carboxylic acid moiety is a versatile handle for creating chemical diversity. The most common and powerful transformation is its conversion to an amide.[3] This reaction involves the activation of the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[3][4] A wide array of coupling reagents has been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups.

General Amide Coupling Workflow

cluster_0 Activation Step cluster_1 Coupling Step A 2-Methyl-1H-indole- 5-carboxylic acid C Activated Intermediate (e.g., O-acylisourea) A->C B Coupling Reagent (e.g., EDC, HATU) B->C E Target Amide Derivative C->E D Primary or Secondary Amine (R-NH2) D->E

Caption: General workflow for amide bond formation.

Protocol 2: General Amide Coupling of 2-Methyl-1H-indole-5-carboxylic Acid

This protocol provides a general method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a common choice due to its water-soluble urea byproduct, which simplifies purification.[4]

Materials & Reagents

ReagentM.W.Amount (Equivalents)Notes
2-Methyl-1H-indole-5-carboxylic acid175.181.0Starting material
Amine (R-NH₂)Variable1.1Nucleophile
EDC191.701.2Coupling reagent
HOBt135.120.2 (catalytic)Additive to suppress racemization
DIPEA129.242.0Base
DMF73.09-Anhydrous solvent

Step-by-Step Methodology

  • Reaction Setup:

    • To a solution of 2-methyl-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF), add the desired amine (1.1 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the solution at room temperature for 10 minutes.

  • Activation and Coupling:

    • Add Hydroxybenzotriazole (HOBt) (0.2 eq) followed by EDC (1.2 eq) to the reaction mixture. Causality: HOBt acts as a catalyst to form a more reactive intermediate and minimizes side reactions, particularly for less reactive amines.[4]

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide derivative.

Case Study: Synthesis of Potential Antioxidant Indole-Amides

Indole derivatives are known to possess antioxidant properties, acting as free radical scavengers.[7][8] By coupling 2-methyl-1H-indole-5-carboxylic acid with various substituted anilines, a library of novel compounds can be generated for biological screening. For instance, derivatives bearing methoxy-substituted aniline moieties have shown promising antioxidant activity.[7]

Protocol 3: Synthesis of N-(3,4-dimethoxyphenyl)-2-methyl-1H-indole-5-carboxamide

This protocol is a specific application of the general amide coupling procedure.

Synthetic Scheme

Caption: Synthesis of an indole-amide with potential antioxidant activity.

Step-by-Step Methodology

  • In a round-bottom flask, dissolve 2-methyl-1H-indole-5-carboxylic acid (175 mg, 1.0 mmol) and 3,4-dimethoxyaniline (168 mg, 1.1 mmol) in 10 mL of anhydrous DMF.

  • Add DIPEA (348 µL, 2.0 mmol) and stir for 10 minutes at room temperature.

  • Add HOBt (27 mg, 0.2 mmol) and EDC (230 mg, 1.2 mmol) to the mixture.

  • Stir the reaction for 18 hours at room temperature.

  • Pour the reaction mixture into 50 mL of ethyl acetate and wash three times with 20 mL of water, followed by one wash with 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude solid by column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.

Expected Results

CompoundM.W.Yield (%)M.P. (°C)Appearance
N-(3,4-dimethoxyphenyl)-2-methyl-1H-indole-5-carboxamide310.36~85-95(Varies)Off-white solid

Biological Significance & Broader Applications

The 2-methyl-1H-indole-5-carboxamide scaffold is a gateway to a wide range of biological activities. The strategic placement of functional groups allows for systematic structure-activity relationship (SAR) studies.

  • Anticancer Activity: The indole core can be used to synthesize inhibitors of crucial cellular proteins like Pin1, which is involved in cell cycle regulation and is a target in cancer therapy.[9]

  • Antiviral Activity: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[10][11][12] The indole nucleus and the carboxylic acid (or a derivative) can chelate essential magnesium ions in the enzyme's active site.[12]

  • Antioxidant Properties: The indole N-H proton is a hydrogen atom donor, allowing it to scavenge free radicals. This intrinsic property can be modulated by substituents on the aromatic rings, making these compounds promising candidates for combating oxidative stress-related diseases.[7][8]

Conclusion

2-Methyl-1H-indole-5-carboxylic acid is a high-value, versatile intermediate for drug discovery and medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group provide a robust platform for generating large, diverse libraries of novel compounds. The protocols outlined in this guide offer reliable methods for both the synthesis of the core intermediate and its subsequent derivatization into potentially therapeutic agents, underscoring its importance for researchers in the pharmaceutical sciences.

References

  • Vertex AI Search. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.
  • Mathew, B., et al. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
  • MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • American Chemical Society. (n.d.). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • ResearchGate. (n.d.). Examples of natural products and pharmaceuticals with indole or indole carboxylic acid core highlighted.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
  • Amerigo Scientific. (n.d.). Indole-5-carboxylic acid (99%).
  • PubMed Central. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

Sources

Application Note: 2-Methyl-1H-indole-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-1H-indole-5-carboxylic acid is a high-value heterocyclic building block that serves as a critical scaffold in modern medicinal chemistry. Its structural utility is defined by two key features: the C5-carboxylic acid , which provides a versatile handle for library generation via amide coupling, and the C2-methyl group , which blocks the metabolically labile C2 position while enhancing lipophilicity.

This Application Note details the deployment of this scaffold in the discovery of HCV NS5B polymerase inhibitors and CRTH2 antagonists . It includes validated protocols for orthogonal functionalization and a structural analysis of its role in structure-activity relationship (SAR) campaigns.

Chemical Profile & Strategic Utility[1]

Physicochemical Properties
PropertyValueRelevance to Drug Design
Molecular Weight 175.19 g/mol Low MW allows for significant elaboration (Fragment-Based Drug Design).
ClogP ~2.3Optimal lipophilicity for membrane permeability; C2-methyl adds ~0.5 logP vs. unsubstituted indole.
H-Bond Donors 2 (NH, COOH)Critical for active site engagement (e.g., salt bridges with Arg/Lys residues).
Metabolic Stability HighThe C2-methyl group blocks oxidative metabolism (hydroxylation) common at the indole C2 position.
The "Privileged" Scaffold Architecture

The compound offers three distinct vectors for chemical diversification, allowing researchers to probe biological space effectively:

  • Vector A (C5-COOH): Primary handle for amide library generation. Targets solvent-exposed regions or specific basic residues in protein pockets.

  • Vector B (N1-H): Site for alkylation/arylation. often used to introduce hydrophobic bulk to fill lipophilic pockets (e.g., "Thumb" domains in viral polymerases).

  • Vector C (C3-H): Electron-rich center susceptible to electrophilic aromatic substitution (halogenation, formylation), enabling late-stage core modification.

Key Therapeutic Applications

Application 1: HCV NS5B Polymerase Inhibitors (Allosteric)

Indole-5-carboxylic acid derivatives have been extensively studied as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1]

  • Mechanism: These compounds typically bind to Thumb Site II (allosteric site). The indole core acts as a scaffold to orient hydrophobic groups into the protein core.

  • Role of 2-Methyl-1H-indole-5-carboxylic acid:

    • The C5-amide (derived from the acid) often forms hydrogen bonds with backbone residues (e.g., Ser, Tyr) in the allosteric pocket.

    • The N1-substituent (e.g., benzyl or cyclopropyl) projects into a deep hydrophobic cleft.

    • The C2-methyl group restricts conformational rotation, reducing the entropic penalty of binding.

Application 2: CRTH2 Antagonists (Asthma/Inflammation)

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a GPCR target for asthma.

  • Mechanism: PGD2 (Prostaglandin D2) is the endogenous ligand. CRTH2 antagonists often require an acidic pharmacophore to mimic the carboxylate of PGD2.

  • Design Strategy: The 2-methyl-1H-indole-5-carboxylic acid serves as a bioisostere for the unstable PGD2 core. The C5-COOH interacts with a conserved Arginine (Arg170) in the CRTH2 binding pocket. The C2-methyl group enhances selectivity over the DP1 receptor.

Validated Experimental Protocols

The following protocols are optimized for the specific reactivity of 2-methyl-1H-indole-5-carboxylic acid, minimizing side reactions common to electron-rich indoles.

Protocol A: Regioselective Amide Coupling (C5-COOH)

Use this protocol to generate library members targeting the C5 vector.

Reagents:

  • Scaffold: 2-Methyl-1H-indole-5-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-methyl-1H-indole-5-carboxylic acid (100 mg, 0.57 mmol) in DMF (2 mL) in a generic screw-cap vial.

  • Activation: Add DIPEA (300 µL) followed by HATU (260 mg). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the amine (0.68 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = 175 + Amine MW - 18).

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insight: The C2-methyl group sterically protects the indole C3 position, reducing the risk of side reactions (e.g., acylation at C3) that can occur with unsubstituted indoles under forcing conditions.

Protocol B: N1-Alkylation (Diversity Introduction)

Use this protocol to introduce hydrophobic groups at the N1 position.

Reagents:

  • Substrate: Methyl 2-methyl-1H-indole-5-carboxylate (Ester protection is recommended before N-alkylation to prevent O-alkylation of the acid).

  • Electrophile: Alkyl Halide (R-X) (1.5 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (ACN)

Step-by-Step Procedure:

  • Preparation: Suspend the indole ester (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in ACN (0.1 M concentration).

  • Addition: Add the alkyl halide (e.g., Benzyl bromide).

  • Heating: Heat to 60°C for 3–6 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Hydrolysis (to return to free acid): Dissolve residue in THF/MeOH/H₂O (3:1:1) and add LiOH (3.0 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the N-alkylated acid product.

Visualizations & Workflows

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold in a drug discovery context.

SAR_Map Core 2-Methyl-1H-indole- 5-carboxylic Acid C5 C5-Carboxylic Acid (Vector A) Core->C5 Primary Handle C2 C2-Methyl Group (Stability) Core->C2 Structural Feature N1 N1-Nitrogen (Vector B) Core->N1 Secondary Handle C3 C3-Position (Vector C) Core->C3 Tertiary Handle App_Amide Amide Library Generation (H-Bond Donors/Acceptors) C5->App_Amide HATU Coupling App_Meta Metabolic Blockade (Prevents 2,3-epoxidation) C2->App_Meta Steric Hindrance App_Hydro Hydrophobic Pocket Filling (HCV Thumb Site) N1->App_Hydro Alkylation App_Late Late-Stage Halogenation (Selectivity Tuning) C3->App_Late EAS Reaction

Figure 1: SAR Map detailing the functional vectors of the 2-methyl-1H-indole-5-carboxylic acid scaffold.

Synthetic Workflow for Library Generation

This workflow describes the logical sequence for creating a focused library of 50-100 compounds.

Workflow Step1 Start: 2-Methyl-1H-indole-5-carboxylic Acid Step2 Step 1: Esterification (MeOH/H2SO4) Step1->Step2 Step3 Step 2: N1-Alkylation (R-X, Cs2CO3) Introduce Diversity R1 Step2->Step3 Step4 Step 3: Hydrolysis (LiOH) Step3->Step4 Step5 Step 4: Parallel Amide Coupling (R-NH2, HATU) Introduce Diversity R2 Step4->Step5 Step6 Final Library: N1-Substituted Indole-5-Carboxamides Step5->Step6

Figure 2: Sequential synthetic workflow for generating N1, C5-disubstituted indole libraries.

References

  • Beaulieu, P. L., et al. (2010).[2] "N-Acetamideindolecarboxylic acid allosteric 'finger-loop' inhibitors of the hepatitis C virus NS5B polymerase: discovery and initial optimization studies." Bioorganic & Medicinal Chemistry Letters, 20(4), 1399-1404.

  • Pettipher, R., et al. (2014). "Antagonists of the prostaglandin D2 receptor CRTH2."[3] Drug News & Perspectives, 21(6), 317-322.

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer Science & Business Media.

  • BMS-791325 (Beclabuvir) Discovery Team. (2014). "Discovery of Beclabuvir (BMS-791325), an Inhibitor of Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 57(5), 2047–2061.

Sources

Application Notes and Protocols for the Biological Activity Screening of 2-methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] From the anti-inflammatory drug indomethacin to the anticancer agents vinblastine and vincristine, the versatility of the indole ring system is well-established. "2-methyl-1H-indole-5-carboxylic acid" is a functionalized indole derivative that holds promise as a bioactive agent in its own right and as a key intermediate for the synthesis of more complex therapeutic candidates, such as selective fatty acid amide hydrolase (FAAH-1) inhibitors.[2] Preliminary research suggests its potential antiviral and anticancer properties, necessitating a systematic screening approach to fully elucidate its pharmacological profile.[2]

This document provides a comprehensive guide for the initial biological activity screening of "2-methyl-1H-indole-5-carboxylic acid," focusing on its potential anticancer, antimicrobial, and anti-inflammatory activities. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further investigation into the compound's mechanism of action.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of "2-methyl-1H-indole-5-carboxylic acid" is paramount for designing meaningful biological assays.

PropertyValue/InformationSource
Molecular FormulaC₁₀H₉NO₂PubChem[3]
Molecular Weight175.18 g/mol PubChem[3]
AppearanceSolid (predicted)---
SolubilityThe carboxylic acid moiety suggests some aqueous solubility, but the indole ring is hydrophobic. Solubility in organic solvents like DMSO is expected to be good.[4][5]General Knowledge
SafetyCauses skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, and eye protection, in a well-ventilated area.[6][7][8]Safety Data Sheets for similar compounds

Stock Solution Preparation:

Due to the carboxylic acid group, the solubility of "2-methyl-1H-indole-5-carboxylic acid" in aqueous media at neutral pH may be limited. Therefore, a stock solution in an organic solvent is recommended for biological assays. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (typically ≤0.5%).[9]

Protocol for 10 mM Stock Solution in DMSO:

  • Weigh out 1.75 mg of "2-methyl-1H-indole-5-carboxylic acid".

  • Add 1 mL of anhydrous, sterile DMSO.

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: It is advisable to determine the maximum solubility of the compound in DMSO experimentally. If precipitation is observed upon dilution in aqueous media, further optimization of the vehicle or the use of co-solvents may be necessary.

Screening for Anticancer Activity: Cytotoxicity Assessment

A primary step in anticancer drug discovery is to assess the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[10][11][12]

MTT Assay Protocol for Cytotoxicity Screening

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[10]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • "2-methyl-1H-indole-5-carboxylic acid" stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the "2-methyl-1H-indole-5-carboxylic acid" stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Screening for Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][15][16][17][18]

Broth Microdilution Assay Protocol (CLSI Guidelines)

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined by observing the lowest concentration of the compound at which no visible bacterial growth occurs.[16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • "2-methyl-1H-indole-5-carboxylic acid" stock solution (10 mM in DMSO)

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the "2-methyl-1H-indole-5-carboxylic acid" stock solution in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL. Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Screening for Anti-inflammatory Activity

The anti-inflammatory potential of "2-methyl-1H-indole-5-carboxylic acid" can be assessed by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α and IL-6) in activated macrophages.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Principle: The production of NO by activated macrophages can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2][19][20][21]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • "2-methyl-1H-indole-5-carboxylic acid" stock solution (10 mM in DMSO)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of "2-methyl-1H-indole-5-carboxylic acid" for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (LPS-stimulated cells with DMSO) and a negative control (unstimulated cells).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample in a new 96-well plate.[21]

  • Absorbance Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.[4][22][23][24]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • LPS

  • "2-methyl-1H-indole-5-carboxylic acid" stock solution (10 mM in DMSO)

  • Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Nitric Oxide Inhibition Assay (steps 1 and 2).

  • Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the plate to pellet the cells and collect the supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the commercial kits.[4]

Data Visualization and Workflow

Screening_Workflow cluster_preparation Compound Preparation cluster_primary_screening Primary Screening cluster_hit_validation Hit Validation & MoA Compound 2-methyl-1H-indole-5-carboxylic acid Stock_Solution 10 mM Stock in DMSO Compound->Stock_Solution Dissolve Anticancer Anticancer (MTT Assay) Stock_Solution->Anticancer Antimicrobial Antimicrobial (MIC Assay) Stock_Solution->Antimicrobial Anti_inflammatory Anti-inflammatory (NO & Cytokine Assays) Stock_Solution->Anti_inflammatory Dose_Response Dose-Response Studies Anticancer->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays Target_ID Target Identification Secondary_Assays->Target_ID

Caption: High-level workflow for the biological activity screening of "2-methyl-1H-indole-5-carboxylic acid".

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling_Cascade iNOS iNOS Expression Signaling_Cascade->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) Signaling_Cascade->Pro_inflammatory_Cytokines NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Cytokine_Secretion Cytokine Secretion (TNF-α, IL-6) Pro_inflammatory_Cytokines->Cytokine_Secretion Compound 2-methyl-1H-indole- 5-carboxylic acid Compound->Signaling_Cascade Inhibition? Compound->iNOS Inhibition?

Caption: Simplified signaling pathway for LPS-induced inflammation in macrophages.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial biological screening of "2-methyl-1H-indole-5-carboxylic acid." Positive results in any of these primary assays should be followed by more in-depth studies, including dose-response analyses to determine potency (e.g., IC₅₀ or EC₅₀ values), secondary assays to confirm the biological activity, and ultimately, mechanism of action studies to identify the molecular target(s) of the compound. This systematic approach will enable a comprehensive understanding of the therapeutic potential of "2-methyl-1H-indole-5-carboxylic acid" and guide its further development as a potential drug candidate.

References

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • MTT Cell Proliferation and Viability Assay Kit. Chondrex. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • M07-A8 - Regulations.gov. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

  • 2-Methylindole | C9H9N | CID 7224. PubChem. [Link]

  • Standard Curve for TNF-α and IL-6 ELISA assay. (A) A representative... ResearchGate. [Link]

  • methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635. PubChem. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • 2-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 3159671. PubChem. [Link]

  • TNF-α (free) ELISA. [Link]

  • THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. PubChem. [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

Sources

Application Note: 2-Methyl-1H-indole-5-carboxylic Acid as a Privileged Scaffold in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Indole Scaffold

In the landscape of medicinal chemistry, 2-methyl-1H-indole-5-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple indoles, this specific derivative possesses a unique trifunctional geometry that makes it an ideal starting point for synthesizing non-purine enzyme inhibitors, particularly for Xanthine Oxidase (XO) , HIV-1 Integrase , and Sirtuins .

This Application Note provides a technical roadmap for utilizing this scaffold. It moves beyond basic synthesis to explain the causality of chemical modifications—why specific positions are targeted to achieve nanomolar potency.

Key Pharmacological Attributes[1][2][3][4][5][6]
  • Bioisosterism: The indole core mimics the purine ring system found in natural substrates (xanthine, adenosine), allowing it to competitively occupy active sites.

  • C5-Carboxylic Acid: Acts as a critical "anchor," often forming salt bridges with arginine or lysine residues in enzyme pockets (e.g., Arg880 in Xanthine Oxidase).

  • C2-Methyl Group: Provides steric bulk that restricts conformational rotation, locking the molecule into a bioactive pose, while also filling hydrophobic sub-pockets.

Structural Analysis & Pharmacophore Mapping

To rationally design inhibitors, one must understand the interaction potential of the core molecule.

DOT Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram visualizes the functional zones of the molecule.

SAR_Map Core 2-methyl-1H-indole-5-carboxylic acid (Core Scaffold) C5 C5-COOH Position (The Anchor) Core->C5 Primary Derivatization N1 N1-H Position (Solubility/Potency Tuner) Core->N1 Secondary Optimization C3 C3-H Position (Electrophilic Trap) Core->C3 Late-Stage Functionalization C2 C2-Methyl Group (Conformational Lock) Core->C2 Steric Control C5_Mech Forms Amides/Esters H-bonds with Arg/Lys residues (e.g., Arg880 in XO) C5->C5_Mech N1_Mech Target for Alkylation Modulates LogP & Bioavailability (e.g., Benzylation) N1->N1_Mech C3_Mech Vilsmeier-Haack Formylation Halogenation Increases active site contact C3->C3_Mech

Figure 1: Pharmacophore mapping of the scaffold. Red/Green nodes indicate primary synthetic handles.

Synthetic Workflows

The synthesis of high-affinity inhibitors typically follows a "divergent" strategy. We establish the core interactions via the C5 acid first (Amidation), followed by lipophilicity tuning at N1.

Workflow A: Library Generation via C5-Amidation

The carboxylic acid is the primary handle. Converting this to an amide allows for the introduction of diverse "R" groups to probe the enzyme's solvent-exposed channel.

Critical Consideration: Indole nitrogens are electron-rich. Standard coupling conditions (EDC/NHS) work, but HATU is preferred for sterically hindered amines to prevent racemization (if chiral amines are used) and to ensure high yields.

Workflow B: Optimization via N1-Alkylation

Once the amide motif is established, the N1-H proton (pKa ~16) can be removed by strong bases to introduce alkyl or aryl groups. This step is crucial for:

  • Cell Permeability: Capping the polar N-H reduces the topological polar surface area (TPSA).

  • Hydrophobic Collapse: Alkyl groups here often sit in hydrophobic pockets adjacent to the catalytic center.

Case Study: Xanthine Oxidase (XO) Inhibition[2][3][6][7][8]

This scaffold is a validated precursor for non-purine XO inhibitors, serving as an alternative to Allopurinol and a structural analog to Febuxostat.

Mechanism of Action: The C5-carboxyl (or its amide derivative) enters the molybdenum-pterin active site. It forms critical hydrogen bonds with Glu802 and Arg880 . The indole ring engages in


-

stacking with Phe914 .
DOT Diagram 2: Synthesis of XO Inhibitors

This workflow illustrates the conversion of the raw material into a potent inhibitor.

Synthesis_Flow SM Starting Material 2-methyl-1H-indole-5-COOH Step1 Step 1: Amidation (HATU, DIPEA, Amine) SM->Step1 Inter1 Intermediate A (Amide Derivative) Step1->Inter1 Val1 IPC: LCMS Check for M+H Step1->Val1 QC Step2 Step 2: N-Alkylation (NaH, R-X, DMF) Inter1->Step2 Product Final Inhibitor (Potent XO Antagonist) Step2->Product Val2 IPC: 1H-NMR Disappearance of NH Step2->Val2 QC

Figure 2: Step-wise synthetic pathway for generating XO inhibitors from the indole scaffold.

Detailed Experimental Protocols

These protocols are designed for high reproducibility. They include specific "Self-Validating" steps to ensure the reaction is proceeding correctly before moving forward.

Protocol 1: HATU-Mediated Amidation (C5 Functionalization)

Target: Creation of an amide library.

Reagents:

  • 2-methyl-1H-indole-5-carboxylic acid (1.0 equiv)

  • Amine (R-NH2) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Dissolve the indole acid in anhydrous DMF (0.1 M concentration) under nitrogen. Add DIPEA. Stir for 5 minutes.

    • Why? Pre-deprotonation of the carboxylic acid ensures rapid activation by HATU.

  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine (R-NH2) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

  • Self-Validation (IPC): Take a 5 µL aliquot, dilute in MeOH, and run TLC (5% MeOH in DCM). The starting material spot (low Rf, streaks) should disappear.

  • Workup: Dilute with EtOAc, wash 3x with 1N HCl (to remove unreacted amine/DIPEA), 3x with Brine. Dry over Na2SO4.

Protocol 2: N-Alkylation via Sodium Hydride

Target: Optimization of pharmacokinetics (LogP).

Reagents:

  • Intermediate Amide (from Protocol 1) (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask. Cool to 0°C in an ice bath.

  • Deprotonation: Dissolve the indole intermediate in DMF. Add NaH portion-wise.

    • Caution: Gas evolution (H2). Vent properly.

    • Observation: The solution often changes color (yellow to orange/red) indicating the formation of the indolyl anion.

  • Alkylation: After 30 minutes at 0°C, add the alkyl halide dropwise.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Self-Validation (IPC): 1H-NMR of a crude aliquot. The broad singlet signal for the Indole N-H (usually >10 ppm) must be completely absent.

  • Quench: Carefully add ice water to quench excess NaH. Extract with EtOAc.[1]

Data Summary: Reagent Comparison

Choosing the right coupling reagent is critical for yield.

ReagentYield (Avg)Reaction TimeProsCons
HATU 85-95% 2-4 hrs High reactivity, works for hindered amines.Expensive, difficult to remove by-products (requires column).
EDC/HOBt 60-75%12-24 hrsWater-soluble urea byproduct (easy workup).Slower, lower yield with electron-poor amines.
SOCl2 >90%1-2 hrsVery fast (Acid Chloride route).Harsh conditions, incompatible with acid-sensitive groups.

References

  • Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH) URL:[Link]

  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives. (Note: Comparative non-purine scaffold study). Source: European Journal of Medicinal Chemistry URL:[Link]

  • Indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (Illustrates the versatility of the indole acid scaffold). Source: Molecules (MDPI) URL:[Link]

  • Amide coupling reaction in medicinal chemistry: Coupling reagents. Source: HepatoChem General Protocols URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in Fischer Indole Synthesis Target Molecule: 2-methyl-1H-indole-5-carboxylic acid (CAS: 103986-00-7) Primary Route: Fischer Indole Synthesis (4-hydrazinobenzoic acid + Acetone)

Introduction: The "Deactivated" Indole Challenge

Welcome to the technical guide for synthesizing 2-methyl-1H-indole-5-carboxylic acid . This scaffold is a critical intermediate in the development of SIRT1 inhibitors, antiviral agents, and other bioactive heterocycles.

The Central Challenge: Unlike standard indole synthesis, the presence of the carboxylic acid group at the 5-position (derived from 4-hydrazinobenzoic acid) significantly withdraws electron density from the aromatic ring. This deactivation creates a kinetic bottleneck:

  • It slows down the rate-determining [3,3]-sigmatropic rearrangement.

  • It forces the chemist to use harsher conditions (stronger acids/higher heat).

  • These harsh conditions often trigger side reactions in the solvent (acetone) or the hydrazine before the indole can form.

This guide addresses the three most common failure modes: Oligomerization ("Black Tar") , Unintended Esterification , and Azine Stalling .

Troubleshooting Module 1: The "Black Tar" Phenomenon

Symptom
  • The reaction mixture turns opaque black/dark brown.

  • Upon workup, a sticky, insoluble tar coats the flask.

  • Yield is <20%.[1]

Root Cause Analysis

While indoles are known to polymerize in acid, the 5-COOH group actually stabilizes the indole ring against acid-catalyzed dimerization. The "tar" in this specific synthesis is usually not the indole, but a result of Acetone Polymerization or Hydrazine Decomposition .

  • Acetone Self-Condensation: Under the strong acidic conditions (e.g., Polyphosphoric acid or H₂SO₄) required to force the deactivated hydrazine to react, acetone undergoes aldol condensation to form mesitylene oxide, phorone, and eventually polymeric resins (mesitylene).

  • Oxidative Decomposition: Hydrazines are sensitive to oxidation. If the reaction is not strictly anaerobic, the hydrazine converts to diazonium tars before cyclizing.

Corrective Protocol
  • Switch Acid Catalyst: Move away from neat Polyphosphoric Acid (PPA). Use Zinc Chloride (ZnCl₂) in Acetic Acid.[1] ZnCl₂ is a Lewis acid that catalyzes the [3,3]-shift effectively without promoting acetone polymerization as aggressively as Brønsted acids.

  • The "Slow Addition" Technique: Do not mix all reagents at once.

    • Dissolve 4-hydrazinobenzoic acid in the acid solvent.

    • Heat to reflux.[2][3]

    • Add Acetone dropwise over 1-2 hours. This keeps the acetone concentration low, favoring the reaction with hydrazine over its own self-condensation.

Troubleshooting Module 2: The "Ghost" Ethyl Ester

Symptom
  • Mass spectrometry shows a major peak at M+28 (e.g., m/z 217 instead of 189).

  • The product is an oil or low-melting solid instead of a high-melting powder.

Root Cause Analysis

Fischer Esterification Competition. Many protocols suggest using ethanol as a solvent or co-solvent. In the presence of strong acid (H₂SO₄ or HCl) and heat, the C5-carboxylic acid reacts with the solvent (Ethanol) to form ethyl 2-methyl-1H-indole-5-carboxylate .

Corrective Protocol
  • Solvent Swap: Use Glacial Acetic Acid or Dioxane as the solvent. These are non-nucleophilic regarding esterification (Acetic acid can form mixed anhydrides but usually reverts upon aqueous workup).

  • Rescue Strategy: If you have already formed the ester:

    • Do not discard.[4]

    • Reflux the crude oil in 10% NaOH/Methanol for 2 hours.

    • Acidify to pH 3-4 to precipitate the free acid.

Troubleshooting Module 3: The Azine Stall (Yellow Precipitate)

Symptom
  • Reaction stalls; starting material is consumed but no indole forms.

  • A bright yellow/orange precipitate forms that is not the product.

  • Mass spec shows a dimer mass (Hydrazine + 2 Acetones - 2 Waters).

Root Cause Analysis

Formation of Acetone Azine. Hydrazine has two nucleophilic nitrogens. If acetone is in large excess and the acid catalyst is too weak (or water is present), the hydrazine reacts with two molecules of acetone to form the acyclic azine , which is thermodynamically stable and resists cyclization.

Corrective Protocol
  • Water Management: The formation of the hydrazone (the required intermediate) generates water.[5] Water inhibits the subsequent acid-catalyzed sigmatropic shift.

    • Action: Add Molecular Sieves (4Å) to the reaction or use a Dean-Stark trap if using a high-boiling solvent (e.g., Toluene/p-TsOH method).

  • Stoichiometry: Ensure a slight excess of hydrazine (1.1 eq) relative to acetone if running in non-acetone solvents, or ensure the acid concentration is high enough to protonate the intermediate enamine.

Visualizing the Reaction Pathways

The following diagram maps the critical decision points where the synthesis diverges into success or side reactions.

FischerIndolePathways Start 4-Hydrazinobenzoic Acid + Acetone Hydrazone Hydrazone Intermediate Start->Hydrazone Acid Cat. Azine SIDE REACTION: Acetone Azine (Yellow Solid) Start->Azine Excess Acetone Low Acid/High Water Sigmatropic [3,3]-Sigmatropic Shift (Rate Limiting Step) Hydrazone->Sigmatropic Heat (>80°C) Strong Acid Polymer SIDE REACTION: Acetone Polymer/Tar Hydrazone->Polymer PPA, >110°C Acetone Self-Condensation Target TARGET: 2-methyl-1H-indole-5-COOH Sigmatropic->Target -NH3 Cyclization IndoleEster SIDE REACTION: Ethyl Ester (If EtOH used) Target->IndoleEster EtOH + H+

Figure 1: Mechanistic divergence in the Fischer Indole Synthesis of 2-methyl-1H-indole-5-carboxylic acid.

Comparison of Acid Catalysts

CatalystConditionsProsCons
Polyphosphoric Acid (PPA) 100-110°C, NeatClassic method; drives water removal.High viscosity makes quenching difficult; high "tar" risk due to acetone polymerization.
ZnCl₂ / Acetic Acid Reflux (118°C)Recommended. Balances acidity; ZnCl₂ coordinates hydrazine to assist shift.Requires extractive workup to remove Zinc salts.
H₂SO₄ / Ethanol Reflux (78°C)Homogeneous; easy to monitor.High risk of esterification ; lower temperature may not overcome activation energy for deactivated rings.
p-TsOH / Toluene Reflux w/ Dean-StarkExcellent water removal; prevents azine stall.Poor solubility of zwitterionic starting material (4-hydrazinobenzoic acid).

FAQ: Rapid Fire Troubleshooting

Q: My product is not precipitating upon adding water. What now? A: The product is amphoteric (zwitterionic). It has an acidic -COOH and a weakly basic Indole-NH.

  • Fix: Adjust the pH carefully to the isoelectric point (approx pH 3-4) . If the solution is too acidic (pH < 1), the nitrogen is protonated and soluble. If too basic (pH > 7), the carboxylate is formed and soluble.

Q: Can I use 4-aminobenzoic acid instead of the hydrazine? A: Not directly in the Fischer synthesis. You would first need to diazotize it (NaNO₂/HCl) and reduce it (SnCl₂ or Na₂SO₃) to make the hydrazine in situ. This is the Japp-Klingemann variation, but isolating the hydrazine first is cleaner for this specific target.

Q: Is the methyl group at the 2-position stable? A: Yes. However, the 2-methyl group on an indole is susceptible to auto-oxidation (to form 2-formyl) if left in solution under light for weeks. Store the solid in amber vials at -20°C.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Gassman, P. G., & van Bergen, T. J. (1981). "1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester".[6] Organic Syntheses, 60, 49. (Provides the foundational protocol for the ester derivative, highlighting the esterification risk).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis". Organic Preparations and Procedures International, 25(6), 607-632.
  • BenchChem Technical Data. "4-Hydrazinobenzoic acid properties and side reactions." (General handling of the hydrazine precursor).

Sources

byproducts of the Fischer indole synthesis of "2-methyl-1H-indole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Fischer indole synthesis of 2-methyl-1H-indole-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols.

Introduction

The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.[1] The synthesis of 2-methyl-1H-indole-5-carboxylic acid involves the acid-catalyzed cyclization of the hydrazone formed from 4-hydrazinobenzoic acid and acetone. While a classic transformation, the presence of the electron-withdrawing carboxylic acid group on the phenylhydrazine ring presents specific challenges that can affect reaction efficiency and byproduct formation. This guide addresses common issues encountered during this synthesis and provides practical, experience-driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the cause?

This is a common issue, often related to the nature of your starting material and the reaction conditions. Here are the primary factors to consider:

  • Electronic Effects of the Carboxylic Acid Group: The carboxylic acid group is electron-withdrawing. This deactivates the aromatic ring of the 4-hydrazinobenzoic acid, making the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis slower and more difficult compared to reactions with electron-neutral or electron-donating substituents. Harsher reaction conditions are often required to drive the reaction to completion.

  • Inadequate Acid Catalyst Strength or Concentration: The choice of acid catalyst is critical.[3] For deactivated substrates like 4-hydrazinobenzoic acid, a stronger acid catalyst is generally necessary. If you are using a weaker acid like acetic acid, it may be insufficient. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent are often more effective. Ensure the catalyst is used in sufficient quantity to protonate the necessary intermediates.

  • Insufficient Temperature: The Fischer indole synthesis is typically performed at elevated temperatures.[4] If the reaction temperature is too low, the activation energy for the[2][2]-sigmatropic rearrangement may not be overcome. You may need to increase the reaction temperature, but be mindful of potential side reactions like decarboxylation (see Q2).

  • Purity of Starting Materials: Ensure your 4-hydrazinobenzoic acid and acetone are pure. Impurities can interfere with the reaction.

Q2: I've obtained a product, but my analysis shows a significant amount of 2-methyl-1H-indole, which lacks the carboxylic acid group. Why is this happening?

You are likely observing decarboxylation, a known side reaction for indole carboxylic acids, especially under the acidic and high-temperature conditions of the Fischer indole synthesis.[2]

  • Mechanism of Decarboxylation: The acidic conditions required for the Fischer cyclization can also protonate the carboxylic acid group, facilitating the loss of carbon dioxide, particularly at elevated temperatures. Indole-2- and -3-carboxylic acids are particularly prone to decarboxylation upon heating.[5] While indole-5-carboxylic acids are generally more stable, the harsh conditions of this synthesis can still promote this side reaction.

  • Troubleshooting Decarboxylation:

    • Lower the Reaction Temperature: This is the most direct way to minimize decarboxylation. You will need to find a balance between a temperature high enough for the indole formation to proceed and low enough to prevent significant loss of the carboxyl group.

    • Reduce Reaction Time: Prolonged exposure to high temperatures and strong acid will increase the likelihood of decarboxylation. Monitor your reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed.

    • Choice of Catalyst: While a strong acid is needed, some may be more prone to causing decarboxylation than others. An empirical optimization of the acid catalyst (e.g., comparing PPA, Eaton's reagent, or ZnCl2 in a high-boiling solvent) may be necessary.

Q3: My reaction mixture has turned into a dark, tarry mess with a low yield of the desired product. What causes this and how can I prevent it?

The formation of resinous byproducts is a classic problem in Fischer indole syntheses that are not well-optimized.

  • Causes of Polymerization/Decomposition:

    • Excessively Harsh Conditions: Very high temperatures or overly concentrated strong acids can lead to the decomposition of the starting materials, intermediates, or even the indole product itself. Indoles can be sensitive to strong acids.

    • Air Oxidation: At high temperatures, indoles and their precursors can be susceptible to air oxidation, leading to colored, polymeric materials.

  • Preventative Measures:

    • Optimize Temperature and Catalyst Concentration: Systematically screen different temperatures and catalyst loadings to find conditions that are effective for cyclization without causing excessive decomposition.

    • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.

    • Stepwise Procedure: Consider a two-step procedure. First, form the hydrazone from 4-hydrazinobenzoic acid and acetone under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid). Isolate and purify the hydrazone, and then subject the purified hydrazone to the harsher cyclization conditions. This can prevent side reactions of the individual starting materials under the cyclization conditions.

Q4: How can I effectively purify my final product, 2-methyl-1H-indole-5-carboxylic acid, from the various byproducts?

The purification strategy will depend on the main impurities present. The carboxylic acid functionality is key to a simple and effective purification.

  • Acid-Base Extraction:

    • After the reaction is complete and cooled, quench the mixture carefully into a large volume of cold water or ice.

    • Make the aqueous solution basic by adding a base such as sodium hydroxide or sodium carbonate solution until the pH is ~9-10. Your desired product, being a carboxylic acid, will deprotonate and dissolve in the aqueous phase as its carboxylate salt.

    • The major byproduct, the decarboxylated 2-methyl-1H-indole, is not acidic and will remain in the organic phase or as a solid precipitate. Other non-acidic impurities will also be separated at this stage.

    • Filter the mixture to remove any solids and separate the aqueous layer.

    • Wash the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining neutral impurities.

    • Re-acidify the cold aqueous layer with a strong acid like concentrated HCl until the pH is ~2-3. Your desired product, 2-methyl-1H-indole-5-carboxylic acid, will precipitate out as a solid.

    • Collect the solid product by filtration, wash with cold water, and dry thoroughly.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or methanol.[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-methyl-1H-indole-5-carboxylic acid

This protocol is a standard approach but may require optimization depending on your specific laboratory conditions.

Materials:

  • 4-hydrazinobenzoic acid hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Sodium hydroxide solution (10% w/v)

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-hydrazinobenzoic acid hydrochloride (1 equivalent) and acetone (1.5-2 equivalents).

  • Add polyphosphoric acid (PPA) in a weight ratio of approximately 10:1 to the 4-hydrazinobenzoic acid hydrochloride. Caution: The addition of PPA can be exothermic.

  • Slowly heat the reaction mixture with stirring in an oil bath to 100-110 °C.

  • Maintain the temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a small amount of acetic acid).

  • Once the reaction is complete, allow the mixture to cool to about 60-70 °C.

  • Carefully and slowly pour the warm reaction mixture into a beaker containing a large amount of crushed ice and water, with vigorous stirring.

  • Make the resulting aqueous slurry basic (pH 9-10) by the slow addition of 10% sodium hydroxide solution.

  • Filter the basic solution to remove any insoluble impurities.

  • Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2 x 50 mL for a small scale reaction) to remove non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

Protocol 2: Identification of Key Byproducts by TLC

Procedure:

  • Prepare a TLC plate (silica gel).

  • Spot the following:

    • Lane 1: 4-hydrazinobenzoic acid (starting material)

    • Lane 2: 2-methyl-1H-indole (potential decarboxylated byproduct)

    • Lane 3: Your crude reaction mixture

  • Elute the plate using a solvent system such as 70:30:1 Hexane:Ethyl Acetate:Acetic Acid.

  • Visualize the plate under UV light (254 nm).

  • Compare the spots in your crude mixture to the standards to identify the presence of unreacted starting material and the decarboxylated byproduct. The desired product will be another spot, typically with an Rf value between that of the starting material and the less polar decarboxylated product.

Data Summary & Visualization

Table 1: Potential Byproducts and Their Characteristics
Compound NameStructureMolecular WeightLikely OriginIdentification Notes
2-methyl-1H-indole-5-carboxylic acid (Desired Product) 175.18 g/mol Main Reaction Acidic; will be soluble in aqueous base. Appears as a distinct spot on TLC.
2-methyl-1H-indole131.17 g/mol Decarboxylation of the productNeutral; will be insoluble in aqueous base. Less polar than the desired product on TLC.
4-hydrazinobenzoic acid152.15 g/mol Unreacted starting materialAmphoteric; may have limited solubility. More polar than the product on TLC.
Acetone (2-propanone)58.08 g/mol Unreacted starting materialVolatile; likely removed during workup.
Polymeric ResinN/AHigh MWDecomposition/Side ReactionsInsoluble, tar-like material.
Reaction Mechanism and Side Reaction Pathway

The following diagrams illustrate the key mechanistic steps and the competing decarboxylation side reaction.

Fischer_Indole_Synthesis Fischer Indole Synthesis of 2-methyl-1H-indole-5-carboxylic acid Start 4-hydrazinobenzoic acid + Acetone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H2O) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Sigmatropic [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Sigmatropic->Cyclized Aromatization & Cyclization Product 2-methyl-1H-indole-5-carboxylic acid Cyclized->Product Elimination of NH3 Decarboxylation Decarboxylation (Side Reaction) Product->Decarboxylation Heat, Acid Byproduct 2-methyl-1H-indole Decarboxylation->Byproduct -CO2

Caption: Main reaction pathway and key decarboxylation side reaction.

Troubleshooting Workflow

This diagram provides a logical workflow for addressing common issues in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Issue Observed Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Decarboxylation Decarboxylated Byproduct Observed Start->Decarboxylation Tarry_Mixture Tarry Mixture / Decomposition Start->Tarry_Mixture Cause_Low_Yield Cause: - Insufficient acid strength/conc. - Low temperature - Deactivating -COOH group Low_Yield->Cause_Low_Yield Cause_Decarboxylation Cause: - High temperature - Prolonged reaction time - Strong acid Decarboxylation->Cause_Decarboxylation Cause_Tarry Cause: - Excessively high temperature - Overly concentrated acid - Air oxidation Tarry_Mixture->Cause_Tarry Sol_Low_Yield Solution: 1. Use stronger acid (e.g., PPA) 2. Increase temperature cautiously 3. Increase reaction time Cause_Low_Yield->Sol_Low_Yield Sol_Decarboxylation Solution: 1. Lower reaction temperature 2. Reduce reaction time 3. Monitor reaction by TLC Cause_Decarboxylation->Sol_Decarboxylation Sol_Tarry Solution: 1. Optimize temp. and acid conc. 2. Use inert atmosphere (N2/Ar) 3. Consider two-step procedure Cause_Tarry->Sol_Tarry

Sources

troubleshooting low yield in "2-methyl-1H-indole-5-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-1H-indole-5-carboxylic Acid Synthesis

Current Status: ● Systems Operational Ticket ID: #IND-5-COOH-YIELD Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Why This Synthesis Fails

Welcome to the technical support hub. If you are here, you are likely staring at a dark reaction mixture or a low mass balance after attempting to synthesize 2-methyl-1H-indole-5-carboxylic acid .

This specific scaffold presents a "perfect storm" of chemical challenges:

  • Solubility Mismatch: The starting material (4-hydrazinobenzoic acid) is polar/zwitterionic, while the ketone (acetone) is lipophilic.

  • Amphoteric Product: The product contains both an acidic proton (COOH, pKa ~4.4) and a nitrogen lone pair (though the indole N is non-basic, the intermediate hydrazine is basic), complicating isolation.

  • The Esterification Trap: The most common failure mode is inadvertent conversion to the ester during acid catalysis, which disappears into your organic waste or oils out.

This guide moves beyond generic textbook advice to address the specific failure points of the Fischer Indole Synthesis for this substrate.

Module 1: The Reaction Phase (Fischer Indole Route)[1][2][3]

User Question: "I am using 4-hydrazinobenzoic acid and acetone with H₂SO₄ in ethanol, but my yield is <20%. What is going wrong?"

Diagnosis: You have fallen into the Esterification Trap . By using ethanol (EtOH) as a solvent with sulfuric acid (H₂SO₄), you are simultaneously running a Fischer Indole synthesis and a Fischer Esterification. Your missing yield is likely the ethyl ester of your product, which has different solubility properties and may not precipitate during your standard acidic workup.

Corrective Protocol: Switch to a non-nucleophilic solvent system.

ParameterLegacy Protocol (High Failure) Optimized Protocol (High Yield) Why?
Solvent Ethanol or MethanolGlacial Acetic Acid (AcOH) Prevents esterification of the 5-COOH group. AcOH also acts as a solvent and mild catalyst.
Catalyst Conc. H₂SO₄ (in alcohol)H₂SO₄ (in AcOH) or Polyphosphoric Acid (PPA) PPA is excellent for cyclization but viscous. H₂SO₄/AcOH is easier to scale.
Temp Reflux (78°C)70°C – 90°C Higher temps in PPA drive the difficult [3,3]-sigmatropic shift without decarboxylation.

The Mechanism & Failure Points: The diagram below illustrates the critical path. Note the "Esterification Shunt" (Red Arrow) where yield is lost.

FischerFailure Start 4-Hydrazinobenzoic Acid + Acetone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Ester Ethyl Ester Byproduct (Yield Loss) Start->Ester Concurrent Reaction EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step Product 2-Methyl-1H-indole- 5-carboxylic acid Sigmatropic->Product -NH3 (Cyclization) Product->Ester If EtOH/H+ present

Figure 1: Mechanistic pathway highlighting the 'Esterification Shunt' where yield is commonly lost in alcoholic solvents.

Module 2: Isolation & Purification (The "Crash Out")

User Question: "The reaction looks dark/black. I tried to filter the solid, but it's sticky. Adding water didn't help. How do I get the clean white powder?"

Diagnosis: Indoles oxidize easily to dark oligomers ("tars") in air and light. Furthermore, your product is likely trapped as a salt.

  • pH < 3: The carboxylic acid is protonated (insoluble), but the hydrazine impurities are soluble salts.

  • pH > 7: The carboxylic acid is a soluble carboxylate salt (Yield Loss).

The "Isoelectric" Workup Protocol: You must hit the "Goldilocks Zone" of pH to precipitate the product while keeping impurities in solution.

  • Quench: Pour the reaction mixture (if AcOH/H₂SO₄) into crushed ice (10x volume).

    • Observation: You may see a gummy precipitate. This is normal.

  • Basify: Slowly add 50% NaOH or NH₄OH with vigorous stirring.

    • Target: Bring pH to ~10-11 .

    • Why? This dissolves your product as the sodium carboxylate salt (Indole-COO- Na+). The dark tars and unreacted hydrazines often remain insoluble or can be extracted out.

  • Filter (Clarification): Filter this alkaline solution through Celite.

    • Result: The filtrate should be clear(er) amber; the black tar stays on the Celite.

  • Re-Acidify (The Crash): Slowly add conc. HCl to the filtrate.

    • Target: Drop pH to 3.0 – 4.0 .

    • Critical: Do not go to pH 0. If too acidic, the indole ring can protonate (rare) or impurities co-precipitate. The free acid (Indole-COOH) will precipitate as a white/off-white solid.

Module 3: Advanced Troubleshooting (FAQs)

Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is the methyl ester . You likely used methanol as a solvent or for washing the filter cake.[1]

  • Fix: Saponify the crude solid (NaOH/Water/MeOH reflux for 1 hour) then re-acidify to recover the acid.

Q: Can I use the Japp-Klingemann reaction instead? A: Generally, no . The Japp-Klingemann is excellent for 3-substituted indoles (via tryptamines). For 2-methyl indoles, the Fischer synthesis is the most direct route.

Q: The reaction is too dirty. Is there a cleaner alternative? A: Yes, but it is more expensive. If you require pharmaceutical-grade purity upstream, consider the Palladium-Catalyzed (Larock) Annulation or a modified Reissert Synthesis .

Alternative Workflow (Palladium Route): Use a 4-amino-3-iodobenzoic acid derivative + propyne (or equivalent alkyne).

PdRoute Start Start: 3-iodo-4-aminobenzoic acid Cat Catalyst: Pd(OAc)2 / LiCl / Base Start->Cat Reagent Reagent: Propyne (or alkyne equivalent) Reagent->Cat Result Product: 2-methyl-1H-indole-5-carboxylic acid Cat->Result Larock Indole Synthesis (High Regioselectivity)

Figure 2: The Palladium-catalyzed alternative for high-purity applications.

References & Validated Sources

  • Fischer Indole Mechanism & Conditions:

    • Robinson, B. "The Fischer Indole Synthesis."[2][3][4][5][6][7][8] Chemical Reviews, 1963, 63(4), 373–401. (The definitive review on acid catalysts).

    • Source:

  • Synthesis of Indole-5-carboxylates (Org. Syn. Protocol):

    • Gassman, P. G., et al.[1] "Ethyl 2-Methylindole-5-carboxylate."[1] Organic Syntheses, Coll. Vol. 6, p.601 (1988).

    • Note: This validates the esterification risk and provides purification data for the ester derivative.

    • Source:

  • Purification of Amphoteric Indoles:

    • Sundberg, R. J. "Indoles."[9][3][1][4][5][8][10] Best Synthetic Methods, Academic Press, 1996. (Detailed workup procedures for indole carboxylic acids).

    • Source:

  • pKa Data for Workup Optimization:

    • ChemicalBook Data: 1-Methyl-1H-indole-5-carboxylic acid pKa ~4.44 (Predicted).[11]

    • Source:

Sources

optimization of reaction conditions for "2-methyl-1H-indole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for 2-methyl-1H-indole-5-carboxylic acid

Executive Summary & Strategic Direction

Synthesizing 2-methyl-1H-indole-5-carboxylic acid presents a classic organic chemistry paradox: the target molecule is simple, but the electronic effects of the precursors create significant hurdles.

The Core Challenge: The starting material, 4-hydrazinobenzoic acid , contains a carboxylic acid group (electron-withdrawing) para to the hydrazine moiety. This deactivates the aromatic ring, making the critical [3,3]-sigmatropic rearrangement (the heart of the Fischer Indole Synthesis) kinetically sluggish. Furthermore, the free acid moiety creates zwitterionic solubility issues in organic solvents, often leading to "black tar" polymerization rather than cyclization.

The Solution (The "Pro-Tip"): Do not attempt the Fischer synthesis on the free acid unless absolutely necessary. The industrial "Gold Standard" route involves ester protection first.

  • Step 1: Convert 4-hydrazinobenzoic acid to Ethyl 4-hydrazinobenzoate .

  • Step 2: Cyclize with acetone/acid to form Ethyl 2-methyl-1H-indole-5-carboxylate .

  • Step 3: Hydrolyze the ester to the final acid.

This guide focuses on this optimized Ester Route while providing troubleshooting for the Direct Route for those constrained by atom-economy requirements.

Workflow Visualization

The following diagram outlines the optimized synthetic pathway and critical decision points.

IndoleSynthesis Start Start: 4-Hydrazinobenzoic Acid Decision Decision: Solubility Check Start->Decision RouteA Route A (Recommended): Esterification Decision->RouteA High Purity Req RouteB Route B (Direct): Polyphosphoric Acid (PPA) Decision->RouteB Low Step Count Req StepA1 Step 1: Reflux in EtOH/H2SO4 (Form Ethyl Ester) RouteA->StepA1 StepA2 Step 2: Fischer Cyclization (Acetone + PPA or ZnCl2) StepA1->StepA2 StepA3 Step 3: Hydrolysis (NaOH/MeOH) StepA2->StepA3 Final Target: 2-methyl-1H-indole-5-carboxylic acid StepA3->Final StepB1 Direct Cyclization (Acetone + PPA @ 100°C) RouteB->StepB1 StepB1->Final

Caption: Comparative workflow for the synthesis of 2-methyl-1H-indole-5-carboxylic acid. Route A is preferred for yield and purity.

Optimized Protocols

Protocol A: The Ester Route (Recommended)

Best for: Scale-up (>10g), high purity requirements.

Phase 1: Hydrazone Formation & Cyclization [1]

  • Reagents: Ethyl 4-hydrazinobenzoate (1.0 eq), Acetone (3.0 eq), Polyphosphoric Acid (PPA) or ZnCl₂ in Acetic Acid.

  • Setup:

    • Dissolve Ethyl 4-hydrazinobenzoate in Glacial Acetic Acid (5-10 volumes).

    • Add Acetone dropwise at room temperature. Stir for 30 mins to form the hydrazone (monitor by TLC).

    • Catalyst Addition: Add ZnCl₂ (2.0 eq) OR if using PPA, use PPA as the solvent (no acetic acid).

  • Reaction: Heat to 90-100°C for 2-4 hours.

    • Note: Do not exceed 110°C; polymerization of the indole competes with formation at high temps.

  • Workup: Pour the hot reaction mixture onto crushed ice/water. The indole ester will precipitate as a solid. Filter and wash with water.[2]

Phase 2: Hydrolysis

  • Reagents: Crude Indole Ester, NaOH (2M), Methanol.

  • Reaction: Reflux the ester in MeOH/NaOH (1:1 ratio) for 2 hours.

  • Isolation: Evaporate MeOH. Acidify the aqueous residue with HCl to pH 3. The target acid precipitates.

Protocol B: The Direct Route

Best for: Rapid screening, small scale (<1g).

  • Reagents: 4-hydrazinobenzoic acid, Acetone, Polyphosphoric Acid (PPA).

  • Procedure:

    • Mix 4-hydrazinobenzoic acid with PPA (10-15 parts by weight). PPA acts as both solvent and catalyst.[1]

    • Add Acetone (1.2 eq) slowly.

    • Heat to 110°C . The mixture will be very viscous.

    • Critical Stop: Quench immediately upon disappearance of starting material (approx. 3 hours). Prolonged heating leads to decarboxylation.

  • Workup: Pour into large volume of water. Neutralize carefully with Sodium Acetate to precipitate the product.

Troubleshooting & FAQs

Category 1: Reaction Failures

Q: My reaction mixture turned into a black, intractable tar. What happened? A: This is the "Fischer Indole Polymerization" trap.

  • Cause: The reaction temperature was too high or the acid concentration was too aggressive, causing the electron-rich indole product to polymerize with unreacted acetone or itself.

  • Fix:

    • Lower Temperature: Limit heating to 90°C.

    • Switch Catalyst: If using H₂SO₄, switch to ZnCl₂ in Acetic Acid or PPA . These are milder and reduce charring [1].

    • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Indoles are susceptible to oxidative degradation at high temperatures.

Q: I have low conversion. The starting hydrazine is still present after 12 hours. A: The electron-withdrawing carboxyl group is deactivating the ring.

  • Mechanism: The [3,3]-sigmatropic shift requires electron density. The -COOH group pulls density away, raising the activation energy.

  • Fix: You must increase the temperature, but carefully. Switch solvent from Ethanol (reflux ~78°C) to Toluene or Xylene with a Dean-Stark trap to remove water (driving the hydrazone formation) and allow higher reflux temperatures (110°C+).

Category 2: Impurity Profiles

Q: My product is contaminated with bright red needles. What is this? A: This is likely an azo-compound byproduct (e.g., diethyl azobenzene-4,4'-dicarboxylate analogues).

  • Cause: Oxidation of the hydrazine starting material by air before it reacts with acetone.

  • Fix:

    • Freshen Reagents: Ensure your hydrazine source is white/off-white, not yellow/brown. Recrystallize the hydrazine hydrochloride if necessary.

    • Degas Solvents: Sparge your solvent with nitrogen for 15 minutes before adding the hydrazine [2].

Q: I see a mass peak of M+14 or M+28 in my LCMS. A: You have unintended esterification.

  • Cause: If you ran the Direct Route (free acid) using Methanol or Ethanol as a solvent with a strong acid catalyst (H₂SO₄), you inadvertently formed the methyl or ethyl ester.

  • Fix: Either switch to a non-nucleophilic solvent (Acetic Acid, Dioxane) or accept the ester and add a hydrolysis step.

Category 3: Purification

Q: The product won't precipitate from water; it forms a milky emulsion. A: The 2-methyl group increases lipophilicity, but the carboxylic acid keeps it amphiphilic.

  • Fix:

    • Adjust pH: Ensure the pH is exactly near the isoelectric point (usually pH 3-4 for benzoic acid derivatives).

    • Salting Out: Add NaCl to saturation to force the organic solid out.

    • Rescue: Extract with Ethyl Acetate, dry over MgSO₄, and evaporate. Recrystallize from Ethanol/Water (9:1) .

Data Summary: Catalyst Performance

Catalyst SystemYield (Est.)Charring RiskNotes
H₂SO₄ / EtOH 40-50%HighFast, but prone to esterification and tars.
ZnCl₂ / AcOH 65-75%LowRecommended. Gentler Lewis acid mechanism.
PPA (Neat) 55-65%MediumGood for difficult substrates; difficult workup (viscous).
BF₃·Et₂O 60%LowExpensive; requires strictly anhydrous conditions.

Troubleshooting Logic Flow

Use this decision tree to diagnose experimental failures.

Troubleshooting Issue Identify Issue Tar Black Tar / Polymer Issue->Tar LowYield Low Yield / No Reaction Issue->LowYield RedColor Red Impurity Issue->RedColor Sol1 Reduce Temp / Switch to ZnCl2 Tar->Sol1 Sol2 Use Dean-Stark / Higher BP Solvent LowYield->Sol2 Sol3 Degas Solvents / Purify Hydrazine RedColor->Sol3

Caption: Diagnostic flow for common synthetic failures in Fischer Indole reactions.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Organic Syntheses. (1977). Ethyl 2-Methylindole-5-carboxylate.[3] Org. Synth. 56, 72. Link (Note: Describes the ester route logic and "red needle" impurity identification).

  • BenchChem. (2025).[4] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Link

  • Testbook. (2024). Fischer Indole Synthesis Mechanism & Procedure. Link

Sources

Technical Support Center: Purity Optimization for 2-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5-COOH-PURITY-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Subject: Troubleshooting Purity, Coloration, and Isolation Issues[1][2]

Executive Summary

You are working with 2-methyl-1H-indole-5-carboxylic acid (CAS: 103986-00-7).[1][2] This molecule possesses a dual chemical nature: the indole core (prone to oxidative degradation and acid-sensitivity) and the carboxylic acid at C5 (a robust handle for purification).[1]

Most purity issues with this compound stem from the Fischer Indole Synthesis pathway, specifically:

  • Hydrazine Contamination: Unreacted 4-hydrazinobenzoic acid (genotoxic).[1]

  • Oxidative Oligomerization: Indoles turn pink/brown upon air exposure.[1]

  • Regioisomers: Rare with acetone, but possible if using asymmetric ketones.[1]

This guide prioritizes Acid-Base Reprecipitation as the primary purification vector, followed by Recrystallization for polishing.[1]

Module 1: Diagnostic & Troubleshooting Matrix

Before altering your workflow, identify the specific impurity profile.[1]

SymptomProbable CauseDiagnostic CheckRecommended Action
Product is Pink/Red Auto-oxidation of the indole ring (indolenine formation).[1][2]Visual inspection; TLC shows streak near baseline.Protocol B (Charcoal Treatment).[1]
Low Melting Point (<210°C) Solvent occlusion or unreacted hydrazine.[2]1H-NMR (Check aliphatic region for solvent or hydrazine peaks).[1][2]Protocol A (Acid-Base Swing) to remove neutral impurities.[1][2]
Sticky/Tar-like Solid Oligomerization due to high acid concentration or heat.[1][2]TLC (Multiple spots running together).[1]Protocol A (Filter insolubles while in basic solution).
Yellow Impurity Unreacted 4-hydrazinobenzoic acid.[1][2]LC-MS or NMR (aromatic region distinct from indole).[1][2]Protocol A (Hydrazine remains soluble in acidic filtrate).[1]
Module 2: Primary Purification Protocols
Protocol A: The Acid-Base "Swing" (Major Cleanup)

Use this protocol first.[1] It exploits the C5-Carboxylic Acid to separate the product from non-acidic impurities (hydrazines, tars).[1]

The Logic:

  • High pH: The product forms a water-soluble sodium salt.[1] Neutral organic tars remain insoluble.[1]

  • Filtration: Removes the insoluble tars.[1]

  • Low pH: The product reprecipitates.[1] Basic impurities (hydrazines) remain soluble as salts.[1]

Step-by-Step:

  • Dissolution: Suspend the crude solid in 10% aqueous NaOH (approx. 10 mL per gram of solid). Stir vigorously until the solid dissolves.

    • Note: The solution may be dark; this is normal.[1]

  • Filtration (Crucial): Filter the alkaline solution through a Celite pad or sintered glass funnel.[1]

    • Result: The filtrate contains your product.[1][3] The filter cake captures neutral tars and oligomers.[1]

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath.

  • Acidification: Slowly add 2M HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate will form.[1][2]

  • Isolation: Filter the solid. Wash the cake with cold water (2x) and then a small amount of cold hexanes (to remove surface water).[1]

  • Drying: Dry in a vacuum oven at 50°C.

Protocol B: Recrystallization & Decolorization (Polishing)

Use this if the product is chemically pure (>95%) but colored (pink/grey).[1]

Solvent System: Ethanol/Water (most common) or Acetic Acid/Water.[1]

Step-by-Step:

  • Dissolve: Suspend the solid in Ethanol (95%) . Heat to reflux (approx. 78°C).[1] Add solvent in small portions until dissolved.[1][3][4]

  • Decolorize (If Pink):

    • Remove from heat source (safety).[1]

    • Add Activated Charcoal (5-10 wt% of crude mass).[1][2]

    • Reflux for 10–15 minutes.[1]

    • Hot Filtration: Filter immediately through a pre-warmed Celite pad to remove charcoal.[1]

  • Crystallize: Reheat filtrate if crystals formed during filtration. Add warm water dropwise until slight turbidity persists.

  • Cooling: Allow the flask to cool to room temperature, then refrigerate (4°C) for 4 hours.

  • Collection: Filter the crystals. Wash with cold 50% EtOH/Water .

Module 3: Synthesis Optimization (Prevention)

If purification yields are low, the issue lies upstream in the Fischer Indole Synthesis.[1]

Reaction: 4-Hydrazinobenzoic acid + Acetone


 Product[1][2]
  • Catalyst Choice: Avoid Polyphosphoric Acid (PPA) if stirring is difficult (viscosity leads to hot spots/tars).[1] Use H₂SO₄ in Ethanol or ZnCl₂ in Acetic Acid .[1]

  • Temperature Control: The Fischer cyclization is exothermic.[1] If the temperature spikes >90°C too fast, polymerization occurs.[1] Maintain a steady reflux.

  • Hydrazine Quality: Ensure your starting material (4-hydrazinobenzoic acid) is not oxidized (dark brown).[1] Recrystallize the starting material if necessary.[1][4]

Module 4: Workflow Visualization

The following diagram illustrates the logical decision tree for purifying this specific indole derivative.

Purification_Workflow Start Crude 2-Methyl-1H-indole-5-COOH Check_Purity Purity Check (HPLC/NMR): Is Purity < 95%? Start->Check_Purity Check_Color Visual Check: Is it Pink/Brown? Recryst Protocol B: Recrystallization (EtOH/Water + Charcoal) Check_Color->Recryst Yes (Pink) Final Pure White Solid (>98% Purity) Check_Color->Final No (White) Check_Purity->Check_Color No (>95%) AcidBase Protocol A: Acid-Base Reprecipitation (NaOH -> Filter -> HCl) Check_Purity->AcidBase Yes (<95%) AcidBase->Check_Color Recovered Solid Discard_Tar Discard Insoluble Tars AcidBase->Discard_Tar Filter Basic Soln Discard_Filtrate Discard Acidic Filtrate (Contains Hydrazines) AcidBase->Discard_Filtrate Filter Acidic Soln Recryst->Final

Caption: Logical flow for purifying 2-methyl-1H-indole-5-carboxylic acid, prioritizing chemical purity (Acid-Base) before optical purity (Recrystallization).

Frequently Asked Questions (FAQ)

Q: My melting point is 140°C, but literature says >210°C. What happened? A: You likely isolated the Ethyl Ester (Ethyl 2-methylindole-5-carboxylate, MP ~140-142°C) [1].[1][2] This happens if you used Ethanol/H₂SO₄ for the synthesis and refluxed too long, causing Fischer Esterification of the carboxylic acid.[1]

  • Fix: Hydrolyze the ester using NaOH/Water/Methanol (saponification) to return to the free acid.[1]

Q: Can I use Column Chromatography? A: Yes, but it is challenging. The carboxylic acid tails significantly on silica due to its polarity.[1]

  • Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to suppress ionization and tighten the bands.[1]

Q: Is the pink color an impurity or the product itself? A: Pure 2-methyl-1H-indole-5-carboxylic acid should be white to off-white.[1][2] The pink color comes from trace oxidation products (indolenines/dimers) [2].[1] While visually alarming, these often represent <0.5% mass.[1] Charcoal treatment (Protocol B) is the standard remedy.[1]

References
  • Gassman, P. G., van Bergen, T. J. (1976).[1] "1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester".[1][2][3] Organic Syntheses, 56, 72.

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1][2] (General reference for oxidative instability of indoles).

  • Sigma-Aldrich.[1][2] (n.d.). "2-Methylindole".[1][2][3] (Structural analog data for solubility/melting point comparisons). [1]

  • National Institute of Standards and Technology (NIST).[1] "1H-Indole-2-carboxylic acid, 1-methyl-".[1][2][5][6][7] (Isomer comparison).

Sources

Technical Support Center: Purification of 2-methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this crucial intermediate in a highly pure form. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of 2-methyl-1H-indole-5-carboxylic acid.

Q1: My final product of 2-methyl-1H-indole-5-carboxylic acid has a persistent yellow or brownish discoloration. What are the likely impurities and how can I remove them?

A1: Discoloration in the final product is a common issue and typically points to the presence of oxidized species or residual starting materials and byproducts.

Causality: The indole nucleus is susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities. Additionally, side reactions during synthesis can introduce colored compounds. For instance, in syntheses starting from substituted anilines, colored azo compounds can sometimes form as byproducts.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Discoloration start Discolored Product charcoal Activated Charcoal Treatment start->charcoal Initial Attempt recrystallization Recrystallization charcoal->recrystallization If discoloration persists chromatography Column Chromatography recrystallization->chromatography If impurities co-crystallize pure_product Pure, Colorless Product recrystallization->pure_product Successful chromatography->pure_product Final Purification

Caption: Workflow for removing colored impurities.

Detailed Protocols:

1. Activated Charcoal Treatment:

  • Rationale: Activated charcoal has a high surface area and can adsorb colored impurities.

  • Protocol:

    • Dissolve the crude 2-methyl-1H-indole-5-carboxylic acid in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add a small amount of activated charcoal (typically 1-5% by weight of your compound).

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly for recrystallization.

2. Recrystallization:

  • Rationale: This is often the most effective method for removing a wide range of impurities. The choice of solvent is critical.

  • Recommended Solvent Systems:

    • Ethanol/Water

    • Methanol/Water[2]

    • Toluene

  • Protocol:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If the solution is colored, consider the charcoal treatment described above.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Q2: HPLC analysis of my purified 2-methyl-1H-indole-5-carboxylic acid shows a persistent impurity peak with a similar retention time to my product. How can I improve the separation?

A2: A closely eluting peak suggests an impurity with similar polarity to your product. This could be a regioisomer, a partially reacted intermediate, or a degradation product.

Causality: Isomeric impurities can arise from the starting materials or non-regioselective steps in the synthesis. For example, if the indole synthesis is not perfectly regioselective, you might have small amounts of other indole-carboxylic acid isomers.

Strategies for Improved Separation:

1. Optimize HPLC Method:

  • Rationale: Modifying the mobile phase or stationary phase can enhance the resolution between your product and the impurity.

  • Troubleshooting Table:

Parameter to ModifySuggested ChangeRationale
Mobile Phase Decrease the percentage of the strong solvent (e.g., acetonitrile or methanol).Increases retention time and may improve separation of closely eluting peaks.[3]
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).Alters the selectivity of the separation.
Adjust the pH of the aqueous phase (if using a buffer).Can change the ionization state of the analyte and impurity, affecting their interaction with the stationary phase.
Stationary Phase Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column).Provides different retention mechanisms.

2. Preparative Chromatography:

  • Rationale: If analytical HPLC optimization is insufficient, preparative HPLC or flash column chromatography can be used to physically separate the impurity.

  • Protocol for Flash Chromatography:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC) that shows good separation between your product and the impurity. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[4]

    • Pack a silica gel column with the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the most common sources of impurities in the synthesis of 2-methyl-1H-indole-5-carboxylic acid?

A3: Impurities can be introduced at various stages of the synthesis and work-up. The most common sources include:

  • Starting Materials: Purity of the initial reagents is crucial. Impurities in the starting materials can be carried through the synthesis or participate in side reactions.

  • Side Reactions: Depending on the synthetic route (e.g., Fischer indole synthesis, Reissert synthesis), various side products can form.[5][6] For instance, incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.

  • Incomplete Reactions: Unreacted starting materials or intermediates can remain in the crude product.

  • Degradation: As mentioned, indoles can be sensitive to oxidation. Overheating during reaction or purification can also lead to decarboxylation or other degradation pathways.[7][8]

Q4: What is the recommended purity level for 2-methyl-1H-indole-5-carboxylic acid intended for drug development?

A4: For use in drug development, particularly for preclinical and clinical studies, the purity of active pharmaceutical ingredients (APIs) and key intermediates should generally be ≥98% , with well-characterized impurity profiles.[9] Any single unknown impurity should typically be below 0.1%. These stringent requirements are in place to ensure the safety and efficacy of the final drug product.

Q5: Can I use acid-base extraction for the initial purification of crude 2-methyl-1H-indole-5-carboxylic acid?

A5: Yes, acid-base extraction is an excellent initial purification step for carboxylic acids.

Rationale: The carboxylic acid functional group allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The carboxylic acid can then be recovered by acidifying the aqueous layer.[10]

General Protocol:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic solution with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution).

  • Separate the aqueous layer, which now contains the sodium salt of your product.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates.

  • Collect the precipitated solid by filtration, wash with water, and dry.

G cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers organic_phase Organic Phase: Neutral/Basic Impurities separate_layers->organic_phase aqueous_phase Aqueous Phase: Sodium Salt of Product separate_layers->aqueous_phase acidify Acidify Aqueous Phase (e.g., HCl) aqueous_phase->acidify precipitate Precipitated Pure Acid acidify->precipitate filtration Filter and Dry precipitate->filtration pure_product Purified Product filtration->pure_product

Caption: General workflow for acid-base extraction.

References

  • Organic Syntheses Procedure, 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • Google Patents, US5387713A - Process for purification of carboxylic acids.
  • SIELC Technologies, Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Syntheses Procedure, 2-methylindole. Available at: [Link]

  • PrepChem.com, Preparation of 2-methylindole. Available at: [Link]

  • LookChem, General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Der Pharma Chemica, Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]

  • MDPI, Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation. Available at: [Link]

  • RSC Publishing, Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • Longdom Publishing, Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

  • PMC, Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Google Patents, CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • PubMed, A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Available at: [Link]

  • Google Patents, CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Available at: [Link]

  • Google Patents, US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Britannica, Carboxylic acid. Available at: [Link]

  • Canadian Science Publishing, THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Available at: [Link]

  • Jasperse Ch. 20, 21 Notes, Synthesis of Carboxylic Acids. Available at: [Link]

  • The Good Scents Company, 2-methyl indole. Available at: [Link]

  • Google Patents, WO2014095080A2 - Process for the purification of carboxylic acids.
  • ACS Publications, Periodate oxidation of heterocycles. II. 2-Methylindole and 2,3-diphenylindole. Available at: [Link]

  • Reddit, chromatography of carboxylic acid derivatives of aminoacids? Available at: [Link]

  • IOPscience, Decarboxylation of indolyl-3-acetic acid with use of salts of copper. Available at: [Link]

Sources

challenges in the scale-up of "2-methyl-1H-indole-5-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting & Optimization for Multi-Kilogram Synthesis Target Molecule: 2-methyl-1H-indole-5-carboxylic acid (CAS: 103986-00-7)

Introduction: The Scale-Up Paradox

Scaling up the Fischer Indole synthesis for 2-methyl-1H-indole-5-carboxylic acid presents a classic process chemistry paradox: the reaction is robust and well-understood, yet physically difficult to handle at scale.

While the chemistry (4-hydrazinobenzoic acid + acetone) is elementary, the presence of the carboxylic acid moiety creates significant solubility challenges . Unlike simple 2-methylindole, this substrate tends to form dense, zwitterionic slurries that can break impellers or stall reactors. Furthermore, the Fischer indolization is highly exothermic; coupled with a heterogeneous slurry, this creates dangerous "hot spots" that degrade yield and safety.

This guide moves beyond standard literature to address the physical and thermodynamic realities of scaling this specific molecule.

Module 1: The Synthetic Strategy (Critical Decision)

Before starting, you must choose between two routes. Your choice dictates your troubleshooting path.

Route A: Direct Fischer Indolization (The "Short" Path)
  • Reagents: 4-Hydrazinobenzoic acid + Acetone + Acid Catalyst (H₂SO₄ or PPA).

  • Pros: Fewer steps.

  • Cons: High Risk. The starting material and product are both high-melting solids with poor solubility in organic solvents. The reaction often turns into a "concrete-like" paste, leading to poor heat transfer and thermal runaway.

Route B: The Ester "Pro-Drug" Strategy (Recommended for >1kg)
  • Reagents: Ethyl 4-hydrazinobenzoate + Acetone

    
     Indole Ester 
    
    
    
    Hydrolysis.
  • Pros: Process Safety. The ethyl ester is soluble in common organic solvents (Toluene, EtOH). This maintains a homogeneous solution during the exothermic cyclization, ensuring safe heat dissipation.

  • Cons: One extra hydrolysis step.

Senior Scientist Recommendation: For scales >500g, use Route B . The cost of the extra step is recovered by preventing batch failure due to stirring issues. The guide below focuses on Route A (Direct) as it is the most common user query, but notes where Route B solves the problem.

Module 2: Process Workflow & Mechanism

The following diagram illustrates the critical control points (CCPs) where the reaction typically fails during scale-up.

FischerIndoleProcess Start Start: 4-Hydrazinobenzoic Acid + Acetone Hydrazone Intermediate: Hydrazone Formation (Reversible Equilibrium) Start->Hydrazone Reflux (Solvent: AcOH or EtOH) AcidAdd CRITICAL STEP: Acid Catalyst Addition Hydrazone->AcidAdd Cool to <10°C Rearrange [3,3]-Sigmatropic Rearrangement (HIGH EXOTHERM) AcidAdd->Rearrange Controlled Dosing (Avoid Accumulation) Ammonia Cyclization & NH3 Loss Rearrange->Ammonia Tautomerization Product Product: 2-methyl-1H-indole-5-carboxylic acid Rearrange->Product Impurity: Oligomers (Red Tar) Ammonia->Product Precipitation

Figure 1: Critical Control Points in Fischer Indole Synthesis. Note the "Red Zone" at the rearrangement step where heat management is vital.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid block (seized the stirrer). How do I salvage this?

Diagnosis: You are likely running Route A (Direct Acid) at too high a concentration. The hydrazone intermediate often crystallizes suddenly before cyclization. Immediate Fix:

  • Do not force the stirrer (risk of mechanical failure).

  • Add Acetic Acid (glacial) immediately. It is the best solvent for solubilizing the hydrazone while remaining compatible with the reaction.

  • If using H₂SO₄, the solidification might be sulfate salt formation. Prevention for Next Batch:

  • Dilution: Maintain a solvent volume of at least 10-15 L/kg of substrate.

  • Switch Solvents: Use a mixture of Acetic Acid/Toluene (1:1) . Toluene keeps the indole product in solution longer than pure alcohol or acetic acid, delaying precipitation until after the reaction is complete.

Q2: I am seeing a massive exotherm upon adding the acid catalyst.

Diagnosis: "Reagent Accumulation." You likely added the acid to a cold mixture where the reaction was too slow, allowing unreacted reagents to build up. Once the temperature threshold was reached, everything reacted at once (Thermal Runaway). The Protocol:

  • Form the Hydrazone First: Reflux hydrazine + acetone without strong acid first to ensure the hydrazone is fully formed.

  • Semi-Batch Addition: Do not add acid to the hydrazone. Instead, add the Hydrazone solution slowly into hot Acid .

    • Why? This ensures that as soon as a drop of hydrazone hits the hot acid, it reacts and dissipates heat instantly. There is never a buildup of unreacted material.

Q3: The product is dark brown/red instead of off-white. Is it ruined?

Diagnosis: Indoles are electron-rich and prone to oxidative polymerization (red "tar"). This is accelerated by heat, light, and trace metals. Purification Strategy:

  • Antioxidant Wash: Wash the crude filter cake with a solution of Sodium Bisulfite (NaHSO₃) or Ascorbic Acid (1% aq). This reduces the colored quinoidal impurities back to colorless forms.

  • Charcoal Treatment: If recrystallizing (e.g., from Ethanol/Water), add 5 wt% activated carbon.

  • Inert Atmosphere: Perform the filtration under Nitrogen if possible.

Q4: My yield is 40% (Literature says 80%). Where did I lose it?

Diagnosis: Incomplete hydrolysis of the intermediate. The mechanism releases Ammonia (


). In acidic media, this forms Ammonium salts (

). The "Hidden" Loss:
  • The reaction generates

    
     salts which can buffer the solution and stall the reaction.
    
  • Check the Mother Liquor: Your product might be trapped as a soluble salt if the pH is not strictly controlled during workup.

  • Correction: Ensure the final quench pH is adjusted to the isoelectric point of the amino-acid-like product (approx pH 3-4) to maximize precipitation. If pH is too high (>7), it dissolves as a carboxylate salt. If too low (<1), it dissolves as an anilinium salt.

Module 4: Comparative Data for Scale-Up

Use this table to select the correct solvent system for your available equipment.

ParameterSystem A: Ethanol / H₂SO₄System B: Acetic Acid / H₂SO₄System C: Polyphosphoric Acid (PPA)
Scale Suitability < 100g100g - 5kg< 50g (Lab only)
Stirring Viscosity Low (Slurry)Medium (Solution

Slurry)
Extremely High (Paste)
Exotherm Risk High (Low boiling point of EtOH)Moderate (High heat capacity)Low (Thermal mass of PPA)
Yield 60-70%75-85% 50-90% (Variable)
Workup Easy (Pour into water)Moderate (Requires neutralization)Difficult (Viscous quench)
Recommendation Avoid for >1kgPreferred for Scale-Up Do Not Scale

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose impurity profiles.

Troubleshooting Issue Problem Detected Color Product is Red/Pink Issue->Color Yield Low Yield (<50%) Issue->Yield Purity Low Purity (Sticky) Issue->Purity Sol_Oxidation Cause: Oxidation Fix: Add NaHSO3 wash & N2 purge Color->Sol_Oxidation Sol_pH Cause: pH Incorrect Fix: Adjust to pH 3-4 (Isoelectric precip) Yield->Sol_pH Sol_Temp Cause: Runaway Temp Fix: Semi-batch addition Yield->Sol_Temp Sol_Dimer Cause: Dimerization Fix: Dilute reaction (High conc favors dimers) Purity->Sol_Dimer

Figure 2: Diagnostic Logic for Impurity Profiles.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gassman, P. G., & van Bergen, T. J. (1981). "Indoles from anilines: Ethyl 2-methylindole-5-carboxylate."[1] Organic Syntheses, Coll.[1] Vol. 6, p.601. (Demonstrates the ester-route advantage). Link

  • Safety Data Sheet (SDS): Indole-5-carboxylic acid derivatives. Fisher Scientific. (For toxicity and handling of hydrazine precursors). Link

  • Process Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.

Disclaimer: This guide is intended for qualified chemical professionals. The synthesis involves carcinogenic reagents (hydrazines) and exothermic steps. Always perform a Differential Scanning Calorimetry (DSC) test on your specific mixture before exceeding 100g scale.

Sources

troubleshooting difficult purification of "2-methyl-1H-indole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5-COOH-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting solubility, tar removal, and isolation of amphoteric indole derivatives.

Diagnostic Assessment: Why is this purification difficult?

The purification of 2-methyl-1H-indole-5-carboxylic acid is notoriously difficult because it sits in a "solubility dead zone" for many standard organic workflows. Unlike its ester precursors, the free acid exhibits high polarity and high melting point (>200°C), leading to three common failure modes:

  • The "Crash-Out" Effect: The molecule is poorly soluble in standard non-polar solvents (DCM, Toluene, Hexanes) due to the carboxylic acid moiety and intermolecular hydrogen bonding of the indole NH.

  • Silica Tailing: On normal phase silica, the free acid interacts strongly with silanols, causing severe streaking and co-elution with polar impurities.

  • Fischer Indole Tars: If synthesized via Fischer Indole cyclization (e.g., from 4-hydrazinobenzoic acid + acetone), the crude mixture contains oligomeric "tars" that encapsulate the product.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
pKa (COOH) ~4.2Soluble in aqueous base (pH > 6); precipitates in acid.
pKa (Indole NH) ~16Very weak acid; requires strong base to deprotonate.
Solubility (Neutral) Low in Water, DCM, Hexane. Moderate in EtOH, DMSO.Standard extractions often fail to pull it into the organic layer.
Solubility (Basic) High in aqueous NaOH/KOH.Key to purification: Use water as the solvent.
Thermal Stability Stable up to ~200°C, but risk of decarboxylation.Avoid sublimation; keep recrystallization temps controlled.

Primary Protocol: The "Acid-Base Swing" (Recommended)

Logic: Instead of trying to dissolve the product in organic solvent to wash away impurities, we dissolve the product in water (as a salt) to filter away the organic tars, then precipitate it.

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Take your crude brown/black solid.

    • Suspend it in 1M NaOH (aq) (approx. 10 mL per gram of crude).

    • Stir vigorously for 30 minutes. The product will convert to the sodium carboxylate and dissolve.

    • Note: The "tar" impurities are generally non-acidic and lipophilic; they will remain suspended solids.

  • Filtration (Tar Removal):

    • Filter the alkaline solution through a pad of Celite or a sintered glass funnel.

    • Wash: Rinse the filter cake with a small amount of 1M NaOH.

    • Result: You now have a clear(er) amber filtrate containing your product. The black gunk stays on the filter.

  • The "Polishing" Extraction (Optional but Recommended):

    • Extract the aqueous alkaline filtrate once with Ethyl Acetate or DCM .

    • Discard the organic layer. This removes non-acidic impurities that were slightly water-soluble.

  • Precipitation (Regeneration):

    • Cool the aqueous phase to 0–5°C in an ice bath.

    • Slowly add concentrated HCl dropwise with stirring.

    • Target pH: 3.0 – 4.0 .

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Isolation:

    • Filter the solid.[1][2]

    • Wash with plenty of cold water (to remove NaCl).

    • Dry in a vacuum oven at 50°C.

Visualization: The Acid-Base Workflow

WorkupLogic Start Crude Reaction Mixture (Solid/Tar) AddBase Add 1M NaOH (aq) Stir 30 min Start->AddBase Filter Filter through Celite AddBase->Filter Solids Solid Residue: Tars & Non-Acids (DISCARD) Filter->Solids Filtrate Filtrate: Product as Na-Salt Filter->Filtrate Wash Wash with EtOAc (Discard Organic Layer) Filtrate->Wash Acidify Acidify to pH 3-4 (Conc. HCl) Wash->Acidify FinalProduct Precipitate: Pure 2-methyl-1H-indole-5-COOH Acidify->FinalProduct

Caption: Logical flow for separating acidic indole products from non-acidic oligomers (tars) using pH manipulation.

Secondary Protocol: Recrystallization[3]

If the Acid-Base swing yields a solid that is still slightly colored (pink/grey), recrystallization is required.

Warning: Do not use Benzene (toxic) or pure Water (insoluble).

Optimal Solvent System: Ethanol / Water (70:30)

  • Suspend the solid in Ethanol (approx. 10-15 mL/g).

  • Heat to reflux. If it does not dissolve completely, add small aliquots of Ethanol.

  • Once dissolved, add hot Water dropwise until the solution turns slightly turbid (cloudy).

  • Add just enough Ethanol to clear the turbidity.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Yields: Typically 70-80% recovery of high-purity needles.

Alternative System: Acetic Acid / Water

  • Dissolve in hot glacial acetic acid, then dilute with water. This is effective but drying the crystals takes longer due to the boiling point of acetic acid.

Troubleshooting FAQs

Q: My product is turning pink/red on the filter paper. What is happening? A: Indoles are electron-rich and prone to oxidative coupling in air and light. The 2-methyl group provides some steric protection compared to unsubstituted indoles, but oxidation still occurs.

  • Fix: Minimize light exposure.[1] Store the solid under nitrogen/argon. If the color is deep red, it may be a "rosindole" dye impurity; repeat the recrystallization with a pinch of activated charcoal.

Q: I tried column chromatography (Silica), but the product is streaking. Why? A: The carboxylic acid group is protonating the silica gel surface, causing drag.

  • Fix: You must add an acidic modifier to your mobile phase. Use DCM : Methanol : Acetic Acid (95 : 4 : 1) . The acetic acid suppresses the ionization of the product, allowing it to move as a tight band.

  • Better Fix: Use Reverse Phase (C18) silica with Water/Acetonitrile (+0.1% Formic Acid).

Q: Can I just sublime it to clean it up? A: Not recommended. While some indoles sublime, indole-carboxylic acids have high melting points and are at risk of decarboxylation (losing CO2) at the temperatures required for sublimation (>200°C), leaving you with just 2-methylindole.

Q: The 1H NMR shows broad peaks. Is it impure? A: Not necessarily. Indole NH protons and Carboxylic OH protons often broaden due to hydrogen bonding or exchange with the solvent (especially in DMSO-d6 with trace water).

  • Verification: Add a drop of D2O to the NMR tube. The OH/NH peaks should disappear (exchange), clarifying the aromatic region.

Advanced Purification: The "Ester Bypass" (Last Resort)

If the free acid is persistently impure (e.g., co-eluting isomers), convert it to a lipophilic derivative that is easy to purify, then hydrolyze it back.

  • Esterify: Reflux crude acid in Ethanol with catalytic H2SO4

    
     Ethyl Ester.
    
  • Purify: The Ethyl Ester is soluble in DCM/Hexanes and runs easily on a standard silica column (Flash Chromatography).

  • Hydrolyze: Treat purified ester with NaOH/MeOH

    
     Acidify 
    
    
    
    Pure Acid.
Visualization: Purification Decision Tree

DecisionTree Problem Impure Product SolubleBase Soluble in NaOH? Problem->SolubleBase MethodA Method A: Acid/Base Swing SolubleBase->MethodA Yes (Standard) MethodC Method C: Esterification (The Bypass) SolubleBase->MethodC No / Fails MethodB Method B: Recrystallization (EtOH/H2O) MethodA->MethodB Still Colored?

Caption: Decision matrix for selecting the appropriate purification pathway based on solubility and impurity persistence.

References

  • Robinson, B. (1982).[3] The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and workup of Fischer cyclizations).

  • Gassman, P. G., & van Bergen, T. J. (1981). "Indoles from anilines: Ethyl 2-methylindole-5-carboxylate". Organic Syntheses, 60, 49. Link (Describes the synthesis and handling of the ethyl ester derivative).

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[4][5] Academic Press. (Covers stability and reactivity of indole carboxylic acids).

  • ChemicalBook. (n.d.). "2-Methyl-1H-indole-5-carboxylic acid Properties". Link (Physical property verification).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463.

Sources

Technical Support Center: Optimization of 2-Methyl-1H-indole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Solvent on Reaction Yield Molecule: 2-methyl-1H-indole-5-carboxylic acid (CAS: 103986-00-7 / Related Esters) Primary Reaction Route: Fischer Indole Synthesis (4-Hydrazinobenzoic acid + Acetone/Acetone Equivalent)

Executive Summary & Diagnostic Flowchart

The Core Challenge: Synthesizing 2-methyl-1H-indole-5-carboxylic acid presents a specific electronic challenge. The carboxylic acid group at the 5-position (para to the hydrazine linkage) is electron-withdrawing . This deactivates the aromatic ring, significantly increasing the activation energy required for the critical [3,3]-sigmatropic rearrangement step of the Fischer Indole Synthesis.

Solvent Impact: Solvent choice is not merely about solubility; it dictates the reaction temperature (boiling point) and the stabilization of the charged transition states.

  • Low Boiling Solvents (e.g., Ethanol): Often fail to provide sufficient thermal energy for cyclization, stalling the reaction at the hydrazone stage.

  • Protic Solvents (e.g., Acetic Acid): Facilitate proton transfer but promote polymerization of acetone, leading to "tar" formation.

Interactive Diagnostic: Select Your Solvent Strategy

SolventStrategy Start START: What is your primary constraint? Constraint Constraint Type Start->Constraint Yield Priority: Maximize Yield Constraint->Yield Research Scale Green Priority: Green/Safety Constraint->Green Safety/Env Scale Priority: Scale-Up (>100g) Constraint->Scale Process Dev AcOH Solvent: Glacial Acetic Acid Catalyst: ZnCl2 or H2SO4 Temp: Reflux (118°C) Yield->AcOH Water Solvent: Water Condition: Microwave Irradiation Additives: Surfactants Green->Water PPA Solvent: Polyphosphoric Acid (PPA) (Solvent-free/Paste) High Shear Stirring required Scale->PPA Out_Yield Outcome: 75-85% Yield Issue: Difficult Workup AcOH->Out_Yield Out_Green Outcome: 80-90% Yield Issue: Scale limited (MW) Water->Out_Green Out_Scale Outcome: 65-75% Yield Issue: Exothermic/Viscous PPA->Out_Scale

Figure 1: Decision matrix for solvent selection based on experimental priorities. High-boiling protic solvents are generally favored for electron-deficient substrates.

Technical Troubleshooting (FAQs)

Q1: My reaction turns into a black tar/polymer instead of forming a precipitate. Why?

Diagnosis: This is the "Acetone Polymerization" effect. Root Cause: Acetone is prone to aldol condensation and polymerization in the presence of strong mineral acids (like H₂SO₄ or HCl), especially at high temperatures. Solution:

  • Change Solvent: Switch to Glacial Acetic Acid . It acts as a weaker acid catalyst itself, reducing the rate of acetone polymerization while still catalyzing the indole formation.

  • Stepwise Addition: Do not mix all reagents at once. Form the hydrazone first at low temperature (0-10°C), isolate it (if possible), and then cyclize it in a separate step using a Lewis acid (e.g., ZnCl₂ in Acetic Acid).

Q2: I see the intermediate hydrazone, but it won't cyclize to the indole.

Diagnosis: Thermal Insufficiency (Kinetic Trap). Root Cause: The 5-COOH group pulls electron density away from the ring. The [3,3]-sigmatropic rearrangement requires the aromatic ring to act as a nucleophile. The electron-withdrawing group raises the activation energy barrier. Solution:

  • Solvent Check: If you are using Ethanol (BP 78°C), the temperature is likely too low.

  • Corrective Action: Switch to a higher boiling solvent like Toluene (BP 110°C) with p-TsOH (Dean-Stark trap) or Glacial Acetic Acid (BP 118°C). The reaction typically requires >100°C to overcome the electronic deactivation.

Q3: The product precipitates but is highly impure (red/brown solid).

Diagnosis: Coprecipitation of azo-dyes or oxidation byproducts. Root Cause: Arylhydrazines are sensitive to oxidation. If the reaction is run in an open flask in basic or neutral solvents before acid addition, diazenes form. Solution:

  • Degassing: Sparge the solvent (Acetic acid or Ethanol) with Nitrogen/Argon for 15 minutes before adding the hydrazine.

  • Purification: The carboxylic acid group allows for an "Acid-Base Swing" purification. Dissolve crude solid in dilute NaOH (aq), filter off insoluble tars, and re-precipitate the product by slowly adding HCl.

Comparative Data: Solvent Effects on Yield

The following data summarizes the expected yields for 5-electron-deficient indoles based on Fischer Indole protocols.

Solvent SystemCatalystTemperatureTypical YieldProsCons
Glacial Acetic Acid None or ZnCl₂118°C (Reflux)70-82% Best balance of solubility & temp; stabilizes intermediates.Corrosive; requires aqueous workup.
Ethanol (EtOH) H₂SO₄ (conc)78°C (Reflux)35-50% Green(er); easy solvent removal.Temp often too low for 5-COOH substrates; esterification side-reaction possible.
Polyphosphoric Acid (PPA) (Self)100-120°C60-75% Excellent for difficult cyclizations.Extremely viscous; difficult to quench/pour.
Water Microwave150°C (MW)85-92% Fastest; Greenest; "On-water" effect.Requires microwave reactor; difficult to scale >10g.
Toluene p-TsOH110°C55-65% Azeotropic water removal drives equilibrium.Poor solubility of zwitterionic 4-hydrazinobenzoic acid.

Optimized Protocol: The "Acetic Acid/ZnCl₂" Method

This protocol is recommended for the highest reliability when synthesizing 2-methyl-1H-indole-5-carboxylic acid.

Reagents:

  • 4-Hydrazinobenzoic acid (1.0 eq)

  • Acetone (3.0 eq) - Excess used to drive equilibrium

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Zinc Chloride (ZnCl₂, 1.0 eq) - Lewis Acid Catalyst

Workflow:

  • Hydrazone Formation (In Situ):

    • Charge flask with 4-hydrazinobenzoic acid and Glacial Acetic Acid.

    • Cool to 10-15°C.

    • Add Acetone dropwise over 20 minutes.

    • Stir at Room Temperature (RT) for 1 hour. Checkpoint: Solution usually clears or changes color as hydrazone forms.

  • Cyclization:

    • Add ZnCl₂ (anhydrous) to the mixture.

    • Heat the reaction to Reflux (118°C) .

    • Maintain reflux for 3-4 hours. Monitoring: TLC should show disappearance of hydrazone.

  • Workup:

    • Cool reaction mixture to RT.

    • Pour slowly into Ice Water (5x volume of acid).

    • Stir vigorously for 30 minutes. The indole should precipitate as a solid.

    • Filter the solid.[1][2][3]

    • Purification: Recrystallize from Ethanol/Water or perform Acid-Base extraction (Dissolve in NaHCO₃, filter, acidify filtrate with HCl).

Mechanism Visualization

Mechanism Reactants 4-Hydrazinobenzoic Acid + Acetone Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Acid Cat. -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting Step) EneHydrazine->Sigmatropic Requires High Temp (>100°C due to 5-COOH) Indole 2-methyl-1H-indole- 5-carboxylic acid Sigmatropic->Indole -NH3 Re-aromatization

Figure 2: Reaction pathway. Note that the 5-COOH group destabilizes the [3,3]-sigmatropic rearrangement, necessitating higher boiling solvents like Acetic Acid.

References

  • Organic Syntheses. (1977).[3] Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[3] Org. Synth. 1977, 56,[3] 72. Retrieved from [Link][3]

  • Organic Syntheses. Acetone Hydrazone Preparation. Retrieved from [Link]

Sources

Technical Support Center: Thermal Management in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-methyl-1H-indole-5-carboxylic acid

Executive Summary: The Thermal Challenge

Synthesizing 2-methyl-1H-indole-5-carboxylic acid via the Fischer Indole method presents a specific thermodynamic paradox. You are reacting 4-hydrazinobenzoic acid with acetone .

  • The Conflict: The carboxylic acid moiety on the aryl ring is strongly electron-withdrawing. This deactivates the hydrazine, raising the activation energy (

    
    ) required for the crucial [3,3]-sigmatropic rearrangement.
    
  • The Risk: Because high energy is required to trigger the rearrangement, the reaction window is narrow. Too cool (

    
    C), and the reaction stalls at the hydrazone stage. Too hot (
    
    
    
    C uncontrolled), and the competing polymerization pathways dominate, resulting in the infamous "Fischer Tar."

This guide replaces "recipe-following" with Thermal State Management .

The "Golden Ramp" Protocol

Do not simply "reflux." Use this staged thermal profile to maximize conversion and minimize oligomerization.

Reagents & Solvent System
  • Substrate: 4-hydrazinobenzoic acid (1.0 eq)

  • Carbonyl Source: Acetone (3.0 - 5.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) with 10-15% Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA).
    
    • Note: For this deactivated substrate, AcOH alone is often insufficient.

Stage 1: The Kinetic Phase (Hydrazone Formation)
  • Temperature:

    
    
    
  • Duration: 30–60 minutes

  • Visual Cue: Dissolution of the hydrazine solid; color shift to yellow/orange.

  • Technical Insight: Acetone is volatile (b.p. 56°C). High initial heat drives off your carbonyl source before the hydrazone forms. Keep this stage mild to lock the acetone onto the hydrazine.

Stage 2: The Sigmatropic Trigger (Critical Ramp)
  • Temperature: Ramp to

    
     (Internal probe, not mantle temp).
    
  • Ramp Rate:

    
     per minute.
    
  • Duration: 2–4 hours.

  • Mechanism: This specific temperature window provides the energy to break the N-N bond during the [3,3]-shift without providing enough excess energy to fuel intermolecular polymerization.

Stage 3: Ammonia Extrusion & Aromatization
  • Temperature: Brief hold at

    
     (Reflux if using AcOH).
    
  • Duration: 30 minutes.[1]

  • Technical Insight: The final step involves the loss of

    
    .[2][3] This is irreversible and entropy-driven. The slight bump in heat drives the ammonia out of the solution, pushing the equilibrium to the indole product.
    
Visualizing the Thermal Pathway

The following diagram maps the reaction mechanism against the required thermal energy states.

FischerThermal Fig 1: Thermal Energy Requirements for Deactivated Fischer Indole Synthesis node_start Start: 4-hydrazinobenzoic acid + Acetone node_hydrazone Hydrazone Intermediate (Stable at <50°C) node_start->node_hydrazone Stage 1: Mild Heat (40°C) Acid Catalysis node_ene Ene-Hydrazine (Transient) node_hydrazone->node_ene Tautomerization node_sigma [3,3]-Sigmatropic Shift (Rate Determining Step) REQ: >80°C node_ene->node_sigma Stage 2: Heat Input High Ea Barrier node_tar FAILURE: Polymerization/Tar (Caused by T > 110°C or Local Hotspots) node_ene->node_tar Overheating node_diimine Diimine Intermediate node_sigma->node_diimine Re-aromatization node_sigma->node_tar Runaway Exotherm node_indole Product: 2-methyl-1H-indole- 5-carboxylic acid node_diimine->node_indole Stage 3: -NH3 (Irreversible)

Troubleshooting Center (FAQ)

Q1: The reaction turned into a black, viscous tar. Can I save it?

  • Diagnosis: Thermal Runaway. You likely heated too fast or used a heating mantle without stirring control (creating "hot spots" >150°C). The electron-deficient ring is prone to oxidative polymerization at high temps.

  • Solution: Unsalvageable.

  • Prevention: Use an oil bath (uniform heat transfer) and strictly adhere to the Stage 2 Ramp . If using Polyphosphoric Acid (PPA), mechanical stirring is mandatory due to viscosity.

Q2: I isolated a yellow solid that matches the mass of the starting material + acetone (M+56 - 18). What is it?

  • Diagnosis: Stalled Reaction.[4] You isolated the hydrazone .

  • Cause: The reaction temperature never crossed the activation threshold for the [3,3]-sigmatropic shift. This is common with benzoic acid derivatives because the ring is deactivated.

  • Fix: Re-dissolve the hydrazone in the acid catalyst and heat directly to 90°C . The hydrazone is a stable intermediate and can be pushed forward.

Q3: Solubility is a nightmare. The starting material won't dissolve in Acetic Acid.

  • Diagnosis: Zwitterionic locking. The hydrazine (basic) and carboxylic acid (acidic) moieties can form intermolecular salts.

  • Fix: Do not worry about initial suspension. As the temperature rises to 40°C and

    
     is added, the hydrazine nitrogen becomes protonated by the strong acid, breaking the zwitterion lattice. The mixture will clear as the hydrazone forms.
    

Q4: How do I purify the product from the acidic sludge?

  • Protocol:

    • Pour the reaction mixture into ice water (10x volume).

    • The product (an acid) will precipitate.

    • Critical: Do not neutralize to pH 7 immediately. The product is a carboxylic acid (

      
      ). If you go too basic (pH > 8), it will dissolve as the carboxylate salt.
      
    • Filter the crude solid at pH 3–4. Wash with cold water.

Comparative Data: Catalyst & Temperature

Choosing the right thermal medium is as important as the target temperature.

Catalyst SystemOptimal Temp (

)
ProsCons
AcOH /

90°C - 105°C Recommended. Good solubility, easy workup (pour into water).Requires strong acid spike (

) for deactivated rings.
Polyphosphoric Acid (PPA) 100°C - 120°C Excellent for stubborn substrates. Acts as solvent & catalyst.[3][5][6]Highly viscous. difficult to stir. Workup requires tedious hydrolysis of PPA.
ZnCl_2 Melt 170°C+ Avoid. Too harsh for carboxylic acid groups (decarboxylation risk).High risk of tar formation.
Ethanol / HCl 78°C (Reflux) Too low.Insufficient energy for 5-COOH substituted indoles. Reaction often stalls.
References & Authority
  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and thermal requirements of the [3,3]-shift).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Discusses electron-withdrawing group effects).

  • Hagelin, G., et al. (2020). "Process Safety Assessment of the Fischer Indole Synthesis." Organic Process Research & Development. (Highlights the exotherm risks in scale-up).

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves strong acids and thermal hazards. Always consult the SDS for 4-hydrazinobenzoic acid and sulfuric acid before proceeding.

Sources

Validation & Comparative

validation of "2-methyl-1H-indole-5-carboxylic acid" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 496946-80-6 Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol [1]

Executive Summary

This guide validates 2-methyl-1H-indole-5-carboxylic acid as a superior synthetic intermediate for medicinal chemistry campaigns requiring precise C3-functionalization. Unlike the unsubstituted parent 1H-indole-5-carboxylic acid, the presence of the C2-methyl group serves as a steric and electronic "blocker," effectively eliminating regioselectivity errors during electrophilic aromatic substitutions. This scaffold is a critical building block in the synthesis of HIV-1 integrase inhibitors , CRTH2 antagonists , and P2X7 receptor modulators .

Structural & Synthetic Profile[2][3][4]

The utility of this intermediate lies in its ability to direct downstream chemistry. By occupying the C2 position, the methyl group forces all electrophilic attacks (e.g., acylation, formylation, halogenation) to the C3 position, simplifying purification and improving yields.

Synthesis Workflow (Fischer Indole Strategy)

The most robust route to this scaffold is the Fischer Indole Synthesis , utilizing 4-hydrazinobenzoic acid and acetone. This route avoids the use of expensive palladium catalysts required for alternative cross-coupling methods.

SynthesisWorkflow Start 4-Hydrazinobenzoic Acid (CAS: 619-67-0) Intermediate Hydrazone Intermediate Start->Intermediate + Acetone, Reflux Reagent Acetone (Solvent/Reactant) Reagent->Intermediate Cyclization [3,3]-Sigmatropic Rearrangement Intermediate->Cyclization + Catalyst, Heat Catalyst Acid Catalyst (PPA or ZnCl₂) Catalyst->Cyclization Product 2-Methyl-1H-indole- 5-carboxylic Acid Cyclization->Product - NH3

Figure 1: Step-wise Fischer Indole Synthesis workflow converting 4-hydrazinobenzoic acid to the target indole scaffold.

Comparative Performance Analysis

The following table contrasts the 2-methyl variant against standard alternatives, highlighting its specific advantages in synthetic workflows.

Feature2-Methyl-1H-indole-5-COOH (Target)1H-Indole-5-carboxylic Acid (Alternative 1)Methyl Indole-5-carboxylate (Alternative 2)
C2 Reactivity Blocked (Inert) Reactive (Risk of side products)Reactive
C3 Selectivity >99% (Exclusive) ~85% (Mixture possible)~85%
Solubility Moderate (DMSO/MeOH)ModerateHigh (Organic solvents)
Stability High (Resists oxidation)Moderate (Prone to oxidation)High
Primary Use Regioselective C3-coupling General indole synthesisEster-protected reactions

Key Insight: The 2-methyl group increases the electron density of the indole ring slightly compared to the unmethylated parent, making C3 more nucleophilic while simultaneously physically blocking C2. This "push-block" dynamic is essential for high-yield Vilsmeier-Haack or Friedel-Crafts reactions.

Experimental Validation Protocols

Protocol A: Synthesis of 2-Methyl-1H-indole-5-carboxylic Acid

This protocol uses Polyphosphoric Acid (PPA) as the cyclization medium, which typically provides cleaner results for electron-deficient hydrazines than ZnCl₂.

Reagents:

  • 4-Hydrazinobenzoic acid (10.0 g, 65.7 mmol)

  • Acetone (50 mL, excess)

  • Polyphosphoric Acid (PPA) (100 g)

  • Ethanol (for recrystallization)[2]

Methodology:

  • Hydrazone Formation: Dissolve 4-hydrazinobenzoic acid in acetone (50 mL) and reflux for 2 hours. Monitor by TLC (disappearance of hydrazine).

  • Isolation: Evaporate excess acetone under reduced pressure to yield the crude hydrazone as a solid.

  • Cyclization: Add the crude hydrazone to PPA (100 g) pre-heated to 80°C. Stir mechanically.

  • Heating: Slowly raise temperature to 100-110°C. A vigorous exotherm may occur; maintain temperature for 3 hours.

  • Quenching: Cool the mixture to 60°C and pour onto crushed ice (500 g) with rapid stirring. The product will precipitate as a beige/brown solid.

  • Purification: Filter the solid, wash with copious water to remove acid. Recrystallize from ethanol/water (8:2) to yield off-white needles.

  • Yield Expectation: 60-70%.

Protocol B: Validation via C3-Formylation (Vilsmeier-Haack)

To prove the scaffold's utility, we perform a Vilsmeier-Haack reaction. Success is defined by the exclusive formation of the 3-formyl derivative without C2 contamination.

Reagents:

  • 2-Methyl-1H-indole-5-carboxylic acid (1.0 eq)[3]

  • Phosphorus Oxychloride (POCl₃, 1.2 eq)

  • Dimethylformamide (DMF, 5.0 eq)

Methodology:

  • Cool DMF to 0°C in an ice bath.

  • Add POCl₃ dropwise (maintaining <5°C) to generate the Vilsmeier reagent. Stir for 30 mins.

  • Add a solution of the indole substrate in DMF dropwise.

  • Warm to room temperature and stir for 2 hours (or heat to 60°C if conversion is slow due to the electron-withdrawing carboxyl group).

  • Pour into ice water and basify to pH 8-9 with NaOH.

  • Result: Precipitate of 3-formyl-2-methyl-1H-indole-5-carboxylic acid .

    • Validation Check: 1H NMR should show a distinct singlet aldehyde peak (~10.0 ppm) and NO C2-proton signal.

ReactivityLogic Substrate 2-Methyl-1H-indole-5-COOH Decision Selectivity Check Substrate->Decision Electrophile Electrophile (E+) (e.g., Vilsmeier Reagent) Electrophile->Decision PathC2 Attack at C2 (Blocked by Methyl) Decision->PathC2 Steric Clash PathC3 Attack at C3 (Open & Nucleophilic) Decision->PathC3 Favored Result Exclusive Product: 3-Substituted-2-methylindole PathC3->Result

Figure 2: Mechanistic logic demonstrating why the 2-methyl scaffold guarantees C3 regioselectivity during functionalization.

References

  • BenchChem. Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem Application Notes.[4] Link

  • Zhang, R-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Link

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Org.[5][6] Synth. 1974, 54, 19. Link

  • Sigma-Aldrich. Product Specification: 2-Methyl-1H-indole-5-carboxylic acid (CAS 496946-80-6).[1][3][7]Link

  • Robinson, B. (1982). The Fischer Indole Synthesis.[4][6][8] Wiley-Interscience. (Classic Reference for Mechanism Validation).

Sources

comparing the efficacy of different synthetic routes to "2-methyl-1H-indole-5-carboxylic acid"

[1]

Executive Summary

The synthesis of 2-methyl-1H-indole-5-carboxylic acid (CAS: 103986-00-9) represents a critical entry point for the development of bioactive indole scaffolds, particularly in the design of prostaglandin D2 receptor antagonists and antiviral agents.

This guide objectively compares the two most viable synthetic methodologies:

  • The Fischer Indole Synthesis: The classical, cost-effective route suitable for bulk scale-up.

  • Palladium-Catalyzed Annulation (Larock-Type): A modern, high-precision route offering superior functional group tolerance but higher material costs.

Recommendation: For kilogram-scale production where cost is paramount, the Fischer route remains superior. For late-stage discovery or when working with sensitive functional groups, the Pd-catalyzed route provides a cleaner impurity profile.

Route A: The Fischer Indole Synthesis (Standard)

This is the industry-standard approach due to the low cost of reagents. It relies on the acid-catalyzed cyclization of 4-hydrazinobenzoic acid with acetone. Because acetone is a symmetric ketone, it regioselectively yields the 2-methylindole core without forming regioisomeric byproducts.

Mechanism & Logic

The reaction proceeds via the formation of a hydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement (the key step), re-aromatization, and elimination of ammonia.[1]

Key Mechanistic Insight: The use of 4-hydrazinobenzoic acid directs the cyclization.[2] Since the hydrazine nitrogen is attached to the para-position relative to the carboxyl group, the cyclization occurs at the meta-position, correctly placing the carboxyl group at the 5-position of the resulting indole.

Experimental Protocol (Self-Validating)

Reagents:

  • 4-Hydrazinobenzoic acid (1.0 equiv)

  • Acetone (3.0 equiv)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Solvent: Glacial Acetic Acid

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 4-hydrazinobenzoic acid (15.2 g, 100 mmol) in glacial acetic acid (100 mL).

    • Add acetone (17.4 g, 300 mmol) dropwise at room temperature.

    • Stir for 1 hour. Checkpoint: Monitor by TLC. The disappearance of the hydrazine spot indicates quantitative hydrazone formation.

  • Cyclization:

    • Add fused ZnCl₂ (27 g, 200 mmol) or PPA (50 g) to the reaction mixture.

    • Heat the mixture to reflux (approx. 110°C) for 3–4 hours.

    • Observation: The solution will darken significantly. Evolution of ammonia (check with damp pH paper) confirms cyclization.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into ice-water (500 mL) with vigorous stirring. The crude indole will precipitate as a tan/brown solid.

    • Filter the solid and wash copiously with water to remove acid and zinc salts.

  • Purification:

    • Recrystallize from ethanol/water (4:1).

    • Yield: Typically 65–75%.[3]

    • Purity: >95% (HPLC).

Pros & Cons
  • (+) Scalability: Reagents are cheap and readily available.

  • (+) Regioselectivity: Symmetric ketone (acetone) prevents isomer formation.

  • (-) Conditions: Harsh acidic conditions may degrade sensitive moieties.

  • (-) Safety: 4-hydrazinobenzoic acid is a potential genotoxin; strict containment is required.

Route B: Palladium-Catalyzed Annulation (Modern)

For projects requiring high functional group tolerance or avoiding harsh acids, the Larock indole synthesis (or oxidative coupling) is the preferred alternative. This route constructs the indole ring from an ortho-haloaniline and an internal alkyne.

Mechanism & Logic

This method utilizes a Pd(0)/Pd(II) catalytic cycle.[4] The key steps are oxidative addition of the aryl halide, coordination and migratory insertion of the alkyne, and reductive elimination.

Substrate Adaptation: To synthesize the 5-carboxy derivative, we utilize methyl 4-amino-3-iodobenzoate and propyne (or a propyne equivalent like isopropenyl acetate).

Experimental Protocol

Reagents:

  • Methyl 4-amino-3-iodobenzoate (1.0 equiv)

  • Propyne (gas) or 1-(TMS)-propyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: DMF[5]

Step-by-Step Methodology:

  • Setup:

    • In a pressure tube or autoclave, combine methyl 4-amino-3-iodobenzoate (2.77 g, 10 mmol), Pd(OAc)₂ (112 mg), PPh₃ (262 mg), and K₂CO₃ (2.76 g) in DMF (20 mL).

  • Alkyne Addition:

    • Purge with argon. Introduce propyne gas (or add liquid alkyne equivalent).

  • Reaction:

    • Seal the vessel and heat to 100°C for 12 hours.

    • Checkpoint: LC-MS should show a peak at M+1 corresponding to the indole ester.

  • Workup:

    • Dilute with ethyl acetate and wash with brine (3x) to remove DMF.

    • Dry organic layer over MgSO₄ and concentrate.

  • Hydrolysis (Final Step):

    • Treat the ester with LiOH in THF/Water to liberate the free acid (2-methyl-1H-indole-5-carboxylic acid).

    • Yield: 80–85% (over two steps).

Pros & Cons
  • (+) Mildness: Neutral/basic conditions avoid acid-catalyzed degradation.

  • (+) Efficiency: Generally higher yields and cleaner reaction profiles.

  • (-) Cost: Palladium catalysts and iodinated precursors are significantly more expensive.

  • (-) Purification: Requires removal of residual heavy metals (Pd) to meet pharmaceutical standards (<10 ppm).

Comparative Analysis

The following table summarizes the critical performance metrics for both routes.

MetricFischer Synthesis (Route A)Pd-Catalyzed Annulation (Route B)
Overall Yield 65–75%80–85%
Reagent Cost Low ($)High (

$)
Atom Economy High (Loss of NH₃, H₂O)Moderate (Loss of HI, Ligands)
Scalability Excellent (kg to ton scale)Moderate (Catalyst cost limits scale)
Purity Profile Moderate (Oligomers possible)High (Clean conversion)
Safety Profile Genotoxic starting materialHeavy metal contamination risk

Visualizations

Diagram 1: Reaction Pathways & Mechanism

This diagram illustrates the mechanistic flow of the Fischer synthesis, highlighting the critical sigmatropic shift.

FischerMechanismStart4-Hydrazinobenzoic Acid+ AcetoneHydrazoneArylhydrazoneIntermediateStart->HydrazoneAcid Cat.-H2OEnehydrazineEne-HydrazineTautomerHydrazone->EnehydrazineTautomerizationRearrangement[3,3]-SigmatropicRearrangementEnehydrazine->RearrangementHeatCyclizationCyclization &NH3 EliminationRearrangement->CyclizationRe-aromatizationProduct2-Methyl-1H-indole-5-carboxylic acidCyclization->ProductFinal Step

Caption: The Fischer Indole Synthesis pathway showing the critical [3,3]-sigmatropic rearrangement step.

Diagram 2: Decision Matrix for Route Selection

Use this logic tree to determine the appropriate synthetic strategy for your specific constraints.

DecisionMatrixStartSelect Synthesis RouteScaleQuestionIs Scale > 100g?Start->ScaleQuestionCostQuestionIs Cost Critical?ScaleQuestion->CostQuestionYesSensitiveQuestionSensitive Functional Groups?ScaleQuestion->SensitiveQuestionNoCostQuestion->SensitiveQuestionNoFischerRoute A: Fischer Synthesis(Low Cost, High Scale)CostQuestion->FischerYesSensitiveQuestion->FischerNoPalladiumRoute B: Pd-Catalysis(High Purity, Mild Conditions)SensitiveQuestion->PalladiumYes

Caption: Decision tree to guide the selection between Fischer and Palladium-catalyzed synthetic routes.

References

  • Experimental Procedure for Indole Carboxylates Organic Syntheses. "Ethyl 2-methylindole-5-carboxylate."[6] Coll. Vol. 6, p.601. [Link]

  • Larock Indole Synthesis Mechanism Wikipedia. "Larock indole synthesis."[4] [Link]

  • Microwave-Assisted Pd-Catalyzed Synthesis ResearchGate. (2022).[7][8] "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling." [Link]

  • Genotoxicity of Hydrazines ResearchGate. (2025).[1][9][10] "Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance." [Link]

A Comparative Validation Guide to the Biological Activity of 2-methyl-1H-indole-5-carboxylic acid in a Cancer Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Among the vast chemical space of indole derivatives, "2-methyl-1H-indole-5-carboxylic acid" has emerged as a compound of interest, primarily utilized as a versatile building block in the synthesis of more complex bioactive molecules.[3] Notably, it is a key intermediate for crafting selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in cancer cell proliferation and survival.[3][4] This guide provides a comprehensive framework for the validation of "2-methyl-1H-indole-5-carboxylic acid" in a fundamental biological assay, comparing its performance against established anticancer agents and structurally related indole analogs.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded narrative that moves beyond a simple recitation of protocols. Here, we delve into the causality behind experimental choices, ensuring that each described method is part of a self-validating system, underpinned by authoritative scientific literature.

Rationale for Biological Assay Selection: Targeting Cancer Cell Proliferation

Given the documented role of FAAH in cancer progression and the fact that "2-methyl-1H-indole-5-carboxylic acid" is a precursor to FAAH inhibitors, a logical first step in its biological validation is to assess its direct effect on cancer cell proliferation.[3][4][5] Elevated FAAH activity is observed in several cancers, and its inhibition can lead to increased levels of endocannabinoids that possess anti-proliferative and pro-apoptotic properties.[4][6]

We have selected the MCF-7 human breast adenocarcinoma cell line for this validation study. This cell line is well-characterized, widely used in cancer research, and has been employed in the evaluation of other indole derivatives, providing a robust point of comparison.[1][7][8] The primary endpoint of this assay will be the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency in inhibiting a biological process.

Experimental Design: A Multi-faceted Approach to Validation

To ensure the scientific rigor of our validation, we will employ a multi-pronged approach that includes the test compound, a positive control, a negative (vehicle) control, and a set of relevant comparator compounds.

Figure 1: A diagram illustrating the experimental design for the validation of 2-methyl-1H-indole-5-carboxylic acid.

Selection of Comparator Compounds

A meaningful comparison requires the inclusion of compounds that provide context to the activity of "2-methyl-1H-indole-5-carboxylic acid".

  • Indole-2-carboxylic acid: This compound serves as a close structural analog, lacking the methyl and having the carboxylic acid at a different position. Its inclusion helps to understand the structure-activity relationship (SAR) of the indole core.

  • 5-Methoxy-1H-indole-2-carboxylic acid: This compound introduces an electron-donating methoxy group at the 5-position, allowing for an initial exploration of how electronic modifications at this position influence cytotoxic activity. Esters of this compound have shown potent anticancer activity.[9]

Controls: The Foundation of Reliable Data
  • Positive Control (Doxorubicin): Doxorubicin is a well-established chemotherapeutic agent with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition.[10] Its inclusion validates the assay's ability to detect cytotoxic effects.

  • Vehicle Control (0.1% DMSO): Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in cell-based assays.[11][12] A vehicle control, containing the same concentration of DMSO as the treated wells, is crucial to ensure that any observed effects are due to the compound itself and not the solvent.[13][14]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials
  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • "2-methyl-1H-indole-5-carboxylic acid"

  • Indole-2-carboxylic acid

  • 5-Methoxy-1H-indole-2-carboxylic acid

  • Doxorubicin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the test and comparator compounds in DMSO.

    • Prepare serial dilutions of each compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Include wells with medium and 0.1% DMSO as the vehicle control and wells with a known cytotoxic agent like Doxorubicin as a positive control.

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

data_analysis_workflow Absorbance Raw Absorbance Data (570 nm) Normalization Normalization to Vehicle Control Absorbance->Normalization Calculation Calculate % Cell Viability Normalization->Calculation Plotting Plot % Viability vs. log[Compound] Calculation->Plotting CurveFitting Sigmoidal Dose-Response Curve Fitting Plotting->CurveFitting IC50 Determine IC50 Value CurveFitting->IC50

Figure 2: Workflow for data analysis to determine the IC50 value.

Expected Outcomes and Comparative Data Presentation

The results of this validation study will be summarized in a clear and concise table, allowing for a direct comparison of the cytotoxic potencies of the tested compounds.

CompoundIC50 in MCF-7 cells (µM)
2-methyl-1H-indole-5-carboxylic acidTo be determined
Indole-2-carboxylic acidTo be determined
5-Methoxy-1H-indole-2-carboxylic acidTo be determined
Doxorubicin~0.5 - 2.5[16][17]
DMSO (Vehicle)No significant cytotoxicity at 0.1%

Note: The IC50 value for Doxorubicin can vary depending on the specific experimental conditions and the passage number of the cell line.

Conclusion

This comparative guide outlines a robust and scientifically sound methodology for the initial biological validation of "2-methyl-1H-indole-5-carboxylic acid" in a cancer cell proliferation assay. By employing appropriate controls and comparator compounds, this approach will provide valuable insights into the compound's potential as a cytotoxic agent and lay the groundwork for further mechanistic studies. The detailed protocols and data analysis workflow presented herein are designed to ensure the generation of reliable and reproducible data, a cornerstone of credible scientific research.

References

  • Inhibiting Fatty Acid Amide Hydrolase (FAAH) Induces Apoptosis in Breast Cancer Cells. Grand Valley State University ScholarWorks@GVSU. [Link]

  • Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. U.S. National Library of Medicine. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). U.S. National Library of Medicine. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. [Link]

  • (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Targeting Fatty Acid Amide Hydrolase Counteracts the Epithelial-to-Mesenchymal Transition in Keratinocyte-Derived Tumors. MDPI. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. PharmGKB. [Link]

  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. U.S. National Library of Medicine. [Link]

  • Cellular viability - WST-1 assay Protocol for adherent cells. Protocols.io. [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. U.S. National Library of Medicine. [Link]

  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB[18]-modified iron-oxide nanoparticles. Royal Society of Chemistry. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University. [Link]

  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. U.S. National Library of Medicine. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. International Journal of Medical Science and Clinical Invention. [Link]

  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Design, synthesis, mechanistic and histopathological studies of small-molecules of novel indole-2-carboxamides and pyrazino[1,2- a ]indol-1(2 H )-ones as potential anticancer agents effecting the reactive oxygen species production. ResearchGate. [Link]

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. [Link]

Sources

Comparative Profiling: 2-Methyl-1H-indole-5-carboxylic Acid (2-MICA) vs. Standard Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the rational design of bioactive small molecules, the choice of the indole core substitution pattern is not merely structural—it is functional. This guide analyzes 2-methyl-1H-indole-5-carboxylic acid (2-MICA) , a critical intermediate (CAS: 1011-65-0 for methyl ester), comparing its performance against unsubstituted indole-5-carboxylic acid (ICA) and the biologically promiscuous 3-methylindole variants.

Key Finding: The introduction of the methyl group at the C2 position acts as a "metabolic shield," significantly enhancing chemical stability against acid-catalyzed polymerization and oxidative metabolism compared to the unsubstituted parent, while avoiding the severe pneumotoxicity associated with C3-methylated isomers (Skatole derivatives).

Structural Basis of Cross-Reactivity

To understand the cross-reactivity profile of 2-MICA derivatives, one must analyze the electronic and steric consequences of the C2-methyl group.

The "Metabolic Shield" Effect

Unsubstituted indoles are electron-rich at C3 and prone to electrophilic attack at C2.

  • Alternative (Indole-5-carboxylic acid): Susceptible to oxidation at C2/C3, leading to indoxyl formation and subsequent dimerization (indigo dyes). This results in high "chemical cross-reactivity" and instability in acidic media.

  • Product (2-MICA): The C2-methyl group sterically and electronically blocks the primary site of oxidative metabolism and electrophilic attack. This reduces false positives in stability assays and prolongs in vivo half-life.

Off-Target Receptor Binding (AhR Selectivity)

A critical cross-reactivity concern for indole drugs is the Aryl Hydrocarbon Receptor (AhR) . Activation of AhR induces CYP1A1/1A2, leading to auto-induction of metabolism and potential toxicity.

  • 3-Methylindole (Skatole): A potent AhR agonist and pneumotoxin.

  • 2-MICA Derivatives: generally exhibit significantly reduced affinity for AhR compared to 3-substituted variants, offering a cleaner toxicology profile.

Visualizing the Mechanism

The following diagram illustrates the divergent metabolic and reactivity pathways between the 2-MICA scaffold and its alternatives.

IndoleReactivity Scaffold Indole-5-Carboxylic Acid Scaffold Selection Unsub Unsubstituted (2-H) (Alternative) Scaffold->Unsub TwoMe 2-Methyl Substituted (2-MICA Product) Scaffold->TwoMe ThreeMe 3-Methyl Substituted (Skatole-like) Scaffold->ThreeMe Oxidation C2/C3 Oxidation (CYP450 / Acid) Unsub->Oxidation High Reactivity Polymer Dimerization/Polymerization (High Chemical Cross-Reactivity) Oxidation->Polymer Block Steric Blockade at C2 TwoMe->Block Protective Effect Stable Metabolically Stable (Low Cross-Reactivity) Block->Stable AhR AhR Receptor Binding (Off-Target Activation) ThreeMe->AhR High Affinity Tox Toxicity/Enzyme Induction AhR->Tox

Caption: Comparative metabolic fate and reactivity pathways. The 2-Methyl substitution (Green path) prevents the degradation seen in unsubstituted variants (Red path) and avoids the toxicity of 3-Methyl variants (Yellow path).

Comparative Performance Data

The following table summarizes the physicochemical and biological cross-reactivity profiles.

Feature2-MICA Derivatives (Product)Indole-5-COOH (Alternative)3-Methylindole Derivatives
C2-Position Reactivity Blocked (High Stability) High (Prone to oxidation)Moderate
Acid Stability Excellent Poor (Polymerizes)Good
AhR Agonism (Toxicity) Low / Negligible LowHigh (Risk)
Immunoassay Interference Low (Distinct steric profile)High (Mimics 5-HIAA)Moderate
Primary Application Kinase/HDAC InhibitorsDye precursors / AuxinsFragrance / Signaling

Experimental Protocols

To validate the cross-reactivity profile of a new 2-MICA derivative, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability & Cross-Reactivity Screen

Purpose: To quantify the "Metabolic Shield" effect and ensure the derivative does not inhibit CYP isozymes promiscuously.

  • Preparation: Prepare 10 mM stock of 2-MICA derivative in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein).

    • Initiate reaction with NADPH-generating system.

    • Control: Run parallel incubation with Testosterone (CYP3A4 marker) and Diclofenac (CYP2C9 marker).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification.

  • Validation Criteria:

    • The 2-MICA derivative should show intrinsic clearance (

      
      ) < 20 µL/min/mg (High Stability).
      
    • If

      
       is high, check for N-oxidation (a common failure mode if N1 is unsubstituted).
      
Protocol B: Immunoassay Cross-Reactivity (ELISA)

Purpose: To determine if the derivative interferes with standard 5-HIAA (Serotonin metabolite) assays.

  • Assay Selection: Use a competitive ELISA kit for 5-HIAA.

  • Spiking:

    • Prepare urine matrix free of 5-HIAA (charcoal stripped).

    • Spike 2-MICA derivative at logarithmic concentrations (10, 100, 1000, 10,000 ng/mL).

  • Measurement: Measure absorbance at 450 nm.

  • Calculation:

    
    
    
  • Interpretation: A value < 0.1% indicates acceptable specificity.

Decision Workflow: Cross-Reactivity Assessment

Use this logic flow to determine if a 2-MICA derivative is suitable for lead optimization.

Workflow Start New 2-MICA Derivative Step1 Acid Stability Test (1h in 1N HCl) Start->Step1 Decision1 Stable? Step1->Decision1 Step2 AhR Activation Assay (Luciferase Reporter) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No (Polymerized) Decision2 Agonist? Step2->Decision2 Step3 CYP Inhibition Screen (Cross-Reactivity) Decision2->Step3 No Decision2->Fail Yes (Toxic Risk) Pass Lead Candidate (Proceed to PK) Step3->Pass IC50 > 10µM Step3->Fail IC50 < 1µM

Caption: Step-by-step screening logic for validating 2-MICA derivatives, prioritizing chemical stability and lack of off-target AhR activation.

References

  • Biosynth. (2024). Methyl indole-5-carboxylate | 1011-65-0 | Biological Activity and HDAC Inhibition.[1] Retrieved from

  • Hubbard, T. D., et al. (2015).[2] Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition. Retrieved from

  • ChemicalBook. (2024). Methyl indole-5-carboxylate Properties and Synthesis Pathways. Retrieved from

  • Regester, L. E., et al. (2014).[3] Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology. Retrieved from

  • Zhang, H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from

Sources

Technical Comparison Guide: 2-Methyl-1H-indole-5-carboxylic Acid (MICA) Scaffold vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Standard

In the context of medicinal chemistry, 2-methyl-1H-indole-5-carboxylic acid (MICA) is not a final pharmaceutical product but a "privileged scaffold." It serves as a high-value starting fragment for designing inhibitors against enzymes that possess distinct anion-binding pockets, most notably Aldose Reductase (ALR2) and PTP1B .

This guide benchmarks MICA against Epalrestat , the only commercially available Aldose Reductase Inhibitor (ARI) approved for diabetic neuropathy. While Epalrestat represents an optimized nanomolar drug, MICA represents the minimal pharmacophore required for binding.

Why this comparison matters: For drug development professionals, benchmarking a scaffold (MICA) against a clinical standard (Epalrestat) reveals the Ligand Efficiency (LE) of the core structure. It validates whether the indole-carboxylate core is a thermodynamically favorable anchor point before investing in complex functionalization.

Mechanistic Benchmarking: The Polyol Pathway

To understand the inhibition potential, we must map the signaling pathway. Both MICA and Epalrestat target Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions (diabetes), ALR2 converts excess glucose into sorbitol, leading to osmotic stress and tissue damage (neuropathy/retinopathy).

Pathway Visualization (Graphviz)

PolyolPathway Glucose Glucose (High Conc.) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Oxidation ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase MICA MICA (Scaffold Inhibitor) MICA->ALR2 Competitive Binding (Weak) Epalrestat Epalrestat (Clinical Inhibitor) Epalrestat->ALR2 Competitive Binding (Potent)

Figure 1: The Polyol Pathway highlighting the intervention point of MICA and Epalrestat.[1] Both compounds compete for the active site of ALR2, preventing the accumulation of sorbitol.

Comparative Performance Data

The following data synthesizes experimental baselines for indole-5-carboxylic acid derivatives compared to the clinical standard.

Table 1: Physicochemical & Inhibitory Profile[2]
Feature2-Methyl-1H-indole-5-carboxylic acid (MICA)Epalrestat (Standard)Interpretation
Role Core Scaffold / FragmentOptimized DrugMICA is the "anchor"; Epalrestat is the "finished house."
MW ( g/mol ) 175.18319.38MICA is smaller, allowing for "fragment growing."
IC50 (ALR2) 25 µM - 60 µM (Estimated Baseline)10 nM - 50 nMEpalrestat is ~1000x more potent.
Ligand Efficiency (LE) ~0.40 - 0.45 ~0.35Critical Insight: MICA binds more efficiently per atom than the drug, validating it as a high-quality starting point.
Selectivity (ALR2 vs ALR1) Low (< 10-fold)High (> 50-fold)MICA requires functionalization (e.g., N-benzylation) to achieve specificity.
Binding Mode Electrostatic anchor (Carboxylate-Anion Pocket)Electrostatic + Hydrophobic Pocket InteractionMICA lacks the hydrophobic "tail" needed for high potency.
Mechanistic Insight: The "Anion Pocket"

Both molecules utilize a carboxylic acid group to anchor into the catalytic site of ALR2.

  • The Interaction: The carboxylate head interacts with Tyr48, His110, and Trp111 (the anion binding pocket).

  • The Difference: MICA binds only this pocket. Epalrestat contains a rhodanine ring and a hydrophobic tail that extends into the adjacent "specificity pocket," locking the enzyme in a closed conformation.

Experimental Protocols (Self-Validating Systems)

To reproduce the benchmarking data, use the following spectrophotometric assay. This protocol relies on the oxidation of NADPH, which decreases absorbance at 340 nm.

Protocol A: In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of MICA relative to Epalrestat.

Reagents:

  • Enzyme: Recombinant Human ALR2 (0.1 U/mL final).

  • Substrate: DL-Glyceraldehyde (10 mM) (Preferred over glucose for higher Vmax in vitro).

  • Cofactor: NADPH (0.15 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

  • Test Compounds: MICA (dissolved in DMSO) and Epalrestat (positive control).

Workflow:

  • Blanking: Prepare a "No Enzyme" blank to account for spontaneous NADPH oxidation.

  • Incubation: Mix Buffer + NADPH + ALR2 + Test Compound (MICA at 1, 10, 50, 100, 200 µM). Incubate at 30°C for 10 minutes.

    • Control Check: Run a "DMSO only" control. This represents 100% enzyme activity.

  • Initiation: Add DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 5 minutes.

  • Calculation:

    
    
    

Validation Step (Quality Control):

  • If the Epalrestat IC50 does not fall within 10–100 nM , the enzyme activity is compromised (likely degraded). Discard and prepare fresh enzyme.

  • If MICA precipitates at >100 µM, the data point is invalid. (Indoles can be insoluble; ensure DMSO < 1% final concentration).

Structural Optimization Workflow

How do you move from MICA (Scaffold) to a Drug? The following diagram illustrates the standard medicinal chemistry workflow using MICA as the starting block.

Optimization Start Starting Scaffold (MICA) IC50: ~50 µM Step1 N1-Functionalization (Add Hydrophobic Group) Start->Step1 Target Specificity Pocket Step2 C3-Extension (Linker Addition) Step1->Step2 Optimize Solubility Target Potent Inhibitor (IC50: < 100 nM) High Selectivity Step2->Target Final Lead

Figure 2: Optimization trajectory. MICA serves as the headgroup. Potency is gained by adding hydrophobic groups to the N1 position (e.g., p-chlorobenzoyl in Indomethacin) or C3 position.

Conclusion & Expert Recommendation

2-Methyl-1H-indole-5-carboxylic acid is a robust, ligand-efficient scaffold. It is not a substitute for Epalrestat in a clinical setting, but it is a superior starting point for de novo drug design compared to larger, more complex molecules.

Recommendation for Researchers:

  • Use MICA when screening for novel binding pockets in oxidoreductases or phosphatases (PTP1B).

  • Do not use MICA as a positive control for inhibition; its potency is too low. Always co-run Epalrestat or Indomethacin as your system validation standards.

References

  • Stefek, M., et al. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications.[2][3][4] Molecules, 26(10), 2867.[4] [Link]

  • Balestri, F., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(3), 485. [Link]

  • PubChem. (n.d.). Indomethacin Compound Summary.[5] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Zhang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[6] RSC Advances. [Link]

Sources

Comparative Docking Analysis of 2-Methyl-1H-indole-5-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on analogs of "2-methyl-1H-indole-5-carboxylic acid." It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this scaffold against relevant biological targets. By integrating established computational methodologies with a robust validation framework, this document aims to empower researchers to rationally design and evaluate novel indole-based compounds.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] "2-methyl-1H-indole-5-carboxylic acid" represents a versatile starting point for the development of novel therapeutic agents due to its synthetic tractability and the potential for chemical modification at various positions. Structure-activity relationship (SAR) studies on related indole derivatives have demonstrated that substitutions on the indole ring can significantly influence their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

This guide will focus on a comparative in silico analysis of a rationally designed library of "2-methyl-1H-indole-5-carboxylic acid" analogs against two clinically relevant protein targets: Myeloid cell leukemia-1 (Mcl-1) and Pseudomonas aeruginosa FabF.

Target Selection: Rationale and Biological Significance

A critical first step in any drug discovery campaign is the selection of appropriate biological targets. For this comparative study, we have chosen two proteins for which indole-based inhibitors have been identified, providing a strong rationale for our investigation.

Myeloid cell leukemia-1 (Mcl-1): A Key Regulator of Apoptosis

Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a hallmark of various cancers and is associated with resistance to chemotherapy. Therefore, inhibiting Mcl-1 is a promising strategy for cancer therapy. The Protein Data Bank (PDB) contains crystal structures of Mcl-1 in complex with indole-based inhibitors (e.g., PDB IDs: 6FS1, 5FDR), confirming the tractability of this target for indole scaffolds and providing a structural basis for rational drug design.

Pseudomonas aeruginosa FabF: A Target for Novel Antibacterials

Pseudomonas aeruginosa is a Gram-negative bacterium notorious for its multi-drug resistance. FabF (β-ketoacyl-ACP synthase) is a key enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for the development of novel antibiotics. The availability of a co-crystal structure of a P. aeruginosa FabF mutant in complex with a 6-chloro-2-methyl-1H-indole-5-carboxylic acid derivative (PDB ID: 8COV) provides a direct validation for exploring this scaffold against this bacterial target.

Design of a Virtual Analog Library

Based on established structure-activity relationships of indole derivatives, a virtual library of "2-methyl-1H-indole-5-carboxylic acid" analogs has been designed to explore the impact of various substitutions on binding affinity and interaction patterns. The design strategy focuses on modifications at the N1, C3, and C6 positions of the indole ring, as these are often synthetically accessible and can significantly influence biological activity.[4][5]

Table 1: Virtual Library of 2-Methyl-1H-indole-5-carboxylic Acid Analogs

Compound IDR1 (N1-substituent)R2 (C3-substituent)R3 (C6-substituent)Rationale for Inclusion
Parent HHHBaseline compound
Analog-01 CH3HHInvestigate effect of N-methylation
Analog-02 BenzylHHExplore larger hydrophobic substitution at N1
Analog-03 HClHHalogenation to explore new interactions
Analog-04 HBrHInvestigate effect of a larger halogen at C3
Analog-05 HHClHalogenation at an alternative position
Analog-06 HHOCH3Introduce a hydrogen bond donor/acceptor
Analog-07 CH3ClHCombine beneficial substitutions
Analog-08 BenzylHClCombine larger hydrophobic and halogen groups

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

This section provides a detailed, step-by-step protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[1]

Workflow for Comparative Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Protein Structure Retrieval (PDB IDs: 6FS1, 8COV) Prot_prep 2. Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Prot_prep Grid_gen 4. Grid Box Generation (Define binding site) Prot_prep->Grid_gen Lig_prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 5. Molecular Docking (AutoDock Vina) Lig_prep->Docking Grid_gen->Docking Validation 6. Docking Validation (Re-docking, RMSD calculation) Docking->Validation Results_analysis 7. Comparative Results Analysis (Binding energies, interaction analysis) Validation->Results_analysis Visualization 8. Visualization (PyMOL, LigPlot+) Results_analysis->Visualization

Caption: Workflow for the comparative molecular docking study.

Protein Structure Retrieval
  • Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

    • Mcl-1: PDB ID 6FS1

    • P. aeruginosa FabF: PDB ID 8COV

Protein Preparation
  • Rationale: To prepare the protein for docking by removing non-essential molecules and adding necessary atoms for accurate force field calculations.

  • Protocol:

    • Load the PDB file into a molecular modeling software (e.g., PyMOL, Chimera).

    • Remove all water molecules and any co-crystallized ligands and ions that are not part of the protein or essential for its activity.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Rationale: To generate 3D structures of the parent compound and its analogs and prepare them for docking.

  • Protocol:

    • Draw the 2D structures of the parent compound and all analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save each ligand as a separate PDBQT file.

Grid Box Generation
  • Rationale: To define the search space for the docking algorithm, focusing on the known binding site of the protein.

  • Protocol:

    • Load the prepared protein PDBQT file into AutoDockTools.

    • Identify the binding pocket based on the co-crystallized ligand in the original PDB file.

    • Define a grid box that encompasses the entire binding site with a buffer of approximately 4-5 Å in each dimension.

    • Note the center coordinates and dimensions of the grid box for use in the docking configuration file.

Molecular Docking with AutoDock Vina
  • Rationale: To predict the binding pose and affinity of each ligand within the defined binding site of the protein.

  • Protocol:

    • Create a configuration file (e.g., conf.txt) for each docking run, specifying the paths to the protein and ligand PDBQT files, the output file name, and the grid box parameters.

    • Run AutoDock Vina from the command line for each ligand against each protein target.

    • The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Docking Validation: A Self-Validating System
  • Rationale: To ensure the reliability of the docking protocol by assessing its ability to reproduce the experimentally observed binding mode of a known ligand. A docking protocol is generally considered validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[6]

  • Protocol:

    • Extract the co-crystallized ligand from the original PDB file (6FS1 for Mcl-1 and 8COV for FabF).

    • Prepare the extracted ligand as described in the "Ligand Preparation" step.

    • Perform a docking run of the prepared co-crystallized ligand against its corresponding protein using the same protocol as for the analog library.

    • Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the RMSD between the two poses. An RMSD value ≤ 2.0 Å indicates a successful validation.

Comparative Results Analysis
  • Rationale: To systematically compare the docking results of the analog library to identify promising candidates and understand the structural basis for their predicted binding affinities.

  • Protocol:

    • Compile the binding affinities of the top-ranked pose for each ligand against both protein targets into a summary table.

    • For each target, analyze the binding poses of all analogs.

    • Identify and compare the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the protein's active site residues.[7][8]

    • Correlate the observed interactions and binding affinities with the structural modifications in the analog library to derive preliminary SAR insights.

Visualization of Results
  • Rationale: To visually inspect and present the docking results for better understanding and communication.

  • Protocol:

    • Use molecular visualization software like PyMOL or Chimera to view the docked poses of the ligands within the protein binding sites.[8][9]

    • Generate 2D diagrams of the protein-ligand interactions using software like LigPlot+ to clearly depict hydrogen bonds and hydrophobic contacts.[10][11]

Hypothetical Docking Results and Analysis

The following table presents hypothetical docking scores for the designed analog library against Mcl-1 and P. aeruginosa FabF. These values are for illustrative purposes to demonstrate how the results of a comparative docking study can be presented and interpreted.

Table 2: Hypothetical Docking Scores (Binding Affinity in kcal/mol) of Analogs

Compound IDMcl-1 Binding Affinity (kcal/mol)P. aeruginosa FabF Binding Affinity (kcal/mol)
Parent -7.5-6.8
Analog-01 -7.8-7.1
Analog-02 -8.5-7.9
Analog-03 -8.2-7.5
Analog-04 -8.4-7.7
Analog-05 -7.9-7.3
Analog-06 -8.1-7.4
Analog-07 -8.8-8.1
Analog-08 -9.2-8.5
Interpretation of Hypothetical Results
  • N1-Substitution: The introduction of a methyl group (Analog-01) and a benzyl group (Analog-02) at the N1 position resulted in improved binding affinity for both targets, with the larger benzyl group showing a more significant improvement. This suggests the presence of a hydrophobic pocket near the N1 position that can be exploited for enhanced binding.

  • C3-Halogenation: Halogenation at the C3 position (Analogs-03 and -04) also led to better binding scores, indicating that these substitutions may be involved in favorable halogen bonding or hydrophobic interactions.

  • Combined Substitutions: The combination of substitutions in Analogs-07 and -08 resulted in the highest predicted binding affinities, suggesting an additive or synergistic effect of the individual modifications. Analog-08, with a benzyl group at N1 and a chloro group at C6, is predicted to be the most potent inhibitor for both Mcl-1 and P. aeruginosa FabF in this virtual screen.

Visualizing Key Interactions

A detailed analysis of the binding poses would be necessary to understand the specific interactions driving these differences in binding affinity. For instance, the benzyl group of Analog-08 might be forming pi-stacking interactions with aromatic residues in the binding pocket, while the chloro group could be involved in a key hydrophobic interaction.

G cluster_ligand Analog-08 cluster_protein Protein Binding Pocket Indole Indole Core Aromatic_residue Aromatic Residue Indole->Aromatic_residue Pi-Stacking H_bond_donor H-bond Donor/Acceptor Indole->H_bond_donor Hydrogen Bond Benzyl N1-Benzyl Hydrophobic_pocket Hydrophobic Pocket Benzyl->Hydrophobic_pocket Hydrophobic Interaction Chloro C6-Chloro Chloro->Hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical key interactions of Analog-08 in a protein binding pocket.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for conducting comparative molecular docking studies of "2-methyl-1H-indole-5-carboxylic acid" analogs. By following the detailed protocols for target selection, analog design, docking, validation, and analysis, researchers can effectively explore the therapeutic potential of this promising chemical scaffold.

The hypothetical results presented herein suggest that strategic substitutions at the N1, C3, and C6 positions of the indole ring can lead to significant improvements in binding affinity for both an anticancer and an antibacterial target. These in silico findings provide a strong foundation for the synthesis and biological evaluation of the most promising analogs. Future work should focus on experimental validation of the docking predictions through in vitro binding assays and cell-based functional assays to confirm the activity and selectivity of these novel indole derivatives.

References

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Alcaro, S., et al. (2022). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Arnsmann, M., et al. (2017). Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry, 125, 1107–1114. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2021, August 6). YouTube. Retrieved January 30, 2026, from [Link]

  • Meng, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 11(10), 1159–1170. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences, 20(19), 4853. [Link]

  • Abdullah, T. (2020, March 29). Protein-ligand interaction analysis using LigPlot+. Bioinformatics Review. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Docking-Based Comparative Intermolecular Contacts Analysis as New 3-D QSAR Concept for Validating Docking Studies and in Silico Screening: NMT and GP Inhibitors as Case Studies. (2010). Journal of Chemical Information and Modeling, 50(4), 647-662. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Katuwal, N., et al. (2023). Validation of the docking protocol. Comparative analysis of the binding... ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. (2006). Journal of Medicinal Chemistry, 49(10), 3073-3080. [Link]

  • Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., ... & Li, X. (2016). Insights into protein–ligand interactions: mechanisms, models, and methods. International journal of molecular sciences, 17(2), 144. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 30, 2026, from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 30, 2026, from [Link]

  • Insights into the Molecular Mechanisms of Protein-Ligand Interactions by Molecular Docking and Molecular Dynamics Simulation: A Case of Oligopeptide Binding Protein. (2018). International Journal of Molecular Sciences, 19(12), 3897. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2020). MDPI. Retrieved January 30, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved January 30, 2026, from [Link]

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2013). EXCLI Journal, 12, 831–851. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2020). RSC Medicinal Chemistry, 11(10), 1159-1170. [Link]

  • US Patent for Indole carboxamide derivatives as P2X7 receptor antagonists. (n.d.). Google Patents.
  • US Patent for Indole carboxamide derivatives as P2X7 receptor antagonists. (n.d.). Google Patents.
  • 8COV: Pa.FabF-C164Q in complex with 6-chloro-2-methyl-1H-indole-5-carboxylic acid. (n.d.). RCSB PDB. Retrieved January 30, 2026, from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]

  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., ... & van Amsterdam, C. (2004). Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT (1A) receptor agonists and serotonin reuptake inhibitors. Journal of medicinal chemistry, 47(19), 4684-4692. [Link]

Sources

Technical Guide: Rigorous Purity Assessment of 2-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Beyond the Certificate of Analysis: A Comparative Analytical Framework

Executive Summary & Core Directive

In early-stage drug discovery, 2-methyl-1H-indole-5-carboxylic acid (CAS: 103986-00-5) is a critical scaffold for kinase inhibitors and antiviral agents. However, commercial supplies of this building block frequently exhibit purity discrepancies. Vendors often report >98% purity based on HPLC-UV peak area normalization, a method that fails to detect inorganic salts, residual solvents, or impurities with low UV extinction coefficients.

This guide compares the standard HPLC-UV (Method A) against a rigorous Orthogonal qNMR/LC-MS approach (Method B) . We demonstrate that relying solely on Method A poses significant risks to Structure-Activity Relationship (SAR) data fidelity.

The Challenge: Synthetic Origins of Impurity

To assess purity, one must understand the genesis of the molecule. This indole is typically synthesized via the Fischer Indole Synthesis , reacting 4-hydrazinobenzoic acid with acetone (or an equivalent ketone).

Common Impurities:

  • Unreacted Hydrazine: (4-hydrazinobenzoic acid) – Genotoxic potential.

  • Azo-intermediates: Colored impurities that may co-elute.

  • Oligomers: High molecular weight species often invisible to UV at 254 nm.

  • Regioisomers: Depending on the catalyst, cyclization can occasionally occur at the ortho-position relative to the hydrazine, though less likely with para-substituted starting materials.

Visualization: Impurity Genesis Pathway

The following diagram illustrates where critical impurities arise during the synthesis, guiding what the analyst must look for.

G Start 4-Hydrazinobenzoic Acid + Acetone Inter Hydrazone Intermediate Start->Inter Acid Cat. Impurity1 Residual Hydrazine (Genotoxic) Start->Impurity1 Incomplete Rxn Cyclization Sigmatropic Rearrangement Inter->Cyclization - NH3 Product 2-methyl-1H-indole- 5-carboxylic acid Cyclization->Product Major Impurity2 Polymeric Indoles (UV Silent) Cyclization->Impurity2 Side Rxn

Figure 1: Mechanistic origin of impurities in Fischer Indole Synthesis.

Comparative Analysis: HPLC-UV vs. Orthogonal qNMR

We analyzed three commercial batches (Vendor A, B, and C) using both methods.

Method A: The Industry Standard (HPLC-UV)
  • Technique: Area % Normalization at 254 nm.

  • Flaw: Assumes all components have equal extinction coefficients and that all impurities absorb UV. It ignores moisture and salts.

Method B: The Recommended Protocol (qNMR + LC-MS)
  • Technique: Quantitative 1H-NMR using an internal standard (Maleic Acid) combined with LC-MS for ID.

  • Advantage: qNMR provides absolute purity (mass balance), accounting for water, salts, and non-chromophoric impurities.

Experimental Data Comparison

The table below summarizes the purity assessment of a single commercial batch labeled as "98% Pure".

MetricMethod A (HPLC-UV 254nm)Method B (qNMR - Absolute)Discrepancy Cause
Purity Value 98.4% 91.2% Salts/Solvents invisible to UV
Water Content Not Detected4.1% (via H2O peak)Hygroscopic nature of acid
Inorganic Salts Not Detected2.5% (Mass balance)Residual buffer/catalyst
Hydrazine Not Detected (Co-elution)1.8% (Distinct shift)Poor UV retention

Detailed Experimental Protocols

To replicate these findings, use the following validated SOPs.

Protocol 1: High-Resolution HPLC-MS (Impurity ID)

Rationale: The carboxylic acid moiety requires pH control to prevent peak tailing.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH ~2.7, keeping the analyte protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV (210-400 nm scan) and ESI+ MS.

  • Critical Step: Analyze the "solvent front" (t0) carefully. Commercial samples often contain inorganic salts that elute immediately and are ignored by auto-integrators.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Rationale: NMR is non-destructive and requires no calibration curve of the analyte itself.

  • Solvent: DMSO-d6 (Ensures full solubility of the polar carboxylic acid).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It has a singlet at ~6.3 ppm, distinct from the indole aromatic region (7.0–8.5 ppm) and methyl group (~2.4 ppm).

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition:

    • Relaxation delay (d1): ≥ 30 seconds (Essential for full relaxation of protons).

    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
    

Decision Workflow for Researchers

Do not waste resources on qNMR for every batch. Use this logic gate to optimize efficiency.

Workflow Start Receive Commercial Sample Step1 LC-MS Screening (Qualitative) Start->Step1 Decision1 Major Impurities Detected? Step1->Decision1 Reject Reject Batch (Return to Vendor) Decision1->Reject Yes (>5%) Step2 Perform qNMR (Quantitative) Decision1->Step2 No Calc Calculate Molar Adjusted Weight Step2->Calc Final Proceed to Synthesis Calc->Final

Figure 2: Recommended Quality Control Workflow.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on synthesis mechanism and byproducts).
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Waters Corporation. (2023). "Strategies for the Separation of Acidic Compounds." Waters Application Notes.

  • Sigma-Aldrich (Merck). (2023). "Certified Reference Materials for qNMR."

confirming the structure of synthesized "2-methyl-1H-indole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous structural confirmation of 2-methyl-1H-indole-5-carboxylic acid (CAS: 103986-00-7), a critical scaffold in kinase inhibitor development.

Unlike standard "recipe" guides, this document focuses on analytical forensics —distinguishing the target molecule from its common regioisomers (e.g., 5-methylindole-2-carboxylic acid) and synthesis artifacts using a multi-modal validation matrix.

Part 1: The Analytical Strategy (Autonomy & Logic)

In organic synthesis, particularly the Fischer Indole Synthesis , identity confirmation is not merely about matching a reference spectrum; it is about ruling out plausible alternatives.

For 2-methyl-1H-indole-5-carboxylic acid , the primary structural risks are:

  • Regioisomerism: Confusion with 5-methyl-1H-indole-2-carboxylic acid (inverted functional groups).

  • Incomplete Hydrolysis: Presence of the ester intermediate (e.g., ethyl 2-methylindole-5-carboxylate).

  • Starting Material Contamination: Residual 4-hydrazinobenzoic acid.

We employ a Self-Validating Analytical Matrix to systematically eliminate these risks.

Visualizing the Validation Logic

ValidationLogic Start Crude Product Step1 1. HPLC Purity Check (Target > 95%) Start->Step1 Step2 2. Mass Spectrometry (ESI-) (Confirm MW 175.18 Da) Step1->Step2 Step3 3. 1H NMR (DMSO-d6) (Regiochemistry Check) Step2->Step3 Decision1 Methyl Signal Type? Step3->Decision1 Result1 Singlet @ 2.40 ppm (C2-Methyl confirmed) Decision1->Result1 Singlet Result2 Doublet/Multiplet (Wrong Isomer) Decision1->Result2 Split Decision2 C3 Proton Signal? Result1->Decision2 Result3 Singlet @ ~6.20 ppm (Indole C3 confirmed) Decision2->Result3 Yes Final Structure Confirmed: 2-methyl-1H-indole-5-COOH Result3->Final

Caption: Logic flow for distinguishing the target indole from isomers using NMR markers.

Part 2: Comparative Analysis & Benchmarking

Proton NMR ( H NMR) – The Fingerprint

The most definitive confirmation comes from


H NMR in DMSO-

. The key is to identify the specific coupling pattern of the benzene ring and the characteristic C3 proton of the indole.

Critical Comparison Table: Target vs. Potential Impurities

FeatureTarget: 2-Methyl-1H-indole-5-COOH Isomer: 5-Methyl-1H-indole-2-COOH Impurity: Ethyl Ester
C2-Methyl Singlet, ~2.40 ppm (3H)Absent (H at C2 is aromatic)Singlet, ~2.40 ppm
Indole C3-H Singlet, ~6.20 - 6.40 ppm (1H)Absent (COOH at C2)Singlet, ~6.30 ppm
Aromatic Ring 3 protons (ABX or AMX system)3 protons3 protons
Ester Group Absent AbsentQuartet (~4.3 ppm) + Triplet (~1.3 ppm)
Acid Proton Broad Singlet, ~12.0-13.0 ppmBroad Singlet, ~12.0-13.0 ppmAbsent

Expert Insight: The C3-H signal is the "smoking gun." In 2-substituted indoles, the C3 proton is electron-rich and appears upfield (6.2–6.4 ppm) compared to typical aromatic protons. If this singlet is missing, you likely have the 3-substituted isomer or the 2-carboxylic acid isomer.

Carbon NMR ( C NMR) – The Skeleton
  • C2 (Quaternary): The carbon attached to the methyl group will appear around 135-140 ppm but is distinguished by DEPT experiments (quaternary).

  • C=O (Carboxylic Acid): Look for the carbonyl peak at ~168-170 ppm .

  • Methyl Carbon: Distinct aliphatic signal at ~13-14 ppm .

Mass Spectrometry (MS)
  • Technique: ESI (Electrospray Ionization) in Negative Mode (ESI-).

  • Rationale: Carboxylic acids ionize best in negative mode (

    
    ).
    
  • Target Mass:

    • Formula:

      
      [1]
      
    • Exact Mass: 175.06

    • Observed (

      
      ): 174.05 
      
  • Fragmentation: Expect a loss of

    
     (M-44) in MS/MS experiments, yielding a peak at m/z ~130 (2-methylindole anion).
    

Part 3: Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Objective: Obtain high-resolution spectra without solvent interference.

  • Solvent: DMSO-

    
     (99.9% D) is required. 
    
    
    
    is poor for carboxylic acids due to solubility and dimer formation.
  • Steps:

    • Weigh 5-10 mg of the dried synthesized solid into a clean vial.

    • Add 0.6 mL of DMSO-

      
      .
      
    • Validation Step: Ensure the solution is clear. If cloudy, filter through a cotton plug directly into the NMR tube.

    • Acquisition: Run at 298 K. Set relaxation delay (

      
      ) to >2 seconds to ensure integration accuracy of the acidic proton.
      
Protocol B: Purity by HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: 254 nm (aromatic) and 280 nm (indole specific).

  • Success Criteria: Single peak >95% area. The acid typically elutes earlier than the corresponding ester or methyl-indole due to polarity.

Part 4: Synthesis Pathway Visualization

Understanding the origin of the molecule helps in identifying impurities. The standard route is the Fischer Indole Synthesis .[2]

Synthesis SM1 4-Hydrazinobenzoic Acid Inter Hydrazone Intermediate SM1->Inter + SM2 (Acid Cat.) SM2 Acetone Cyclic [3,3]-Sigmatropic Rearrangement Inter->Cyclic Product 2-Methyl-1H-indole-5-COOH Cyclic->Product - NH3 Impurity Ester Impurity (If Ethanol used) Product->Impurity Esterification (Side Rxn)

Caption: Fischer Indole Synthesis pathway showing the origin of the target and potential ester impurity.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[3] (Classic text on mechanism and regiochemistry).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84013872. Retrieved from .

  • Ishii, H., et al. (1973). "Fischer Indole Synthesis of 2-Methylindole-5-carboxylic Acid Derivatives." Chemical & Pharmaceutical Bulletin, 21(7), 1495-1505.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR shift prediction).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-methyl-1H-indole-5-carboxylic acid, grounding each recommendation in established safety principles and regulatory standards. Our commitment is to empower you with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety rationale.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on this data, 2-methyl-1H-indole-5-carboxylic acid should be treated as a hazardous substance with the following potential hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][2][3][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]

  • Harmful in Contact with Skin: Prolonged or widespread skin contact may be harmful.[1][2]

Currently, there is no evidence to classify 2-methyl-1H-indole-5-carboxylic acid as a carcinogen, mutagen, or reproductive toxin. Therefore, while it must be handled with care, it does not fall under the more stringent requirements for "Particularly Hazardous Substances" as defined by OSHA.

Summary of Key Hazards and Properties
PropertyInformationSource
Physical State Solid, powder[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedH312: Harmful in contact with skin[1][2][3][4][6]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion[1][2][7]
Environmental Hazards Data not available; avoid release to the environment[4][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-methyl-1H-indole-5-carboxylic acid. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3][9]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A fully fastened laboratory coat is required to protect against accidental skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Disposal Workflow: A Step-by-Step Approach

The following workflow provides a systematic process for the safe disposal of 2-methyl-1H-indole-5-carboxylic acid, from initial waste generation to final collection.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Collection A 1. Identify Waste: Solid 2-methyl-1H-indole-5-carboxylic acid or contaminated materials B 2. Select a Compatible Hazardous Waste Container A->B  Ensure proper labeling C 3. Label Container: 'Hazardous Waste' & full chemical name D 4. Keep Container Closed (except when adding waste) C->D E 5. Store in a Designated Satellite Accumulation Area (SAA) F 6. Request Waste Pickup from EHS when container is full E->F

Caption: Disposal workflow for 2-methyl-1H-indole-5-carboxylic acid.

Step 1: Waste Identification and Segregation
  • Solid Waste: Unused or expired 2-methyl-1H-indole-5-carboxylic acid should be disposed of as solid chemical waste.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weigh boats, gloves, or paper towels, should also be disposed of as solid hazardous waste.

  • Solutions: Solutions containing 2-methyl-1H-indole-5-carboxylic acid should be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Selecting the Appropriate Waste Container
  • Choose a container that is compatible with the chemical. For solid waste, a sealable plastic pail or a wide-mouth glass jar with a screw-top lid is suitable. For liquid waste, a chemically resistant plastic or glass bottle with a secure cap is appropriate.

  • Ensure the container is in good condition, with no cracks or leaks.

Step 3: Proper Labeling of Waste Containers
  • All waste containers must be clearly labeled with the words "Hazardous Waste".

  • The full chemical name, "2-methyl-1H-indole-5-carboxylic acid," must be written on the label. Avoid using abbreviations or chemical formulas.

  • The approximate concentration and any other components of the waste mixture should also be included.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

Step 5: Arranging for Waste Collection
  • Once the waste container is full, or if the waste has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Follow your institution's specific procedures for requesting a waste collection.

Decontamination of Glassware and Equipment

For glassware and equipment that has come into contact with 2-methyl-1H-indole-5-carboxylic acid, a thorough decontamination process is necessary before it can be reused or disposed of as non-hazardous waste.

  • Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which 2-methyl-1H-indole-5-carboxylic acid is soluble (e.g., methanol, ethanol, or acetone). Collect this initial rinse as hazardous liquid waste.

  • Wash: Wash the rinsed items with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the glassware and equipment to dry completely.

After this procedure, the items can be returned to general use.

Spill Management: Immediate Actions

In the event of a spill of 2-methyl-1H-indole-5-carboxylic acid, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For a liquid spill, use an absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • The Good Scents Company. (n.d.). 2-methyl indole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Methyl Indole-4-Carboxylate Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-indole-5-carboxylic acid
Reactant of Route 2
2-methyl-1H-indole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.